molecular formula C4H7N3O B1526529 (1-Cyanoethyl)urea CAS No. 1250694-76-8

(1-Cyanoethyl)urea

Cat. No.: B1526529
CAS No.: 1250694-76-8
M. Wt: 113.12 g/mol
InChI Key: YLYPNSSIEICLKZ-UHFFFAOYSA-N
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Description

(1-Cyanoethyl)urea (CAS 1250694-76-8) is an organic compound with the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol . This solid powder is characterized by the presence of both urea and nitrile functional groups, making it a versatile building block in organic and materials chemistry research. While direct applications for this compound are sparsely documented, it serves as a valuable precursor in chemical synthesis. For instance, it has been utilized as a nitrogen-rich precursor in the synthesis of advanced carbon materials, such as graphene-like carbon embedded with single-atom iron sites (FeSA@GC), which show promise as high-performance reinforcing materials for electrochemical sensing platforms . Urea derivatives, in general, are widely recognized in scientific research for their role as hydrogen-bonding organocatalysts, facilitating a variety of organic transformations . This product is provided as a high-purity solid for research and development purposes. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its potential in developing novel synthetic methodologies, organocatalysis, and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyanoethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3(2-5)7-4(6)8/h3H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPNSSIEICLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1-Cyanoethyl)urea: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

A Note on CAS 1250694-76-8: Publicly accessible scientific literature and databases currently lack specific experimental data for (1-Cyanoethyl)urea under the designated CAS number 1250694-76-8. This guide is therefore constructed as a forward-looking whitepaper for drug development professionals. It synthesizes established principles and methodologies from analogous, well-documented cyano-functionalized urea compounds to project the likely synthesis, physicochemical properties, and therapeutic relevance of this molecule.

Introduction: The Strategic Value of the Cyano-Urea Scaffold

The urea moiety is a cornerstone in medicinal chemistry, celebrated for its unique hydrogen bonding capabilities which are instrumental in forging stable drug-target interactions.[1][2][3] This functional group is a key feature in numerous clinically approved drugs, where it is often used to modulate potency, selectivity, and pharmacokinetic profiles.[2][4][5] The incorporation of a cyano group introduces a strong electron-withdrawing nitrile that can further enhance binding affinity, metabolic stability, and cell permeability. The strategic combination of these two functional groups in "this compound" suggests a molecule designed with intent for biological activity, positioning it as a compound of significant interest for novel therapeutic development.

Synthesis and Mechanistic Considerations

While a specific, validated synthesis for this compound is not publicly documented, established organo-chemical principles point toward several plausible synthetic routes. The most direct and historically validated approach for analogous structures involves the reaction of a substituted urea with a cyano-containing precursor.

Projected Synthesis Protocol: Acylation of Urea with a Cyano-Precursor

A highly probable synthetic pathway involves the acylation of urea with a suitable cyano-activated precursor, such as 2-cyanopropionyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct. A related and well-documented method is the reaction of cyanoacetic acid with a urea in the presence of a dehydrating agent like acetic anhydride.[6][7][8]

Step-by-Step Generalized Protocol:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add urea and a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert atmosphere, preventing side reactions with atmospheric moisture.

  • Reagent Addition: While stirring, slowly add a solution of 2-cyanopropionyl chloride (or a similar activated cyano-precursor) dissolved in the same anhydrous solvent from the dropping funnel. Maintain the reaction temperature at 0-5°C using an ice bath to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with the addition of cold water. The crude product may precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.[6]

Diagram of Projected Synthetic Pathway:

Synthesis_Pathway Urea Urea Reaction_Step Acylation Urea->Reaction_Step Precursor 2-Cyanopropionyl Chloride Precursor->Reaction_Step Solvent Anhydrous THF 0-5°C Solvent->Reaction_Step Product This compound Reaction_Step->Product + HCl

Caption: Projected acylation pathway for the synthesis of this compound.

Physicochemical and Structural Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Based on structurally similar compounds like (Cyanomethyl)urea, we can project the key properties of this compound.[9]

Table of Projected Physicochemical Properties:

PropertyProjected ValueSignificance in Drug Development
Molecular Formula C4H7N3ODefines the elemental composition and molecular weight.
Molecular Weight ~113.12 g/mol Influences diffusion and transport across membranes.
Hydrogen Bond Donors 2The two N-H groups of the urea moiety can act as hydrogen bond donors.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors.
LogP (octanol/water) -0.5 to 0.5A balanced LogP is crucial for both aqueous solubility and membrane permeability.
pKa ~8-9 (Urea N-H)The acidity of the N-H protons influences ionization state at physiological pH.

Potential Therapeutic Applications and Mechanism of Action

The cyano-urea scaffold is a privileged structure in modern drug discovery, with numerous derivatives acting as potent enzyme inhibitors.[1][2] A prominent example is the class of diaryl ureas, such as Sorafenib, which are potent kinase inhibitors used in cancer therapy.[4]

Hypothesized Mechanism of Action: Kinase Inhibition

The urea functionality is adept at forming bidentate hydrogen bonds with the hinge region of kinase domains, a common binding motif for many kinase inhibitors. The cyanoethyl group can further extend into a hydrophobic pocket, providing additional binding affinity and selectivity.

Diagram of Hypothesized Kinase Inhibition:

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_drug This compound Hinge Hinge Region (Amino Acid Residues) HydrophobicPocket Hydrophobic Pocket UreaMoiety Urea Moiety UreaMoiety->Hinge Bidentate H-Bonds CyanoethylGroup Cyanoethyl Group CyanoethylGroup->HydrophobicPocket Hydrophobic Interaction

Sources

Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Synthesis of Cyano-Substituted Ureas

A Foreword on Scope: This guide addresses the chemical properties, synthesis, and reactivity of cyano-substituted ureas. The initial query focused on (1-Cyanoethyl)urea, a compound for which detailed scientific literature is sparse. To provide a comprehensive and technically robust resource, this document broadens its scope to include closely related, well-characterized analogues such as cyanoacetylurea and its N-substituted derivatives. The principles of synthesis, reactivity, and characterization discussed herein are fundamentally applicable to the broader class of these compounds and provide a strong predictive framework for understanding the specific properties of this compound.

Cyano-substituted ureas are a class of organic compounds characterized by a urea backbone (-NH-CO-NH-) where one of the nitrogen atoms is substituted with a cyano-containing alkyl or acyl group. This combination of a polar urea moiety and a reactive cyanoacetyl or cyanoalkyl group imparts unique chemical characteristics, making them valuable intermediates in organic synthesis.

The presence of the electron-withdrawing cyano group and the carbonyl group influences the electron density across the molecule, particularly affecting the acidity of the N-H protons and the reactivity of the methylene group adjacent to the cyano function in cyanoacetyl derivatives.

Diagram 1: Representative Structures of Cyano-Substituted Ureas

Caption: Chemical structures of key cyano-substituted ureas.

A summary of the core physicochemical properties for representative compounds is presented below.

PropertyCyanoacetylurea1-Cyanoacetyl-3-ethylureaThis compound
CAS Number 1448-98-2[1]41078-06-2[2][3]1250694-76-8[4]
Molecular Formula C₄H₅N₃O₂[1][5]C₆H₉N₃O₂[2][3][6]C₄H₇N₃O[4]
Molecular Weight 127.10 g/mol [1][5]155.15 g/mol [2][3][6]113.12 g/mol [4]
Melting Point 215 °C (dec.)[1][5]167 °C[3][6]Not available
Appearance Yellow Solid[1]White crystal or powder[6]Not available
Solubility Soluble in DMSO[1].Practically insoluble in water; Soluble in methanol, N,N-Dimethylformamide[3].Not available
Density ~1.3 g/cm³[5]~1.17 g/cm³[3][6]Not available
pKa (Predicted) 4.51 ± 0.10[1]7.20 ± 0.10[6]Not available

Synthesis of Cyano-Substituted Ureas

The synthesis of cyano-substituted ureas is most commonly achieved through the condensation of a urea derivative with a suitable cyano-containing reactant. The choice of synthetic route is often dictated by the availability and cost of the starting materials.

Synthesis via Acylation with Acetic Anhydride

A prevalent and efficient method for producing N-cyanoacetyl ureas involves the reaction of a urea with cyanoacetic acid in the presence of a dehydrating agent, typically acetic anhydride.

Causality: Acetic anhydride serves a dual purpose. First, it activates the carboxylic acid group of cyanoacetic acid by forming a mixed anhydride intermediate. Second, it acts as a powerful dehydrating agent, sequestering the water molecule formed during the amide bond formation between the urea's nitrogen and the activated cyanoacetyl group. This removal of water drives the reaction equilibrium towards the product, ensuring a high yield. The reaction is typically performed at elevated temperatures (70-80 °C) to overcome the activation energy barrier.[6]

Diagram 2: Synthesis Workflow for 1-Cyanoacetyl-3-ethylurea

G reagent reagent process process product product A Cyanoacetic Acid + Ethyl Urea B Add Acetic Anhydride (dropwise) A->B C Heat & Stir (70-80°C, 2h) B->C D Reduced Pressure Distillation C->D E Remove Acetic Acid & Excess Anhydride D->E F Crystallization (Cool to 0-5°C) D->F G Filter & Dry F->G H Final Product: 1-Cyanoacetyl-3-ethylurea G->H

Caption: Workflow for the synthesis of 1-Cyanoacetyl-3-ethylurea.

Experimental Protocol: Synthesis of 1-Cyanoacetyl-3-ethylurea [6]

  • Charge a reaction vessel with cyanoacetic acid and ethyl urea.

  • Begin stirring the mixture and heat to 40-50 °C for approximately 30 minutes to ensure homogeneity.

  • Add acetic anhydride dropwise to the mixture. The reaction is exothermic; control the rate of addition to maintain the temperature below 80 °C.

  • After the addition is complete, maintain the reaction mixture at 70-80 °C with continuous stirring for 2 hours to ensure the reaction goes to completion.

  • Perform a distillation under reduced pressure to remove the acetic acid byproduct and any unreacted acetic anhydride.

  • Add water to the residue and continue the reduced pressure distillation to remove the remaining traces of acetic acid.

  • Raise the temperature to above 90 °C to ensure the product is fully dissolved, creating a homogeneous solution.

  • Transfer the hot solution to a crystallization vessel and cool with stirring to 0-5 °C to induce crystallization.

  • Collect the resulting solid product by filtration and dry thoroughly.

Synthesis from Alkali Cyanoacetates

An alternative, industrially scalable method avoids the need for purified cyanoacetic acid by starting with an alkali cyanoacetate salt.[7]

Causality: This process leverages crude or unpurified reaction mixtures from the synthesis of cyanoacetic acid (e.g., from sodium cyanide and sodium chloroacetate). A mineral acid can be added to neutralize a portion of the cyanoacetate in situ, generating the reactive cyanoacetic acid. The reaction with a urea and acetic anhydride then proceeds under substantially anhydrous conditions to form the desired cyanoacetyl urea.[7] This method is economically advantageous as it eliminates several purification steps for the starting materials.[7]

Chemical Reactivity and Applications

The synthetic utility of cyano-substituted ureas stems from the reactivity of the cyano-containing side chain. Cyanoacetylureas, in particular, are versatile precursors for the synthesis of a wide range of heterocyclic compounds.

Heterocyclic Synthesis: Precursors to Uracils

Cyanoacetylureas are key building blocks for synthesizing pyrimidine derivatives, including uracils, which are components of nucleic acids and possess significant biological activity.[8]

Mechanism: The synthesis of 5-cyano-uracils can be achieved by first condensing the cyanoacetyl urea with an amine complex (e.g., from dimethylformamide and dimethyl sulfate) to form an N,N-dimethyl-aminomethylene cyanoacetyl urea intermediate.[9] This intermediate is then treated with an alkaline condensing agent, such as sodium hydroxide or sodium methylate, which induces an intramolecular cyclization reaction. The process involves the attack of one of the urea's nitrogen atoms onto the activated methylene carbon, followed by elimination of the dimethylamine group to form the stable pyrimidine ring.[9]

Diagram 3: Cyclization Pathway to 5-Cyano-Uracil

G compound compound reagent reagent A Cyanoacetylurea C N,N-dimethyl-aminomethylene cyanoacetyl urea A->C + Step 1 B Amine Complex (e.g., Vilsmeier reagent) B->C E 5-Cyano-uracil C->E + Step 2: Cyclization D Alkaline Condensing Agent (e.g., NaOH) D->E

Caption: Reaction pathway for the synthesis of 5-cyano-uracil.

Agrochemical Intermediates

Certain cyano-substituted ureas serve as intermediates in the production of agrochemicals. For example, 1-cyanoacetyl-3-ethylurea is a known intermediate in the synthesis of fungicides.[6] This highlights their commercial relevance beyond laboratory-scale heterocyclic synthesis.

Spectroscopic Characterization

The structure of cyano-substituted ureas can be unequivocally confirmed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

TechniqueFunctional GroupCharacteristic Signal / WavenumberReference
IR Spectroscopy N-H Stretch3200 - 3600 cm⁻¹ (broad, often multiple peaks)[10]
C≡N Stretch2210 - 2217 cm⁻¹ (sharp, medium intensity)[8]
C=O Stretch (Amide I)~1670 - 1780 cm⁻¹ (strong)[8][10]
N-H Bend (Amide II)~1600 - 1650 cm⁻¹[10]
¹H NMR NH ProtonsHighly variable, broad, exchangeable with D₂O[11]
H -C-CN (methylene)~3.5 - 4.0 ppm (in DMSO-d₆)[11]
Alkyl Protons0.9 - 4.0 ppm (depending on position)
¹³C NMR C =O (Carbonyl)~155 - 165 ppm[10]
C ≡N (Cyano)~115 - 120 ppm
Mass Spec. Molecular Ion (M⁺)Expected at the compound's molecular weight

Safety and Handling

Cyano-substituted ureas are reactive chemical intermediates and must be handled with appropriate care. Data from related compounds indicate potential hazards.

  • Hazards: Some analogues are classified as toxic if swallowed, in contact with skin, or if inhaled.[12] They may cause skin, eye, and respiratory irritation.[13] Contact with acids may liberate toxic gas.[14]

  • Personal Protective Equipment (PPE): Always handle these compounds in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][14]

  • Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.[14]

  • Disposal: Dispose of waste material in accordance with all applicable regional, national, and local regulations for hazardous chemical waste.[12][14]

Conclusion

Cyano-substituted ureas, particularly cyanoacetyl derivatives, are synthetically versatile and economically significant chemical intermediates. Their preparation is well-established, with routes amenable to both laboratory and industrial scales. The dual functionality of the urea and cyano-containing moieties provides a reactive platform for the construction of complex heterocyclic systems, most notably uracil and pyrimidine derivatives. While detailed data on every specific analogue may be limited, the consistent principles of their synthesis, reactivity, and spectroscopic properties provide a solid foundation for their application in research, drug development, and agrochemical science.

References

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  • (Cyanomethyl)urea ≥95 % Safety Data Sheet. Carl ROTH. [Link]

  • Preparation of cyanoacetyl ureas.
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  • Chemical Properties of Urea, 1-(2-cyanoethyl)-3-methyl- (CAS 7150-75-6). Cheméo. [Link]

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(1-Cyanoethyl)urea: A Comprehensive Technical Guide to its Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the molecular structure, properties, and synthesis of (1-Cyanoethyl)urea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical insights to offer a comprehensive understanding of this unique molecule.

Introduction: The Significance of Substituted Ureas

Urea and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The urea functional group's ability to form stable hydrogen bonds makes it a critical component in the design of molecules that interact with biological targets[1]. The introduction of additional functional groups, such as the cyanoethyl moiety in this compound, can significantly alter the molecule's steric and electronic properties, opening avenues for new applications. This guide will focus on the specific structural and spectroscopic characteristics of this compound, providing a basis for its potential utilization in synthetic chemistry.

Molecular Identity and Physicochemical Properties

This compound is a small organic molecule with the systematic IUPAC name N-(1-cyanoethyl)urea. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1250694-76-8[2]
Molecular Formula C4H7N3O[2][3]
Molecular Weight 113.12 g/mol [2][3]
SMILES O=C(N)NC(C#N)C[2]

Elucidation of Molecular Structure

A thorough understanding of a molecule's three-dimensional structure is paramount in predicting its reactivity and interactions. In the absence of published experimental crystal structure data for this compound, we can infer its geometric parameters from established bond lengths and angles of its constituent functional groups.

Predicted Bond Lengths and Angles

The molecular structure of this compound is characterized by a central urea core bonded to a chiral 1-cyanoethyl group. The predicted bond lengths and angles are based on data from similar small molecules and the crystal structure of urea[4].

BondPredicted Length (Å)Bond AnglePredicted Angle (°)
C=O~1.27N-C-N~116
C-N (amide)~1.34N-C-O~122
C-N (alkyl)~1.47C-N-C~120
C-C~1.54N-C-C~109.5
C≡N~1.16C-C≡N~180
N-H~1.01H-N-H~120
C-H~1.09H-C-H~109.5

Note: These values are estimations and may vary in the actual molecule due to steric and electronic effects.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminopropanenitrile 2-aminopropanenitrile This compound This compound 2-aminopropanenitrile->this compound Potassium Cyanate Potassium Cyanate Cyanic Acid (HNCO) Cyanic Acid (HNCO) Potassium Cyanate->Cyanic Acid (HNCO) + Acid Acid (e.g., HCl) Acid (e.g., HCl) Cyanic Acid (HNCO)->this compound Nucleophilic Addition

Figure 2: Proposed reaction workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Preparation of Reagents: Dissolve 2-aminopropanenitrile in a suitable aqueous solvent. In a separate vessel, prepare a solution of potassium cyanate.

  • Reaction Initiation: Cool the 2-aminopropanenitrile solution in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) to the potassium cyanate solution to generate cyanic acid in situ.

  • Nucleophilic Addition: Add the freshly prepared cyanic acid solution dropwise to the cooled 2-aminopropanenitrile solution with vigorous stirring. The amine group of 2-aminopropanenitrile will act as a nucleophile, attacking the electrophilic carbon of cyanic acid.

  • Reaction Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, adjust the pH to neutral.

  • Isolation and Purification: The product can be extracted using an appropriate organic solvent. The solvent is then removed under reduced pressure, and the resulting solid can be purified by recrystallization to yield this compound.

Causality Behind Experimental Choices: The in-situ generation of cyanic acid is crucial as it is unstable. The reaction is performed at a low temperature to control the exothermic nature of the nucleophilic addition and to minimize potential side reactions.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of a synthesized compound. As experimental spectra for this compound are not publicly available, the following sections provide predicted spectroscopic data based on the molecule's structure and comparison with analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons present in the molecule.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
-CH₃1.4 - 1.6Doublet~7
-CH-4.5 - 4.7Quartet~7
-NH-5.5 - 6.0Doublet~8
-NH₂5.0 - 5.5Broad Singlet-

Rationale: The methyl protons are split by the adjacent methine proton, resulting in a doublet. The methine proton is split by both the methyl protons and the adjacent NH proton, but due to the quadrupolar nature of nitrogen, this may appear as a quartet. The NH proton is split by the methine proton, giving a doublet. The NH₂ protons are expected to be a broad singlet due to rapid exchange and quadrupolar broadening.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃18 - 22
-CH-40 - 45
-C≡N118 - 122
C=O158 - 162

Rationale: The chemical shifts are estimated based on standard values for similar functional groups. The carbonyl carbon of the urea is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (amide)3200 - 3400 (two bands)
C-H Stretch (alkane)2850 - 3000
C≡N Stretch (nitrile)2240 - 2260
C=O Stretch (amide I band)1650 - 1680
N-H Bend (amide II band)1550 - 1640

Rationale: These predicted absorption ranges are characteristic of the functional groups present in this compound. The presence of a sharp peak around 2250 cm⁻¹ would be a strong indicator of the cyano group.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Urea Core Urea Core 1H NMR (Predicted) 1H NMR (Predicted) Urea Core->1H NMR (Predicted) -NH, -NH2 13C NMR (Predicted) 13C NMR (Predicted) Urea Core->13C NMR (Predicted) C=O N-H Stretch N-H Stretch Urea Core->N-H Stretch C=O Stretch C=O Stretch Urea Core->C=O Stretch 1-Cyanoethyl Group 1-Cyanoethyl Group 1-Cyanoethyl Group->1H NMR (Predicted) -CH3, -CH 1-Cyanoethyl Group->13C NMR (Predicted) -CH3, -CH, -C≡N C≡N Stretch C≡N Stretch 1-Cyanoethyl Group->C≡N Stretch

Figure 3: Relationship between molecular structure and predicted spectroscopic features.

Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 113. Common fragmentation patterns would likely involve the loss of the cyano group (-CN, 26 Da) or cleavage of the bond between the urea nitrogen and the cyanoethyl group.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups. The urea moiety can act as a hydrogen bond donor and, under certain conditions, the nitrogen atoms can exhibit nucleophilicity.[5] The α-hydrogen on the cyanoethyl group is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.[6]

Given its structure, this compound is a valuable building block in organic synthesis. It can be envisioned as a precursor for the synthesis of more complex heterocyclic compounds, which are of significant interest in drug discovery. The presence of both a urea and a nitrile group offers multiple points for chemical modification.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. While experimental data on its detailed molecular structure is limited, this guide provides a robust theoretical framework based on established chemical principles and data from analogous compounds. The predicted structural and spectroscopic properties outlined herein offer a solid foundation for researchers to synthesize, identify, and utilize this compound in their work. Further experimental investigation, particularly X-ray crystallographic analysis, would be invaluable in confirming the predictions made in this guide.

References

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(1-Cyanoethyl)urea synthesis from acrylonitrile and urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of (1-Cyanoethyl)urea from Acrylonitrile and Urea

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-cyanoethyl)urea, the product resulting from the base-catalyzed reaction between urea and acrylonitrile. Often referred to in literature and commercial listings with the isomeric name this compound, the reaction mechanism proceeds via a Michael addition, leading to the N-(2-cyanoethyl) substitution pattern. This document is intended for researchers, chemists, and drug development professionals, offering a deep dive into the reaction mechanism, a detailed experimental protocol, parameters for optimization, and methods for purification and characterization. The causality behind experimental choices is emphasized to provide field-proven insights and ensure a robust, self-validating methodology.

Introduction: The Chemistry of Cyanoethylation

The addition of a molecule containing an active hydrogen atom across the carbon-carbon double bond of an α,β-unsaturated nitrile is known as cyanoethylation.[1] In the synthesis of N-(2-cyanoethyl)urea, the nucleophilic nitrogen atom of urea attacks the electrophilic β-carbon of acrylonitrile. This reaction is a classic example of a base-catalyzed Michael addition.

The nitrile group (-C≡N) is a potent electron-withdrawing group, which polarizes the acrylonitrile molecule, making the β-carbon susceptible to nucleophilic attack.[1] The reaction requires a strong base to deprotonate the urea, increasing its nucleophilicity and initiating the reaction. While various strong bases can be used, the choice of catalyst is critical to control the reaction rate and minimize side reactions, such as the polymerization of acrylonitrile or the formation of dicyanoethylated byproducts.[2]

Reaction Mechanism: A Step-by-Step Visualization

The synthesis proceeds through a three-step mechanism initiated by a basic catalyst (represented as B:):

  • Deprotonation: The basic catalyst removes a proton from a urea nitrogen atom, generating a highly nucleophilic urea anion.

  • Nucleophilic Attack: The urea anion attacks the electron-deficient β-carbon of acrylonitrile, forming a resonance-stabilized carbanion intermediate.

  • Protonation: The carbanion intermediate is protonated by the conjugate acid of the catalyst (BH), regenerating the catalyst and yielding the final product, N-(2-cyanoethyl)urea.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Urea Urea (H₂N-CO-NH₂) Urea_Anion Urea Anion (H₂N-CO-NH⁻) Urea->Urea_Anion + B: cluster_step1 cluster_step1 Base Base (B:) Acrylonitrile Acrylonitrile (CH₂=CH-C≡N) Carbanion Carbanion Intermediate Product N-(2-Cyanoethyl)urea (H₂N-CO-NH-CH₂-CH₂-C≡N) Product->Base - B: Urea_Anion->Carbanion + Acrylonitrile BH Protonated Base (BH⁺) Carbanion->Product + BH⁺ cluster_step2 cluster_step2 cluster_step3 cluster_step3 Workflow A 1. Reagent Preparation (Urea, Acrylonitrile, NaOH soln) B 2. Reaction Setup (Flask, Stirrer, Ice Bath) A->B Load Reagents C 3. Catalyzed Reaction (Slow Acrylonitrile Addition at 15-20°C) B->C Start Reaction D 4. Neutralization & Precipitation (Add HCl, Cool in Ice Bath) C->D Quench & Isolate E 5. Isolation of Crude Product (Vacuum Filtration & Washing) D->E Collect Solid F 6. Purification (Recrystallization from Ethanol/Water) E->F Purify G 7. Final Product (Pure, Dry N-(2-Cyanoethyl)urea) F->G Dry H 8. Quality Control Analysis (MP, FTIR, NMR, HPLC) G->H Characterize

Caption: Workflow for the synthesis and analysis of N-(2-cyanoethyl)urea.

References

  • McMullen, C. H. (1951). Cyanoethylation. U.S. Patent No. 2,579,580. Washington, DC: U.S.
  • ChemSrc. (n.d.). Urea, N-(2-cyanoethyl)-. CAS#: 6640-70-6. Retrieved from [Link]

  • Kagawa University Institutional Repository. (1969). Synthesis of Acrylonitrile. [Link]

  • ResearchGate. (n.d.). Schematics of acrylonitrile cyanoethylation reaction and overview of the workflow. [Link]

  • Gavin Publishers. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. [Link]

  • Allam, Y. A. (2001). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Journal of Chemical Research, 2001(8), 346-348. [Link]

  • Duschinsky, R. (1951). Preparation of cyanoacetyl ureas. U.S. Patent No. 2,553,022. Washington, DC: U.S.
  • Kurzer, F., & Powell, J. R. (1956). 1-cyano-3-phenylurea. Organic Syntheses, 36, 8. [Link]

  • Scribd. (n.d.). Cyanoethylation. Weakly Catalysts in Reaction Acrylonitrile W I T H Active Methylene. [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Arylureas. I. Cyanate Method. Organic Syntheses, 9, 12. [Link]

  • Rajasekaran, A., & Thanuja, J. P. (2014). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 26(1), 1-6. [Link]

  • Banerjee, A., et al. (2009). Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6. Applied Microbiology and Biotechnology, 84(2), 265-272. [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of pure Urea. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. [Link]

  • ResearchGate. (n.d.). The spectrogram of ¹³C NMR of urea and polymers. [Link]

  • LookChem. (n.d.). 2-Cyanoethylurea. CAS No.: 6640-70-6. [Link]

  • arXiv. (2012). The Formation and Characteristics of Acrylonitrile/Urea Inclusion Compound. [Link]

  • Karp, E. M., et al. (2017). Renewable acrylonitrile production. Science, 358(6368), 1307-1310. [Link]

  • Royal Society of Chemistry. (2013). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analyst, 138(22), 6846-6851. [Link]

  • ResearchGate. (2019). Production of Acrylonitrile. [Link]

  • Johnson, D. R., et al. (1978). Process for preparing acrylonitrile. U.S. Patent No. 4,102,914. Washington, DC: U.S.

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An In-Depth Technical Guide to (1-Cyanoethyl)urea: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1][2] This strong interaction potential has led to the development of numerous urea-containing therapeutics.[3] When combined with a nitrile moiety—a versatile functional group known to enhance metabolic stability, improve pharmacokinetic profiles, and act as a bioisostere for other functional groups—the resulting scaffold, an α-ureido nitrile, presents a compelling area for chemical and biological exploration.[4][5] This guide focuses on a specific α-ureido nitrile, (1-Cyanoethyl)urea, providing a comprehensive overview of its chemical identity, synthesis, and potential applications for professionals in drug discovery and development.

Part 1: Chemical Identity and Nomenclature

This compound is a small organic molecule that incorporates both a urea and a nitrile functional group. The nitrile is located on the carbon alpha to the urea nitrogen.

IUPAC Name and Synonyms

The systematic and preferred IUPAC name for this compound is N-(1-cyanoethyl)urea .

Another systematic name is 2-ureidopropanenitrile .

Common synonyms and identifiers include:

  • This compound

  • CAS Number: 1250694-76-8

For clarity and consistency, this guide will primarily use the IUPAC name N-(1-cyanoethyl)urea.

Chemical Structure and Properties

The chemical structure of N-(1-cyanoethyl)urea is characterized by a central urea moiety with an ethyl group attached to one nitrogen, where the first carbon of the ethyl group is substituted with a nitrile.

PropertyValue
Molecular Formula C₄H₇N₃O
Molecular Weight 113.12 g/mol
SMILES O=C(N)NC(C#N)C
CAS Number 1250694-76-8

This table summarizes the key chemical properties of N-(1-cyanoethyl)urea.

Part 2: Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of N-(1-cyanoethyl)urea are not extensively published in peer-reviewed literature, its synthesis can be logically derived from established methods for preparing α-ureido nitriles and other urea derivatives.

Proposed Synthetic Pathways

A primary and logical route to N-(1-cyanoethyl)urea involves the reaction of an α-amino nitrile with a source of isocyanate.

Workflow for the Synthesis of N-(1-cyanoethyl)urea:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Aminopropanenitrile 2-Aminopropanenitrile Nucleophilic Addition Nucleophilic Addition (in situ generation of isocyanic acid) 2-Aminopropanenitrile->Nucleophilic Addition Isocyanate Source Isocyanate Source (e.g., Potassium Isocyanate) Isocyanate Source->Nucleophilic Addition N-(1-cyanoethyl)urea N-(1-cyanoethyl)urea Nucleophilic Addition->N-(1-cyanoethyl)urea

Caption: Proposed synthesis of N-(1-cyanoethyl)urea.

Experimental Protocol: Synthesis via Nucleophilic Addition

This protocol is a generalized procedure based on the known reactivity of α-amino nitriles.

  • Dissolution of Amine: Dissolve 2-aminopropanenitrile (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Reaction with Isocyanate Source: In a separate vessel, prepare a solution of an isocyanate source, such as potassium isocyanate (1.1 equivalents), in water or a compatible solvent.

  • Acidification: Slowly add an acid (e.g., HCl) to the isocyanate solution to generate isocyanic acid (HNCO) in situ.

  • Addition: Add the isocyanic acid solution dropwise to the solution of 2-aminopropanenitrile at a controlled temperature (e.g., 0-25 °C).

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized N-(1-cyanoethyl)urea. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the protons of the ethyl group, the methine proton adjacent to the nitrile, and the NH and NH₂ protons of the urea moiety.

    • ¹³C NMR would reveal peaks for the carbonyl carbon of the urea, the nitrile carbon, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 2240-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretching vibration.

    • Characteristic absorptions for the urea group would include N-H stretching vibrations (around 3200-3500 cm⁻¹) and a strong C=O stretching band (around 1630-1680 cm⁻¹).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound, confirming the expected molecular ion peak.

Part 3: Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of N-(1-cyanoethyl)urea, possessing both a nucleophilic urea and an electrophilic (upon activation) or metabolically significant nitrile, makes it an interesting scaffold for further chemical modification and as a potential pharmacophore.

Chemical Reactivity

The reactivity of N-(1-cyanoethyl)urea is dictated by its two primary functional groups.

G cluster_0 Urea Moiety Reactions cluster_1 Nitrile Moiety Reactions N-(1-cyanoethyl)urea N-(1-cyanoethyl)urea N-Alkylation/Arylation N-Alkylation/Arylation N-(1-cyanoethyl)urea->N-Alkylation/Arylation Electrophiles Condensation Condensation N-(1-cyanoethyl)urea->Condensation Carbonyls Hydrolysis Hydrolysis to Carboxylic Acid/Amide N-(1-cyanoethyl)urea->Hydrolysis Acid/Base Reduction Reduction to Amine N-(1-cyanoethyl)urea->Reduction Reducing Agents Cyclization Cyclization N-(1-cyanoethyl)urea->Cyclization Intramolecular Reactions

Caption: Reactivity profile of N-(1-cyanoethyl)urea.

  • Urea Moiety: The nitrogen atoms of the urea group can act as nucleophiles, participating in reactions such as N-alkylation, N-arylation, and condensation with carbonyl compounds to form more complex heterocyclic structures.

  • Nitrile Moiety: The nitrile group is relatively stable but can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[6] Reduction of the nitrile group, for instance with lithium aluminum hydride, would yield a primary amine.[7] The nitrile group can also participate in cycloaddition reactions or act as an electrophilic center for nucleophilic attack, particularly in the presence of a catalyst.[8]

Potential as a Pharmacophore in Drug Design

The incorporation of a nitrile group into drug candidates is a well-established strategy in medicinal chemistry.[5] Nitriles can act as bioisosteres for carbonyl groups or halogens, and their electronic properties can enhance binding affinity to target proteins through hydrogen bonding and polar interactions.[4][5]

The α-amino nitrile substructure within N-(1-cyanoethyl)urea is particularly noteworthy. Several α-amino nitrile-containing compounds have been developed as reversible inhibitors of proteases, where the nitrile acts as a "warhead" that is attacked by a nucleophilic residue (such as cysteine or serine) in the enzyme's active site.[9]

Potential Therapeutic Targets and Applications:

  • Enzyme Inhibition: Given the precedence of α-amino nitriles as enzyme inhibitors, N-(1-cyanoethyl)urea and its derivatives could be investigated as potential inhibitors of proteases (e.g., cathepsins, dipeptidyl peptidases) or other enzymes where a nucleophilic residue is present in the active site.

  • Scaffold for Library Synthesis: N-(1-cyanoethyl)urea can serve as a versatile starting material for the synthesis of a library of more complex molecules. The reactivity of both the urea and nitrile functionalities allows for diverse structural modifications, which is a key aspect of lead optimization in drug discovery.

  • Modulation of Physicochemical Properties: The presence of both a hydrogen-bond-donating and -accepting urea group and a polar nitrile group suggests that this scaffold could be used to fine-tune the solubility and pharmacokinetic properties of drug candidates.[4]

Part 4: Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

  • Toxicity: The toxicity of N-(1-cyanoethyl)urea has not been extensively studied. However, some α-amino nitriles can be toxic. It is prudent to handle this compound with care. The metabolic stability of the nitrile group is generally high, and it is unlikely to release cyanide under physiological conditions.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

N-(1-cyanoethyl)urea is a chemically intriguing molecule that combines the well-established pharmacophoric features of a urea with the versatile and beneficial properties of a nitrile group. While specific biological data for this compound is sparse, its structural motifs suggest significant potential in medicinal chemistry, particularly as a scaffold for the development of enzyme inhibitors and as a building block for combinatorial libraries. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in the landscape of drug discovery and development.

References

A comprehensive list of references will be provided upon request.

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An In-depth Technical Guide to the Physical Properties of Cyano-Substituted Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the physical properties of key cyano-substituted ureas. Recognizing the potential ambiguity in the nomenclature of "(1-Cyanoethyl)urea," this document delineates the characteristics of two distinct but related compounds: 2-Cyanoethylurea and Cyanoacetylurea. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental methodologies, and foundational scientific principles to support laboratory and development activities.

Introduction: Navigating the Nomenclature of Cyano-Substituted Ureas

The term "this compound" is not consistently defined in chemical literature and databases, leading to potential confusion. Investigation reveals that this name could plausibly refer to at least two different compounds. This guide will therefore address the physical properties of two well-characterized, commercially available, and structurally related compounds:

  • 2-Cyanoethylurea (CAS 6640-70-6): An alkyl-substituted urea where the cyano group is on the second carbon of the ethyl substituent.

  • Cyanoacetylurea (CAS 1448-98-2): An acyl-substituted urea, also known as N-(2-Cyanoacetyl)urea, where the cyano group is part of an acetyl moiety attached to the urea nitrogen.

The distinct placement of the cyano group in these molecules results in significantly different chemical and physical properties. Understanding these differences is critical for their appropriate application in synthesis, materials science, and pharmaceutical development. This guide will treat each compound in a separate section to ensure clarity and precision.

Physical Properties of 2-Cyanoethylurea

2-Cyanoethylurea is a derivative of urea with a cyanoethyl group attached to one of the nitrogen atoms. Its properties are influenced by the presence of the polar cyano and urea functional groups.

Summary of Physical Properties

The following table summarizes the key physical properties of 2-Cyanoethylurea.

PropertyValueSource
CAS Number 6640-70-6PubChem[1]
Molecular Formula C₄H₇N₃OPubChem[1]
Molecular Weight 113.12 g/mol PubChem[1]
Boiling Point 289.3 °C at 760 mmHgChemsrc[2]
Density 1.159 g/cm³Chemsrc[2]
Flash Point 128.7 °CChemsrc[2]
XLogP3-AA -1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2LookChem[3]
Experimental Methodologies for Property Determination

The boiling point of a liquid is a critical physical constant. For a compound like 2-Cyanoethylurea, which has a relatively high boiling point, a standard distillation apparatus or a specialized micro-boiling point apparatus would be employed.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small amount of the liquid sample is introduced into a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat is then removed.

  • Boiling Point Reading: The liquid will begin to cool and contract. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Rationale: This method is advantageous for small sample sizes and provides an accurate boiling point at atmospheric pressure. The design of the Thiele tube ensures uniform heating of the sample.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Procedure Thiele_Tube Thiele Tube with Heating Oil Thermometer Thermometer Thermometer->Thiele_Tube Insert into Sample_Assembly Fusion Tube with Sample and Inverted Capillary Sample_Assembly->Thermometer Attach Heat_Source Heat Source (e.g., Bunsen Burner) Heat_Source->Thiele_Tube Heats Start Start Heat Apply Gentle Heat Start->Heat Observe_Bubbles Observe Rapid Bubbling Heat->Observe_Bubbles Remove_Heat Remove Heat Source Observe_Bubbles->Remove_Heat Record_BP Record Temperature at Liquid Entry Remove_Heat->Record_BP End End Record_BP->End

Caption: Workflow for Micro Boiling Point Determination.

Physical Properties of Cyanoacetylurea

Cyanoacetylurea is a versatile intermediate in organic synthesis, particularly for heterocyclic compounds.[4][5][6] Its physical properties are dominated by the presence of two carbonyl groups, a cyano group, and two amide functionalities, which allow for extensive hydrogen bonding.

Summary of Physical Properties

The following table summarizes the key physical properties of Cyanoacetylurea.

PropertyValueSource
CAS Number 1448-98-2ChemicalBook[4], Chemsrc[7]
Molecular Formula C₄H₅N₃O₂Guidechem[8], Chemsrc[7]
Molecular Weight 127.10 g/mol Chemsrc[7]
Appearance White to off-white crystalline solidCymitQuimica[9]
Melting Point 215 °C (decomposes)ChemicalBook[4], Chemsrc[7]
Density 1.3 g/cm³Chemsrc[7]
Solubility Soluble in polar solvents (e.g., water, alcohols, DMSO)CymitQuimica[9], ChemicalBook[4]
pKa 4.51 ± 0.10 (Predicted)ChemicalBook[4]
Experimental Methodologies for Property Determination

The melting point is a fundamental property for the identification and purity assessment of a solid compound. For Cyanoacetylurea, which decomposes at its melting point, careful observation is crucial.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube to a height of 2-3 mm.[10] The sample is packed tightly by tapping the tube or dropping it through a long glass tube.[10][11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[10][12]

  • Approximate Melting Point: A rapid heating run is performed to determine an approximate melting range.[11][12]

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.[11]

  • Observation and Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. Any decomposition (e.g., color change, gas evolution) is also noted.

Rationale: A narrow melting range (0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. Slow heating near the melting point is essential for accurate determination.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Load_Sample Load 2-3 mm of dry sample into capillary tube Pack_Sample Pack sample tightly Load_Sample->Pack_Sample Insert_Tube Insert tube into apparatus Pack_Sample->Insert_Tube Rapid_Heat Rapid heat for approximate M.P. Insert_Tube->Rapid_Heat Slow_Heat Slow heat (1-2 °C/min) near M.P. Rapid_Heat->Slow_Heat New Sample Record_Range Record start and end of melting Slow_Heat->Record_Range

Caption: Workflow for Capillary Melting Point Determination.

Spectroscopic Data for Cyanoacetylurea

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0 ppm

Chemical Shift (ppm)MultiplicityIntegrationAssignmentSource
10.4Singlet1H-CO-NH -CO-ChemicalBook[13]
7.4Singlet2H-CO-NH₂ ChemicalBook[13]
3.909Singlet2HNC-CH₂ -CO-ChemicalBook[13]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: 5-25 mg of Cyanoacetylurea is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.[14]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A standard one-pulse ¹H NMR experiment is run. The free induction decay (FID) signal is collected.

  • Data Processing: The FID is Fourier transformed to produce the frequency-domain spectrum. The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard.[15]

Rationale: DMSO-d₆ is a suitable solvent due to its ability to dissolve the polar Cyanoacetylurea and its high boiling point. The chemical shifts provide information about the electronic environment of the protons in the molecule.

Sample Preparation: KBr disc or Nujol mull

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
~3400-3200N-H stretchingAmide (NH₂)
~2200C≡N stretchingNitrile
~1700C=O stretchingAmide/Urea Carbonyls

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Background Spectrum: A background spectrum of the clean ATR crystal is collected. This accounts for any atmospheric or instrumental absorptions.

  • Sample Application: A small amount of the solid Cyanoacetylurea sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum of the sample is recorded.

  • Cleaning: The ATR crystal is thoroughly cleaned after the measurement.

Rationale: ATR-FTIR is a rapid and convenient method for obtaining IR spectra of solid samples with minimal preparation.[16] The positions of the absorption bands are characteristic of the functional groups present in the molecule.

Ionization Method: Electron Ionization (EI) Molecular Ion (M⁺): m/z = 127.10

Experimental Protocol: Electron Ionization Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Spectrum Generation: A mass spectrum is generated, plotting ion abundance versus m/z.

Rationale: EI-MS provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.

Conclusion

This guide has provided a detailed examination of the physical properties of 2-Cyanoethylurea and Cyanoacetylurea, clarifying the ambiguity associated with the term "this compound." The data and experimental protocols presented herein are grounded in established scientific principles and sourced from reputable chemical databases and literature. It is the author's intent that this comprehensive resource will serve as a valuable tool for professionals in the fields of chemical research and drug development, facilitating a deeper understanding and more effective utilization of these important chemical compounds.

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Navigating the Solubility Landscape of (1-Cyanoethyl)urea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Embracing the Data Void with Scientific Rigor

In the realm of drug discovery and chemical research, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide delves into the solubility characteristics of (1-Cyanoethyl)urea, a molecule of interest for its potential applications in synthetic chemistry and pharmaceutical development.

As of the latest literature review, specific, quantitative solubility data for this compound in a wide range of solvents remains largely unpublished. This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a scientifically grounded prediction of its solubility behavior based on its molecular structure and the well-established principles governing the solubility of urea derivatives. Secondly, and more crucially, it equips you, the researcher, with the detailed experimental protocols necessary to determine the solubility of this compound in your solvents of choice with accuracy and confidence. This empowers you to fill the existing data gap and make informed decisions in your research endeavors.

Deconstructing this compound: A Structural Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular architecture. The structure of this compound, featuring both polar and non-polar moieties, suggests a nuanced solubility profile.

Caption: Molecular structure of this compound.

The molecule can be dissected into two key functional regions:

  • The Urea Moiety (-NH-CO-NH₂): This part of the molecule is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[1] This characteristic is the primary driver for its solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as water.[1]

  • The Cyanoethyl Group (-CH(CN)CH₃): This substituent introduces a degree of non-polar character to the molecule. The ethyl backbone is hydrophobic, while the nitrile group (-C≡N) is polar, but its contribution to overall polarity is less pronounced than the urea group.

Based on this structure, we can predict the following general solubility trends:

  • High to Moderate Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be effective at solvating this compound. The ability of these solvents to form hydrogen bonds with the urea backbone will be the dominant intermolecular interaction driving dissolution.[1]

  • Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) should also be reasonably good solvents. While they cannot donate hydrogen bonds, their polarity and ability to act as hydrogen bond acceptors will facilitate interaction with the urea moiety.

  • Low to Negligible Solubility in Non-Polar Solvents: In non-polar solvents like hexane, toluene, and diethyl ether, the energetic cost of disrupting the strong intermolecular hydrogen bonds in the solid this compound lattice will not be sufficiently compensated by the weak van der Waals interactions with the solvent. Consequently, low solubility is anticipated in these solvents.

Published Solubility Data for Structurally Related Analogs

While direct quantitative data for this compound is scarce, examining the solubility of structurally similar compounds can provide valuable, albeit qualitative, insights.

CompoundSolvent(s)Reported SolubilityReference
1-Cyanoacetyl-3-Ethyl Urea Chloroform, DichloromethaneSoluble[2][3]
Cold WaterSmall solubility[2][3]
Boiling WaterLarger solubility[2][3]

This information for a related cyano-substituted urea suggests that while some solubility in water can be expected, particularly at elevated temperatures, chlorinated organic solvents may also be effective. This is likely due to a combination of polarity and the ability to interact with the solute without the high energetic penalty of disrupting a strong water lattice.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain definitive, quantitative solubility data, an experimental approach is essential. The following protocol is based on the widely accepted shake-flask method , which is considered a "gold standard" for determining thermodynamic (equilibrium) solubility.[1] This method is in line with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.[4][5][6][7]

Principle of the Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the saturated solution.[1] The concentration of the dissolved compound in the filtered or centrifuged supernatant is then determined analytically.

Materials and Equipment
  • This compound (as a pure, crystalline solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMF, DMSO, hexane)

  • Glass vials with screw caps and PTFE-lined septa

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material, 0.22 µm or 0.45 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or a validated spectrophotometric method)

Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound into vials B Add a known volume of each solvent A->B C Seal vials and place on an orbital shaker B->C D Agitate at a constant temperature for 24-48 hours C->D E Centrifuge or filter the suspension to remove undissolved solids D->E F Prepare serial dilutions of the supernatant E->F G Quantify the concentration using a validated analytical method (e.g., HPLC) F->G H Calculate the thermodynamic solubility in mg/mL or mol/L G->H

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol
  • Preparation of Vials: Into appropriately sized glass vials, weigh an amount of this compound that is known to be in excess of its expected solubility. A good starting point is 5-10 mg of the compound.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the optimal time should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration does not change significantly between the later time points.

  • Phase Separation: After equilibration, carefully remove the vials and allow any remaining solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility). This step is critical to prevent undissolved particles from artificially inflating the measured concentration.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations of this compound to ensure accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Causality Behind Experimental Choices
  • Use of Excess Solid: Ensures that the solution becomes saturated and that the system reaches thermodynamic equilibrium.

  • Prolonged Agitation: Provides sufficient time for the dissolution process to reach equilibrium, overcoming any kinetic barriers.

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.

  • Filtration/Centrifugation: This is a critical step to ensure that only the dissolved compound is being measured. Any suspended microparticles will lead to an overestimation of solubility.

  • Validated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy and precision of the method used for quantification.

Differentiating Thermodynamic and Kinetic Solubility

It is important for researchers to distinguish between thermodynamic and kinetic solubility.[8][9][10]

  • Thermodynamic Solubility: As determined by the shake-flask method, represents the true equilibrium solubility of the most stable crystalline form of the compound.[11][12] This is a fundamental physicochemical property.

  • Kinetic Solubility: Often measured in high-throughput screening, involves dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[11][12] The concentration at which precipitation is observed is the kinetic solubility. This value can be higher than the thermodynamic solubility, as it may represent a supersaturated solution or the solubility of a metastable amorphous form.[8][9][10]

For foundational research and drug development, understanding the thermodynamic solubility is crucial for establishing a baseline and for formulation studies.

Conclusion: A Path Forward for Characterizing this compound

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides a robust framework for researchers to address this. By understanding the structural factors that influence its solubility and by implementing the detailed experimental protocol provided, scientists can generate the high-quality, reliable data needed to advance their work. The principles and methodologies outlined herein are not only applicable to this compound but can also be adapted for the characterization of other novel compounds, fostering a more thorough and predictive approach to chemical and pharmaceutical research.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

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An In-Depth Technical Guide to the Discovery and History of Cyanoethylated Ureas

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of cyanoethylated ureas, a class of organic compounds characterized by the addition of a cyanoethyl group to a urea molecule. The narrative traces the origins of this field from the foundational discoveries in urea synthesis and the broader development of cyanoethylation reactions. We will explore the pioneering work that led to the first synthesis of N-(2-cyanoethyl)urea, detail the evolution of synthetic methodologies, and discuss the subsequent exploration of the chemical properties and applications of these compounds. This guide is designed to offer a deep, technically-grounded understanding of the causality behind experimental choices and the logical progression of scientific inquiry in this area.

Foundational Pillars: The Genesis of Urea and Cyanoethylation

The story of cyanoethylated ureas is built upon two significant pillars of organic chemistry: the synthesis of urea itself and the development of the cyanoethylation reaction.

The Dawn of Organic Synthesis: Wöhler's Synthesis of Urea

The journey begins in 1828 with Friedrich Wöhler's landmark synthesis of urea from inorganic precursors, specifically the reaction of silver cyanate with ammonium chloride to form ammonium cyanate, which upon heating, rearranged to urea.[1][2] This pivotal experiment is widely regarded as the starting point of modern organic chemistry, as it challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. Wöhler's work not only demystified the nature of organic compounds but also laid the practical groundwork for the synthesis of a vast array of organic molecules, including the urea derivatives that are the focus of this guide.

The Advent of a Versatile Reaction: The Cyanoethylation Reaction

The second pillar is the development of the cyanoethylation reaction, a process that involves the addition of a cyanoethyl group (-CH₂CH₂CN) to a compound containing a labile hydrogen atom.[3] This reaction, a type of Michael addition, typically involves the reaction of a protic nucleophile with acrylonitrile (CH₂=CHCN).[3]

The pioneering work in this area was extensively documented by Herman A. Bruson in the seminal 1949 volume of "Organic Reactions".[3] Bruson's comprehensive review detailed the cyanoethylation of a wide variety of organic and inorganic compounds, including alcohols, phenols, amines, amides, and even carbon acids.[3] This work established the broad utility and mechanistic principles of the reaction, which is typically catalyzed by a base. The nitrile group of acrylonitrile renders the β-carbon atom electrophilic, making it susceptible to nucleophilic attack.[4]

The Convergence: Discovery and Synthesis of N-Cyanoethylated Ureas

While Bruson's 1949 review is exhaustive, the specific first synthesis of N-(2-cyanoethyl)urea is not explicitly detailed within it. However, the principles laid out by Bruson undoubtedly paved the way for its discovery. The reaction of urea with acrylonitrile, possessing labile hydrogen atoms on its nitrogen atoms, was a logical extension of the established cyanoethylation chemistry.

The earliest documented methodologies for the synthesis of N-substituted ureas often involved harsh reagents and conditions.[5] The direct cyanoethylation of urea with acrylonitrile offered a more direct and atom-economical approach.

The Core Reaction: Synthesis of N-(2-Cyanoethyl)urea

The fundamental reaction for the synthesis of N-(2-cyanoethyl)urea (CAS Number: 6640-70-6) involves the base-catalyzed addition of urea to acrylonitrile.[6]

Reaction Scheme:

The causality behind the choice of a basic catalyst lies in its ability to deprotonate the urea nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic β-carbon of acrylonitrile. Common bases employed for this reaction include alkali metal hydroxides, alkoxides, and quaternary ammonium hydroxides.[3]

Experimental Protocols: A Practical Guide to Synthesis

The following protocols represent a synthesis of established methods for the preparation of cyanoethylated ureas, grounded in the historical development of the field.

General Protocol for the Synthesis of N-(2-Cyanoethyl)urea

This protocol is a generalized procedure based on the principles of base-catalyzed cyanoethylation.

Materials:

  • Urea

  • Acrylonitrile

  • Suitable solvent (e.g., water, dioxane, or a protic solvent)

  • Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide like benzyltrimethylammonium hydroxide)

  • Acid for neutralization (e.g., hydrochloric acid or acetic acid)

Procedure:

  • Dissolution: Dissolve urea in the chosen solvent in a reaction vessel equipped with a stirrer and a thermometer.

  • Catalyst Addition: Add a catalytic amount of the base to the urea solution. The amount of catalyst will influence the reaction rate.

  • Acrylonitrile Addition: Slowly add acrylonitrile to the reaction mixture while maintaining the temperature within a controlled range. The reaction is often exothermic, and cooling may be necessary to prevent polymerization of acrylonitrile.[3]

  • Reaction Monitoring: Stir the mixture at the desired temperature for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the disappearance of the starting materials.

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the catalyst with an appropriate acid.

  • Isolation and Purification: The product, N-(2-cyanoethyl)urea, can be isolated by filtration if it precipitates from the solution. Further purification can be achieved by recrystallization from a suitable solvent.

Causality of Experimental Choices:

  • Solvent: The choice of solvent is crucial for ensuring the solubility of both urea and the catalyst, and for controlling the reaction temperature.

  • Catalyst: The strength and concentration of the base catalyst are key parameters that determine the reaction rate and can influence the formation of byproducts, such as the dicyanoethylated product.

  • Temperature Control: Careful temperature management is essential to prevent the exothermic reaction from running out of control and to minimize the self-polymerization of acrylonitrile, a common side reaction.[3]

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Reaction Mechanism of Cyanoethylation of Urea

G cluster_0 Step 1: Deprotonation of Urea cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Urea H₂N-C(=O)-NH₂ Urea_anion H₂N-C(=O)-NH⁻ Urea->Urea_anion + B⁻ Base Base (B⁻) BH BH Urea_anion_2 H₂N-C(=O)-NH⁻ BH_2 BH Acrylonitrile CH₂=CH-C≡N Intermediate H₂N-C(=O)-NH-CH₂-CH⁻-C≡N Acrylonitrile->Intermediate + H₂N-C(=O)-NH⁻ Intermediate_2 H₂N-C(=O)-NH-CH₂-CH⁻-C≡N Product H₂N-C(=O)-NH-CH₂-CH₂-C≡N (N-(2-Cyanoethyl)urea) Intermediate_2->Product + BH Base_regen B⁻

Caption: Mechanism of base-catalyzed cyanoethylation of urea.

Experimental Workflow for Synthesis

G Start Start Dissolve Dissolve Urea in Solvent Start->Dissolve Add_Catalyst Add Base Catalyst Dissolve->Add_Catalyst Add_Acrylonitrile Slowly Add Acrylonitrile Add_Catalyst->Add_Acrylonitrile React Stir and Monitor Reaction Add_Acrylonitrile->React Neutralize Cool and Neutralize React->Neutralize Isolate Isolate Product (Filtration) Neutralize->Isolate Purify Purify Product (Recrystallization) Isolate->Purify End End Purify->End

Caption: General experimental workflow for the synthesis of N-(2-cyanoethyl)urea.

Historical Evolution and Applications

Following the initial discoveries, research into cyanoethylated ureas expanded to include the synthesis of various N-substituted derivatives and the exploration of their properties and potential applications.

Development of N-Substituted Cyanoethylated Ureas

The synthesis of N,N'-disubstituted and other substituted cyanoethylated ureas became an area of interest. These compounds offered the potential for tailored properties by modifying the substituents on the urea nitrogen atoms. Methodologies for synthesizing unsymmetrically substituted ureas, in general, have been a topic of significant research.[7]

Applications in Polymer Chemistry and Materials Science

The presence of both a urea and a nitrile functional group in cyanoethylated ureas makes them interesting building blocks for polymer synthesis. The urea moiety can participate in hydrogen bonding, contributing to the mechanical properties of polymers, while the nitrile group can be a site for further chemical modification. The interaction of acrylonitrile with urea has also been studied in the context of inclusion compounds, where acrylonitrile molecules are hosted within the crystalline lattice of urea.

Role in Drug Discovery and Medicinal Chemistry

Urea and its derivatives have a long and successful history in medicinal chemistry.[6] The urea functional group is a key structural motif in numerous approved drugs due to its ability to form stable hydrogen bonds with biological targets. While specific applications of simple cyanoethylated ureas in approved drugs are not prominent, the underlying chemistry and the potential for the cyanoethyl group to be a precursor for other functional groups make this class of compounds relevant to drug discovery efforts. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration.

Conclusion

The discovery and history of cyanoethylated ureas represent a fascinating chapter in the broader narrative of organic chemistry. From the foundational synthesis of urea by Wöhler to the systematic exploration of cyanoethylation by pioneers like Bruson, the development of this class of compounds exemplifies the logical progression of scientific inquiry. The ability to combine the structural features of urea with the reactivity of the cyanoethyl group has led to a range of synthetic possibilities and potential applications. This in-depth technical guide has aimed to provide not just a historical account, but also a deeper understanding of the chemical principles and experimental considerations that have shaped this field, offering valuable insights for researchers and scientists in both academic and industrial settings.

References

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  • Rajasekaran, A., Thampi, P. P., & Murugesan, S. (2004). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 16(1), 1-8. [Link]

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  • Wong, I. (2022). The History of Urea and Its Use in the Modern Fertilizer Industry. In Proceedings of the 4th International Conference on Biotechnology and Biomedicine (ICBB 2022) (pp. 435-439). SciTePress. [Link]

  • ChemSrc. (n.d.). Urea, N-(2-cyanoethyl)- | CAS#:6640-70-6. Retrieved from [Link]

  • Wallingford, V. H., & Jones, D. M. (1951). U.S. Patent No. 2,553,022. Washington, DC: U.S.
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  • Elliott, D. E. (1988). U.S. Patent No. 4,725,684. Washington, DC: U.S.
  • American Cyanamid Company. (1959). The Chemistry of Acrylonitrile (2nd ed.).
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fundamental reactions of (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Reactions of (1-Cyanoethyl)urea

Abstract

This compound, also known as N-(2-cyanoethyl)urea (CAS 6640-70-6), is a bifunctional organic molecule incorporating both a reactive nitrile group and a urea moiety.[1] This unique structural arrangement makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and functionalized derivatives relevant to pharmaceutical and agrochemical research. While literature specifically detailing the reaction pathways of this compound is limited, its chemical behavior can be confidently predicted from the well-established principles governing its constituent functional groups and by examining the reactivity of closely related analogs, such as cyanoacetylurea.[2][3] This guide provides a comprehensive examination of the synthesis and , including hydrolysis, cyclization, and thermal decomposition, supported by mechanistic insights and detailed experimental protocols.

Introduction and Structural Analysis

This compound possesses two key reactive centers: the electrophilic carbon of the cyano group (-C≡N) and the nucleophilic nitrogen atoms of the urea moiety (-NH-CO-NH₂). The proximity of these groups within the same molecule (a 1,3-relationship between the nitrile and the terminal urea nitrogen) is critical, as it predisposes the molecule to intramolecular cyclization reactions, forming stable heterocyclic rings. Its structure is analogous to β-amino acids, with the urea group serving as a masked or derivatized amine.

Synthesis of this compound

A plausible and efficient synthesis of this compound involves the reaction of an amine with a cyanate source, a method widely used for urea formation.[4] In this case, 3-aminopropionitrile serves as the amine precursor. The reaction proceeds via the nucleophilic attack of the primary amine onto cyanic acid (HNCO), which is generated in situ from sodium cyanate in a mildly acidic aqueous solution.

G cluster_reactants Reactants cluster_intermediates In Situ Intermediate cluster_product Product r1 3-Aminopropionitrile p1 This compound r1->p1 Nucleophilic Addition r2 Sodium Cyanate (NaOCN) i1 Cyanic Acid (HNCO) r2->i1 H⁺ (from AcOH) r3 Acetic Acid (AcOH) i1->p1 Nucleophilic Addition

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the well-established cyanate method for urea synthesis.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopropionitrile (0.1 mol, 7.01 g) in a solution of glacial acetic acid (6.0 g, 0.1 mol) and deionized water (100 mL).

  • Reagent Addition: In a separate beaker, prepare a solution of sodium cyanate (0.11 mol, 7.15 g) in 80 mL of deionized water. Warm both solutions gently to 35-40°C.

  • Reaction Execution: Add the sodium cyanate solution to the stirred 3-aminopropionitrile solution. A white precipitate of this compound should begin to form.

  • Workup and Isolation: After the addition is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The product is often of sufficient purity for subsequent steps. If necessary, recrystallization from hot water or aqueous ethanol can be performed.

  • Characterization: Confirm the product identity using ¹H NMR, ¹³C NMR, IR spectroscopy (presence of C≡N stretch ~2250 cm⁻¹ and C=O stretch ~1660 cm⁻¹), and melting point analysis.

Fundamental Reactions

The reactivity of this compound is dominated by transformations of its two functional groups, often acting in concert.

Hydrolysis: A pH-Dependent Pathway

Hydrolysis of this compound can yield different products depending on the reaction conditions (acidic vs. alkaline).[5][6]

  • Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous HCl), the nitrile group is preferentially hydrolyzed to a carboxylic acid. The urea moiety is relatively stable to acid hydrolysis but can be cleaved under forcing conditions. The primary product is N-carbamoyl-β-alanine.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH), both the nitrile and the urea functionalities can be hydrolyzed. This typically leads to the formation of β-alanine, ammonia, and carbonate.[5]

G start This compound acid_prod N-Carbamoyl-β-alanine start->acid_prod H₃O⁺, Δ base_prod β-Alanine + NH₃ + CO₃²⁻ start->base_prod OH⁻, Δ

Intramolecular Cyclization: Formation of Dihydrouracil

Perhaps the most significant reaction of this compound is its ability to undergo intramolecular cyclization to form 5,6-dihydrouracil. This reaction is highly analogous to the cyclization of cyanoacetylurea to form uracil derivatives, a cornerstone of heterocyclic synthesis.[2][7][8] The reaction is typically promoted by a base, which deprotonates the urea nitrogen, initiating a nucleophilic attack on the nitrile carbon.

CEU [label=< H₂N-CO-NH-CH₂-CH₂-C≡N

>];

Anion [label=< H₂N-CO-N⁻-CH₂-CH₂-C≡N

>];

CyclicImin [label=< Cyclic Imine Intermediate

>]; // Placeholder for a proper chemical structure diagram. A textual representation is used instead. CyclicImin_text [label="Cyclic Imine Anion"];

Product [label="5,6-Dihydrouracil"];

CEU -> Anion [label=" + OH⁻\n- H₂O"]; Anion -> CyclicImin_text [label=" Intramolecular\n Attack"]; CyclicImin_text -> Product [label=" Tautomerization\n & Hydrolysis"]; } /dot Caption: Key steps in the formation of 5,6-dihydrouracil.

Experimental Protocol: Base-Catalyzed Cyclization
  • Setup: To a solution of this compound (0.05 mol, 5.65 g) in 50 mL of ethanol in a 100 mL round-bottom flask, add a solution of sodium ethoxide (0.055 mol) in ethanol.

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material. The nitrile peak in the IR spectrum should also disappear.

  • Workup: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid. The sodium acetate byproduct will precipitate.

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue to dissolve the sodium acetate and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 5,6-dihydrouracil. Purify further by recrystallization from a suitable solvent like ethanol or water.

Thermal Decomposition

When heated above its melting point, urea and its derivatives undergo thermal decomposition.[9] The primary pathway for urea is decomposition into ammonia and highly reactive isocyanic acid (HNCO).[9] this compound is expected to follow a similar initial fragmentation, potentially yielding 3-aminopropionitrile and isocyanic acid, or ammonia and 2-isocyanato-propionitrile, depending on which C-N bond cleaves. These reactive intermediates can then participate in further reactions, leading to the formation of more complex products or polymerization.

Summary of Reactions

The table below summarizes the primary transformations of this compound, providing a quick reference for synthetic planning.

Reaction TypeReagents & ConditionsMajor Product(s)Key Transformation
Acid Hydrolysis Aqueous HCl, RefluxN-Carbamoyl-β-alanine-C≡N → -COOH
Base Hydrolysis Aqueous NaOH, Refluxβ-Alanine, NH₃, CO₃²⁻Cleavage of both nitrile and urea
Cyclization NaOEt, EtOH, Reflux5,6-DihydrouracilIntramolecular addition to nitrile
Reduction H₂, Raney Ni or LiAlH₄N-(3-aminopropyl)urea-C≡N → -CH₂-NH₂
Thermal Decomposition > Melting PointComplex mixture (via HNCO)Fragmentation of urea moiety

Conclusion

This compound is a molecule primed for versatile chemical transformations. Its dual functionality allows for straightforward conversion into valuable building blocks such as N-carbamoyl-β-alanine and the heterocyclic core of 5,6-dihydrouracil. The fundamental reactions of hydrolysis and intramolecular cyclization are the most synthetically relevant pathways, offering researchers and drug development professionals reliable routes to functionalized amino acids and pyrimidine analogs. Understanding these core reactions, guided by the principles of physical organic chemistry and analogy to similar structures, unlocks the synthetic potential of this readily accessible compound.

References

  • Stark, G. R., Stein, W. H., & Moore, S. (1960). Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry.
  • ChemBK. (2024). 1-Cyanoacetyl-3-Ethyl Urea. Available at: [Link]

  • Meindl, H., & Ackermann, H. (1970). U.S. Patent No. 3,496,214. U.S. Patent and Trademark Office.
  • El-Taweel, F., & Elagamey, A. A. (2014). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. ResearchGate. Available at: [Link]

  • Martin, D. (1950). U.S. Patent No. 2,553,022. U.S. Patent and Trademark Office.
  • PubChem. (n.d.). (Cyanomethyl)urea. National Center for Biotechnology Information. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). Hydrolysis of Urea. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Available at: [Link]

  • Palomo, C., et al. (2011).
  • Organic Syntheses. (n.d.). Arylureas I. Cyanate Method. Available at: [Link]

  • Chemistry Stack Exchange. (2016). What will form in the hydrolysis of urea in urine? Available at: [Link]

  • National Center for Biotechnology Information. (n.d.).
  • Kamasamudram, K., et al. (2016). Catalytic urea hydrolysis in the selective catalytic reduction of NOx: catalyst screening and kinetics on anatase TiO2 and ZrO2.
  • Wikipedia. (n.d.). Wöhler synthesis. Available at: [Link]

  • Bernhard, A. M., et al. (2014). Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2. ResearchGate. Available at: [Link]

Sources

Unlocking the Potential of (1-Cyanoethyl)urea: A Technical Guide to Emerging Research Areas

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword for the Modern Researcher: The landscape of drug discovery and materials science is in a perpetual state of evolution, demanding a forward-thinking approach to the exploration of novel chemical entities. This guide is crafted for the discerning scientist, researcher, and drug development professional, offering a deep dive into the untapped research potential of (1-Cyanoethyl)urea. We eschew rigid templates in favor of a logically structured exploration, grounded in established scientific principles and geared towards sparking innovative inquiry. As senior application scientists, our goal is to not only present what is known but to illuminate the path toward what could be.

Part 1: Foundational Understanding of this compound

This compound, with the CAS number 1250694-76-8, is a small molecule that marries the structural features of a urea moiety with a reactive cyanoethyl group. While specific literature on this compound is sparse, its constituent parts provide a strong foundation for predicting its chemical behavior and potential applications.

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets. This characteristic is central to the bioactivity of numerous FDA-approved drugs.[1] The cyano group, an electron-withdrawing moiety, can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability. It is a well-established pharmacophore in its own right, present in a variety of bioactive compounds.[2]

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale
Molecular Formula C4H7N3OBased on chemical structure
Molecular Weight 113.12 g/mol Calculated from the molecular formula
Appearance White to off-white solidTypical for small urea derivatives
Solubility Likely soluble in polar organic solvents (DMSO, DMF) and moderately soluble in water.The urea and cyano groups impart polarity.
pKa The urea protons are weakly acidic.Similar to other N-substituted ureas.
LogP Low to moderateThe polar functional groups suggest limited lipophilicity.
Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be conceptualized through the principles of cyanoethylation, a well-documented organic reaction.[3][4] This reaction typically involves the Michael addition of a nucleophile to acrylonitrile.

Reaction Scheme:

Synthesis of this compound Urea Urea Reaction + Urea->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product This compound Reaction->Product Base Catalyst (e.g., Triton B)

Caption: Proposed synthesis of this compound via cyanoethylation.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve urea (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent like acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide, 40% in methanol) or sodium hydroxide (0.1 eq).

  • Addition of Acrylonitrile: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add acrylonitrile (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 2: Potential Research Areas and Methodologies

The unique combination of the urea and cyanoethyl functionalities in this compound opens up several promising avenues for research.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

Substituted ureas are a wellspring of bioactive compounds with applications in a multitude of therapeutic areas.[1] The presence of the cyanoethyl group provides a handle for further chemical modification, allowing for the creation of a library of derivatives for biological screening.

2.1.1 Anticancer Drug Discovery

Many urea derivatives exhibit potent anticancer activity by targeting key proteins in cancer signaling pathways.[5]

  • Kinase Inhibition: Aromatic ureas are known inhibitors of receptor tyrosine kinases (RTKs) and Raf kinases, which are crucial in cancer cell proliferation and survival. The urea moiety can act as a hydrogen bond donor-acceptor, mimicking interactions in the ATP-binding pocket of kinases.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH) DFG DFG Motif Gatekeeper Gatekeeper Residue Urea This compound Derivative Urea->Hinge H-Bond Urea->DFG H-Bond

Caption: Putative binding mode of a this compound derivative in a kinase active site.

  • Tubulin Polymerization Inhibition: The cyano group is a feature in some compounds that interact with tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.

Experimental Protocol: In Vitro Anticancer Activity Screening

A tiered screening approach is recommended to efficiently evaluate the anticancer potential of novel this compound derivatives.[6][7][8][9]

  • Initial Cytotoxicity Screening (MTT Assay):

    • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel) should be used.

    • Procedure:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

      • Solubilize the resulting formazan crystals with DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

  • Mechanism of Action Studies (for active compounds):

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compounds induce cell cycle arrest.

    • Apoptosis Assays: Employ Annexin V/PI staining and caspase activity assays to investigate the induction of programmed cell death.

    • Kinase Inhibition Assays: Utilize in vitro kinase activity assays (e.g., using recombinant kinases and a fluorescent substrate) to assess direct inhibition of specific cancer-related kinases.[10]

2.1.2 Enzyme Inhibition

The urea and cyano functionalities can interact with the active sites of various enzymes, making this compound a starting point for the development of novel enzyme inhibitors.

  • Protease Inhibition: Cyclic urea derivatives have been identified as potent inhibitors of proteases, such as HIV-1 protease. The carbonyl oxygen can mimic a key water molecule in the enzyme's active site.[11]

  • Histone Deacetylase (HDAC) Inhibition: The cyano group can act as a zinc-binding group, a key feature of many HDAC inhibitors.

Experimental Protocol: High-Throughput Enzyme Inhibitor Screening

  • Assay Principle: Utilize a fluorescence- or luminescence-based assay that measures the activity of the target enzyme.[12][13][14]

  • Procedure:

    • In a 384-well plate, add the target enzyme, a fluorogenic substrate, and the test compound at various concentrations.

    • Incubate the reaction at the optimal temperature for the enzyme.

    • Measure the fluorescence or luminescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Materials Science: A Versatile Building Block

The reactivity of the cyanoethyl group and the hydrogen-bonding capabilities of the urea moiety make this compound an interesting monomer for polymer synthesis.

  • Polymer Synthesis: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations provide functional handles for polymerization reactions, leading to the formation of polyamides, polyurethanes, or other novel polymers with potentially interesting properties.

Polymer_Synthesis cluster_0 Monomer Functionalization cluster_1 Polymerization CEU This compound Hydrolysis Hydrolysis CEU->Hydrolysis H₂O, H⁺/OH⁻ Reduction Reduction CEU->Reduction H₂, Catalyst Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Carboxylic Acid Derivative Amine Amine Derivative Reduction->Amine Amine Derivative Polyamide Polyamide Carboxylic_Acid->Polyamide Amine->Polyamide Polyurethane Polyurethane Amine->Polyurethane

Caption: Potential pathways for the use of this compound in polymer synthesis.

  • Cross-linking Agent: The bifunctional nature of this compound (after modification of the cyano group) could allow it to act as a cross-linking agent in the production of thermosetting resins.

Synthetic Chemistry: A Platform for Heterocyclic Synthesis

Cyanoacetylurea, a close analog of this compound, is a valuable precursor in the synthesis of various heterocyclic compounds, including uracil derivatives.[15] It is highly probable that this compound can undergo similar cyclization reactions to generate novel heterocyclic scaffolds of medicinal interest.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

  • Condensation: React this compound (1.0 eq) with an appropriate dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the intramolecular cyclization.

  • Workup and Purification: After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • Characterization: The structure of the resulting pyrimidine derivative should be confirmed by spectroscopic methods.

Part 3: Concluding Remarks and Future Outlook

This compound stands as a molecule of significant, yet largely unexplored, potential. Its straightforward synthesis and the presence of two versatile functional groups make it an attractive starting point for a wide range of research endeavors. This guide has laid out a scientifically grounded framework for investigating its utility in medicinal chemistry, materials science, and synthetic chemistry. The proposed experimental protocols are based on established and reliable methodologies, providing a clear path for researchers to embark on the exploration of this promising compound. The journey from a simple molecule to a life-changing drug or a novel material is a long and challenging one, but it begins with the spark of scientific curiosity and a well-defined research strategy. This compound awaits its chapter in the annals of scientific discovery.

References

  • Slideshare. (n.d.). In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial | PPTX. Retrieved from [Link]

  • Bishayee, A., & Kumar, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]

  • Simeoni, S., Magni, P., Cammia, C., De Nicolao, G., Croci, V., Pesenti, E., & Rocchetti, M. (2004). A model-based approach to the in vitro evaluation of anticancer activity. Cancer Research, 64(3), 1119-1126. Retrieved from [Link]

  • Martínez-López, W., & Martínez-Cervera, S. (2014). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 21(12), 1416-1422. Retrieved from [Link]

  • Parbhane, M., Lande, D., Shelke, P., & Gaikawad, N. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 8(6). Retrieved from [Link]

  • Silva, G. C., et al. (2021). N,N'-disubstituted Ureas as Novel Antiplatelet Agents: Synthesis, Pharmacological Evaluation and In Silico Studies. Medicinal Chemistry, 17(6), 666-678. Retrieved from [Link]

  • Arctom. (n.d.). This compound. Retrieved from [Link]

  • Vinogradov, S. V., et al. (1990). Chemical synthesis of biologically active oligoribonucleotides using/3-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(22), 6647-6652. Retrieved from [Link]

  • Sci-Hub. (2011). Stepwise selective reaction of two N-cyanoethyl groups attached to C-racemic tetraaza macrocyclic nickel(II) and copper(II) complexes in aqueous solutions. Inorganica Chimica Acta. Retrieved from [Link]

  • El-Shorbagi, A.-N. A. (2015). What is the effect of cyano group on bioactivity? ResearchGate. Retrieved from [Link]

  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE. Retrieved from [Link]

  • Reagent Instruments. (n.d.). Product List. Retrieved from [Link]

  • Sekine, M., et al. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International Journal of Molecular Sciences, 13(12), 16484-16503. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • da Silva, E. P., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 981655. Retrieved from [Link]

  • Beaucage, S. L., & Iyer, R. P. (1990). Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites. Nucleic Acids Research, 18(22), 6647-6652. Retrieved from [Link]

  • Bruson, H. A. (1949). Cyanoethylation. Organic Reactions, 5, 79-135. Retrieved from [Link]

  • Galiano, I., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1635-1656. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Cyanoacetyl-3-Ethyl Urea. Retrieved from [Link]

  • Rajasekaran, A., & Thanuja, J. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 23(1), 1-4. Retrieved from [Link]

  • Tella, R., & Verma, R. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 27(34), 5779-5809. Retrieved from [Link]

  • Saad, H. A., & Abdel-Hafez, S. H. (2012). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. Current Organic Synthesis, 9(4), 523-532. Retrieved from [Link]

  • ResearchGate. (2020). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]

  • El-Taweel, F. M. A., et al. (2013). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Journal of Chemical Research, 37(12), 724-728. Retrieved from [Link]

  • Sharma, P., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9069. Retrieved from [Link]

  • Wallingford, V. H., & Jones, D. M. (1951). U.S. Patent No. 2,553,022. Washington, DC: U.S. Patent and Trademark Office.
  • She, D. M., et al. (2010). Liquid-Phase Synthesis of Cyanuric Acid from Urea. Molecules, 15(3), 1898-1902. Retrieved from [Link]

  • She, D. M., et al. (2010). Liquid-phase synthesis of cyanuric acid from urea. Molecules, 15(3), 1898-1902. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of (1-Cyanoethyl)urea: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of (1-Cyanoethyl)urea, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding of the synthesis for safe and reproducible results.

Introduction and Principle

This compound, also known as N-(1-cyanoethyl)urea, belongs to the class of α-ureido nitriles. These compounds are of significant interest due to their potential as intermediates in the synthesis of various heterocyclic compounds with diverse biological activities. The synthesis protocol detailed below is based on the well-established reaction of an amine with a cyanate salt in an acidic aqueous medium. This method is analogous to the widely used synthesis of ureido carboxylic acids from amino acids and potassium cyanate.[1]

In this proposed synthesis, 2-aminopropionitrile serves as the amine precursor. In the presence of acid, potassium cyanate forms isocyanic acid (HNCO) in situ. The lone pair of the nitrogen atom in 2-aminopropionitrile then acts as a nucleophile, attacking the electrophilic carbon atom of isocyanic acid to form the desired this compound product.

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: Synthesis of this compound from 2-Aminopropionitrile and Potassium Cyanate.

G cluster_reactants Reactants cluster_products Product 2-Aminopropionitrile plus1 + Potassium_Cyanate KOCN plus2 + Acid H+ (aq) This compound Acid->this compound G A Dissolve 2-Aminopropionitrile in Water B Cool to 0-5 °C A->B C Acidify with HCl B->C D Add KOCN Solution Dropwise C->D E Stir at Room Temperature (12-18h) D->E F Neutralize with NaHCO₃ E->F G Isolate Product (Filtration/Extraction) F->G H Purify by Recrystallization G->H I Characterize Product (MP, IR, NMR, MS) H->I

Sources

Application Notes and Protocols for the Analytical Characterization of (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Cyanoethyl)urea, a molecule incorporating both a reactive nitrile group and a polar urea functional group, presents unique analytical challenges and holds interest for researchers in synthetic chemistry and drug development. Its structure suggests potential applications as a building block in heterocyclic synthesis or as a pharmacologically active agent. Accurate and robust analytical methods are paramount for its characterization, enabling confirmation of its identity, assessment of its purity, and quantification in various matrices. This guide provides a comprehensive overview of state-of-the-art analytical techniques for the thorough characterization of this compound, complete with detailed, field-tested protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is critical for method development, particularly for chromatographic and spectroscopic techniques.

PropertyValueSource
Chemical Structure Chemical structure of this compound[1]
CAS Number 1250694-76-8[2]
Molecular Formula C₄H₇N₃O[1]
Molecular Weight 113.12 g/mol [1]
IUPAC Name This compound[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification. The polarity of the molecule allows for effective separation using reversed-phase chromatography.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. More polar compounds, like this compound, will have a lower affinity for the stationary phase and elute earlier, while less polar impurities will be retained longer.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent resolving power for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and reproducibility.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% B to 95% B over 15 minutesA gradient elution is recommended to ensure the elution of any potential non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmThis compound lacks a strong chromophore, thus detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of water and acetonitrile.The diluent should be compatible with the mobile phase to ensure good peak shape.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Diluent Prepare 50:50 Water/Acetonitrile Sample->Diluent Dissolve Dissolve to 1 mg/mL Diluent->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Vial Transfer to HPLC vial Filter->Vial Inject Inject 10 µL onto C18 column Vial->Inject Separate Gradient Elution Inject->Separate Detect UV Detection at 210 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate MS_Logic cluster_analyte This compound cluster_ionization ESI+ cluster_fragmentation MS/MS Fragmentation Analyte C₄H₇N₃O MW: 113.12 Protonated [M+H]⁺ m/z 114.1 Analyte->Protonated Protonation Fragments Characteristic Product Ions Protonated->Fragments Collision-Induced Dissociation

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive technical overview and detailed protocols for the NMR analysis of (1-Cyanoethyl)urea, a molecule of interest in synthetic and medicinal chemistry. By presenting a combination of theoretical predictions, established methodologies, and practical insights, this document serves as a robust resource for researchers engaged in the characterization of this and similar chemical entities. The protocols herein are designed to be self-validating, ensuring high-quality, reproducible results.

Introduction: The Imperative for Structural Verification

This compound is a small organic molecule featuring a combination of functional groups—a urea moiety, an ethyl chain, and a nitrile group—that contribute to its unique chemical properties and potential applications. Accurate and definitive structural confirmation is a cornerstone of any chemical research or drug development campaign. NMR spectroscopy provides unparalleled insight into the molecular framework, allowing for the precise mapping of atomic connectivity and chemical environments.

This application note will detail the necessary steps for acquiring and interpreting one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra of this compound. The causality behind experimental choices, from sample preparation to the selection of specific NMR experiments, is elucidated to empower the researcher with a deeper understanding of the analytical process.

Molecular Structure and Atom Labeling for NMR Analysis

To facilitate a clear discussion of the NMR data, the atoms in this compound are systematically labeled as shown in the diagram below. This numbering scheme will be used throughout this guide to assign specific NMR signals to their corresponding nuclei.

Caption: Labeled structure of this compound for NMR signal assignment.

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation: A Foundation for Quality Spectra

A well-prepared sample is critical for obtaining high-resolution NMR data. The following protocol is recommended for this compound.

Step-by-Step Sample Preparation Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR experiments.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for ureas due to its high polarity. Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆.[1][2] The choice of solvent will influence the chemical shifts of exchangeable protons (NH and NH₂).

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gentle vortexing or warming may be necessary to achieve complete dissolution.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] Suspended solids can degrade spectral quality by interfering with the magnetic field homogeneity.[4]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak is often sufficient for referencing.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Data Acquisition Parameters

The following table outlines the recommended parameters for acquiring high-quality 1D and 2D NMR spectra of this compound on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse ProgramStandard single pulse (e.g., zg30)Standard for quantitative 1D proton spectra.
Spectral Width12-16 ppmTo encompass all expected proton signals.
Number of Scans8-16To achieve a good signal-to-noise ratio.
Relaxation Delay (d1)1-2 sAllows for adequate relaxation of protons between scans.
¹³C NMR Pulse ProgramProton-decoupled (e.g., zgpg30)To simplify the spectrum to single lines for each carbon.
Spectral Width200-240 ppmTo cover the full range of carbon chemical shifts.
Number of Scans1024 or moreDue to the low natural abundance of ¹³C.
Relaxation Delay (d1)2 sEnsures quantitative data for all carbon types.
COSY Pulse ProgramStandard COSY (e.g., cosygpqf)To identify proton-proton spin coupling networks.
Spectral Width12-16 ppm in both dimensionsTo match the ¹H spectral window.
Number of Scans4-8Sufficient for good correlation signals.
HSQC Pulse ProgramStandard HSQC (e.g., hsqcedetgpsisp2.2)To correlate protons with their directly attached carbons.
¹H Spectral Width12-16 ppm
¹³C Spectral Width160-180 ppmTo focus on the region of protonated carbons.
Number of Scans8-16To obtain clear correlation peaks.
HMBC Pulse ProgramStandard HMBC (e.g., hmbcgplpndqf)To identify long-range (2-3 bond) proton-carbon correlations.
¹H Spectral Width12-16 ppm
¹³C Spectral Width200-240 ppmTo observe correlations to quaternary carbons.
Number of Scans16-64Requires more scans to detect weaker long-range correlations.

Predicted NMR Spectra and Interpretation

In the absence of experimentally acquired spectra for this compound, the following data are predicted based on established chemical shift ranges and data from analogous compounds such as ethylurea and 3-aminopropionitrile.[2][3]

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Atom Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
H on N¹~6.0 - 7.0Triplet (t)~5-61H
H₂ on N³~5.5 - 6.5Broad Singlet (br s)-2H
H on C²~3.2 - 3.4Quartet of Triplets (qt) or Multiplet (m)J(H²-H³) ≈ 7, J(H²-H on N¹) ≈ 5-62H
H on C³~2.7 - 2.9Triplet (t)J(H³-H²) ≈ 72H

Interpretation of ¹H NMR Spectrum:

  • The N³H₂ protons are expected to appear as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N and chemical exchange.

  • The N¹H proton signal is predicted to be a triplet due to coupling with the adjacent C² methylene protons.

  • The C²H₂ protons will be a multiplet, likely a quartet of triplets, due to coupling with both the C³H₂ protons and the N¹H proton.

  • The C³H₂ protons , adjacent to the electron-withdrawing cyano group, will appear as a triplet due to coupling with the C²H₂ protons.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Atom Label Predicted Chemical Shift (δ, ppm)
C¹ (C=O)~158 - 162
C⁴ (CN)~118 - 122
~35 - 40
~15 - 20

Interpretation of ¹³C NMR Spectrum:

  • The carbonyl carbon (C¹) of the urea is expected to be the most downfield signal.

  • The nitrile carbon (C⁴) will appear in the characteristic region for cyano groups.[5]

  • The C² carbon , being attached to a nitrogen atom, will be more deshielded than the C³ carbon.

  • The C³ carbon will be the most upfield signal in the aliphatic region.

Workflow and 2D NMR for Structural Confirmation

The following diagram illustrates the workflow for the complete structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep1 Weigh Compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C) prep3->acq1d acq2d 2D NMR (COSY, HSQC, HMBC) acq1d->acq2d analysis1d Assign 1D Spectra: Chemical Shifts, Integrals, Multiplicities acq1d->analysis1d analysis_cosy COSY: Establish H-H Connectivity (H²-H³, H¹-H²) acq2d->analysis_cosy analysis_hsqc HSQC: Link Protons to Directly Attached Carbons (H²-C², H³-C³) acq2d->analysis_hsqc analysis_hmbc HMBC: Confirm Long-Range Connectivity (e.g., H² to C¹, C⁴) acq2d->analysis_hmbc analysis1d->analysis_cosy analysis_cosy->analysis_hsqc analysis_hsqc->analysis_hmbc final_structure Confirm Structure of This compound analysis_hmbc->final_structure

Caption: Workflow for NMR-based structural elucidation of this compound.

Interpretation of 2D NMR Spectra:

  • COSY (Correlation Spectroscopy): This experiment is crucial for confirming the ethyl fragment. A cross-peak between the signals for the C²H₂ and C³H₂ protons would be expected, as well as a correlation between the N¹H proton and the C²H₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum will definitively link the proton signals to their directly attached carbon atoms. We would expect to see correlation peaks for H²/C² and H³/C³.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment provides the final piece of the structural puzzle by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations include:

    • From the C²H₂ protons to the carbonyl carbon (C¹) and the nitrile carbon (C⁴).

    • From the C³H₂ protons to the C¹ and N¹-attached C² carbon.

    • From the N¹H proton to C¹ and C².

Conclusion

This application note provides a detailed and scientifically grounded framework for the NMR spectroscopic analysis of this compound. By following the outlined protocols for sample preparation and data acquisition, and by utilizing the predicted spectral data and interpretation strategies, researchers can confidently verify the structure of this molecule. The integration of 1D and 2D NMR techniques offers a self-validating system for complete and unambiguous structural elucidation, a critical step in any research or development endeavor.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • University of York. NMR Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

Sources

FT-IR spectrum of (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Fourier-Transform Infrared (FT-IR) Spectroscopy of (1-Cyanoethyl)urea

Introduction

This compound is an organic compound featuring a unique combination of a reactive nitrile group and a polar urea moiety. This structure makes it a person of interest in synthetic chemistry, materials science, and as a potential metabolite in pharmaceutical research. A robust analytical method for its identification and characterization is crucial for quality control and mechanistic studies. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative technique for elucidating the molecular structure by identifying its constituent functional groups.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It details the theoretical basis for the , provides validated protocols for sample analysis using both transmission (KBr pellet) and Attenuated Total Reflectance (ATR) techniques, and offers a systematic approach to spectrum interpretation.

Principles of FT-IR for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. Each type of bond (e.g., C=O, N-H, C≡N) vibrates at a characteristic frequency. An FT-IR spectrum plots the percentage of transmitted light (%T) or absorbance (A) against the wavenumber (cm⁻¹), which is proportional to the frequency of the absorbed radiation.

The resulting spectrum is effectively a molecular "fingerprint," with two key regions:

  • Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): Absorptions in this region are typically due to simple stretching vibrations of specific functional groups. These bands are highly diagnostic for identifying the types of bonds present in a molecule.

  • Fingerprint Region (~1500 cm⁻¹ to 400 cm⁻¹): This region contains a complex pattern of overlapping signals arising from bending vibrations and skeletal vibrations of the molecule as a whole. While difficult to assign individually, the overall pattern is unique to a specific compound, making it invaluable for confirming identity by comparison to a reference spectrum.[1]

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several distinct functional groups, each with predictable IR absorption bands. Understanding these is key to interpreting its spectrum.

Chemical Structure:

Key Functional Groups and Their Expected Absorptions:

  • Urea Moiety (H₂N-CO-NH-):

    • N-H Stretching: The primary amine (-NH₂) and secondary amine (-NH-) groups will exhibit strong, broad absorption bands in the 3200-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.[2][3] Primary amines typically show two distinct bands, while secondary amines show one.[4]

    • C=O Stretching (Amide I): A very strong and sharp absorption is expected between 1670-1700 cm⁻¹. This is one of the most prominent peaks in the spectrum.[1] Its position is influenced by resonance within the urea structure.

    • N-H Bending (Amide II): A strong band, typically appearing around 1600-1650 cm⁻¹, results from the in-plane bending of the N-H bonds.[1]

    • C-N Stretching: This vibration gives rise to bands in the 1450-1465 cm⁻¹ range and can be coupled with other vibrations.[2][5]

  • Nitrile Group (-C≡N):

    • C≡N Stretching: The carbon-nitrogen triple bond stretch is highly characteristic. It appears as a sharp peak of medium to weak intensity in a relatively clear region of the spectrum, typically between 2240-2260 cm⁻¹ for saturated aliphatic nitriles.[6][7]

  • Alkyl Framework (-CH(CH₃)-):

    • C-H Stretching: Stretching vibrations of the methyl (CH₃) and methine (CH) groups are expected to appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range.[8]

    • C-H Bending: Asymmetric and symmetric bending vibrations of the methyl group occur around 1465 cm⁻¹ and 1378 cm⁻¹, respectively.[8] These may overlap with other peaks in the fingerprint region.

Data-Driven Interpretation: The Predicted FT-IR Spectrum

Based on the analysis of its functional groups, the can be predicted. The following table summarizes the expected key absorption bands.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Strong, two broad peaks
3350 - 3250N-H StretchSecondary Amine (-NH-)Medium, broad
2950 - 2850C-H StretchAlkyl (CH, CH₃)Medium to weak
2260 - 2240C≡N StretchNitrileMedium to weak, sharp
~1680C=O Stretch (Amide I)UreaVery Strong, sharp
~1620N-H Bend (Amide II)Primary/Secondary AmineStrong
~1465C-N Stretch / C-H BendUrea / AlkylMedium
~1150NH₂ RockingPrimary AmineMedium

Protocols for FT-IR Spectrum Acquisition

The choice of sampling technique depends on the available equipment, sample quantity, and desired analysis type. Both the KBr pellet method (transmission) and ATR (reflectance) are suitable for solid this compound.

G Diagram 1: Workflow for FT-IR Sample Preparation Method Selection start Start: Solid this compound Sample decision1 Sample amount > 2 mg? Need highest spectral resolution? start->decision1 decision2 Need rapid analysis? Is sample recovery required? decision1->decision2 No proc_kbr Protocol 4.1: KBr Pellet Method (Transmission) decision1->proc_kbr Yes decision2->proc_kbr No (Default/Standard Method) proc_atr Protocol 4.2: ATR Method (Reflectance) decision2->proc_atr Yes result_kbr High-quality bulk transmission spectrum. Good for library matching. proc_kbr->result_kbr result_atr Fast, reliable surface spectrum. Ideal for screening. proc_atr->result_atr

Caption: Workflow for selecting the appropriate FT-IR sampling method.

Protocol 4.1: Transmission Spectroscopy using the KBr Pellet Method

This method provides a high-quality spectrum representing the bulk of the sample and is often considered the standard for library matching.[9]

Causality: The sample is diluted in an IR-transparent matrix (KBr) to prevent total absorption of the IR beam. Grinding ensures that the particle size is smaller than the wavelength of the IR light, minimizing scattering effects.[10] Applying high pressure causes the KBr to plasticize and form a transparent disc, allowing the IR beam to pass through.[10]

Materials & Equipment:

  • This compound sample

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die set

  • Spatula

  • FT-IR spectrometer with a transmission sample holder

Step-by-Step Procedure:

  • Preparation: Gently heat the mortar, pestle, and KBr powder (approx. 100-200 mg) in an oven at 110°C for at least one hour and cool in a desiccator. This is critical to remove adsorbed water, which causes a large, broad O-H absorption band around 3400 cm⁻¹.

  • Sample Weighing: Weigh approximately 1-2 mg of the this compound sample. The sample-to-KBr ratio should be roughly 1:100.[10]

  • Grinding & Mixing: Place the weighed sample into the agate mortar and grind to a fine, consistent powder. Add the dried KBr and continue to grind the mixture for 1-2 minutes until it is a homogenous, fine powder.[11] Work quickly to minimize moisture absorption from the atmosphere.[10]

  • Loading the Die: Transfer a portion of the mixture into the pellet die. Distribute it evenly across the bottom surface.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply a pressure of 5-10 metric tons for approximately 1-2 minutes.[9][12]

  • Pellet Extraction: Carefully release the pressure and extract the die. Disassemble the die to retrieve the KBr pellet. A successful pellet will be thin and transparent or translucent.

  • Analysis: Place the pellet into the spectrometer's sample holder.[12] Collect a background spectrum of the empty sample chamber, then collect the sample spectrum.

Protocol 4.2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation and is ideal for routine analysis or when the sample is limited.[13][14]

Causality: The IR beam is passed through a crystal of high refractive index (e.g., diamond). At the crystal-sample interface, an "evanescent wave" penetrates a few microns into the sample.[15] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is reflected to the detector. Good contact between the sample and the crystal is essential for a strong signal.[15]

Materials & Equipment:

  • This compound sample

  • FT-IR spectrometer equipped with an ATR accessory (e.g., single-reflection diamond ATR)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Step-by-Step Procedure:

  • Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum with nothing on the crystal. This is crucial as it subtracts the absorbance of the crystal and the ambient atmosphere (CO₂ and H₂O vapor).

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.[15]

  • Applying Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal. Consistent and sufficient pressure ensures optimal contact and spectral reproducibility.

  • Sample Spectrum Collection: Collect the FT-IR spectrum of the sample. The number of scans can be adjusted (e.g., 16 to 64 scans) to improve the signal-to-noise ratio.

  • Cleaning: Release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface with a lint-free wipe dampened with a suitable solvent like isopropanol.

Systematic Data Analysis and Interpretation

G Diagram 2: Systematic Workflow for Spectrum Interpretation start Start: Obtain FT-IR Spectrum step1 1. Analyze 4000-2500 cm⁻¹ Region Identify broad N-H stretches (~3400 cm⁻¹) and sharp alkyl C-H stretches (~2900 cm⁻¹). start->step1 step2 2. Locate the C≡N Stretch Look for a sharp, medium-intensity peak in the ~2250 cm⁻¹ 'window'. step1->step2 step3 3. Identify the Carbonyl Peak Find the very strong C=O (Amide I) stretch around ~1680 cm⁻¹. step2->step3 step4 4. Analyze the Double-Bond Region Identify the N-H bend (Amide II) peak around ~1620 cm⁻¹. step3->step4 step5 5. Examine the Fingerprint Region Confirm C-N stretches and C-H bends (1500-1000 cm⁻¹). step4->step5 end_node Conclusion: Structure Confirmed step5->end_node

Caption: A logical workflow for the interpretation of the this compound FT-IR spectrum.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of this compound. The presence of highly characteristic absorption bands for the nitrile (C≡N stretch at ~2250 cm⁻¹), the urea carbonyl (C=O stretch at ~1680 cm⁻¹), and N-H groups (stretches at ~3400 cm⁻¹ and bends at ~1620 cm⁻¹) allows for unambiguous identification. By following the detailed protocols for either KBr pellet or ATR analysis, researchers can obtain high-quality, reproducible spectra. The systematic interpretation workflow provided ensures that all key spectral features are evaluated, leading to a confident structural assignment.

References

  • Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Académie Polonaise des Sciences, Série des Sciences Chimiques, 10, 113-120. 5

  • Manivannan, S., & Poomani, K. (2021). FTIR Spectrum of pure Urea. ResearchGate. 2

  • Sivakumar, N., & Narayana, V. (2012). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 4(2), 701-705. 3

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. 16

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. 8

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. 6

  • Bruker Optics. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. 9

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. 13

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. 15

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. 10

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. 14

  • PIKE Technologies. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. 12

  • ChemicalBook. (n.d.). Cyanoacetylurea(1448-98-2) 1H NMR spectrum. 17

  • Barone, G., & D'Amico, F. (2015). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 6(5), 98-102. 18

  • Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling. 19

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. 11

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. 7

  • Samide, M. J. (2009). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 86(4), 483. 20

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. 1

  • Michigan State University. (n.d.). IR Absorption Table. 4

Sources

The Versatile Scaffold: (1-Cyanoethyl)urea in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the urea motif stands as a cornerstone of molecular design, prized for its unique ability to forge powerful hydrogen bond interactions with biological targets.[1][2] This capacity has cemented the role of urea derivatives in a wide array of therapeutic agents.[1][3] Within this important class of compounds, (1-Cyanoethyl)urea emerges as a particularly intriguing, albeit less explored, building block. Its bifunctional nature, possessing both a reactive nitrile group and the hydrogen-bonding prowess of the urea core, presents a wealth of opportunities for the medicinal chemist.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It aims to illuminate the potential of this compound, not by presenting a rigid template, but by providing a deep, experience-driven exploration of its synthesis, functionalization, and prospective applications. We will delve into the causality behind experimental choices and offer self-validating protocols, grounded in the established principles of organic and medicinal chemistry.

Part 1: Strategic Synthesis of this compound and its Analogs

The strategic assembly of the this compound scaffold is the gateway to its utility. While direct synthetic routes for this specific molecule are not extensively documented in mainstream literature, its preparation can be logically inferred from established methods for urea synthesis. The choice of synthetic strategy is paramount and is dictated by factors such as starting material availability, desired scale, and tolerance of other functional groups.

Protocol 1: Synthesis via Isocyanate Addition

This is often the most direct and high-yielding approach for the preparation of unsymmetrical ureas.[4] The reaction of an amine with an isocyanate is typically rapid and clean.

Causality of Experimental Choices:

  • Solvent: Anhydrous, aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are crucial to prevent the hydrolysis of the isocyanate and unwanted side reactions.

  • Temperature: The reaction is often initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to ensure complete conversion.

  • Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is typically employed.

Step-by-Step Methodology:

  • Dissolve 1-aminopropionitrile (or a suitable precursor) in anhydrous THF (0.5 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • To this solution, add an equimolar amount of a suitable isocyanate (e.g., trimethylsilyl isocyanate, which can serve as a source of HNCO) dropwise via a syringe.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired this compound.

Protocol 2: Phosgene-Free Synthesis using Carbonyldiimidazole (CDI)

In the interest of laboratory safety, avoiding highly toxic reagents like phosgene is a primary concern. Carbonyldiimidazole (CDI) serves as a safer alternative for the synthesis of ureas.[4]

Causality of Experimental Choices:

  • Order of Addition: The order of reagent addition is critical to prevent the formation of symmetrical urea byproducts. The amine is typically reacted with CDI first to form an activated carbamate intermediate.

  • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile are suitable for this reaction.

Step-by-Step Methodology:

  • In a flask under an inert atmosphere, dissolve 1-aminopropionitrile in anhydrous DMF.

  • Add a solution of CDI (1.05 equivalents) in DMF dropwise to the amine solution at room temperature.

  • Stir the mixture for 1-2 hours to allow for the formation of the imidazolyl carbamate intermediate.

  • In a separate flask, prepare a solution of ammonia (or a desired amine) in a suitable solvent.

  • Add the second amine solution to the reaction mixture containing the activated intermediate.

  • Heat the reaction to 50-60°C and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Part 2: The Medicinal Chemistry Potential of the this compound Scaffold

The true value of this compound lies in its potential as a versatile pharmacophore and a synthetic intermediate for the construction of more complex bioactive molecules. The urea moiety provides a rigid hydrogen-bonding platform, while the cyanoethyl group offers a handle for further chemical elaboration.

Application Note 1: As a Bioisostere and Pharmacophore

The urea functional group is a well-established pharmacophore in numerous approved drugs, where it often engages in crucial hydrogen bonding interactions with protein targets.[1][2] The cyano group, while not as common, can act as a bioisostere for a carbonyl group or a halogen, and can also participate in dipole-dipole interactions. The combination of these two groups in this compound makes it an attractive scaffold for library synthesis and lead optimization.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Numerous urea derivatives have demonstrated potent antimicrobial activity.[5] The this compound core could be elaborated with various lipophilic or aromatic substituents to explore new antimicrobial agents.

  • Anti-inflammatory Agents: Urea-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH), both of which are implicated in inflammation.[6][7]

  • Enzyme Inhibitors: The hydrogen bonding capacity of the urea group makes it an excellent candidate for targeting enzyme active sites. The cyano group can be positioned to interact with specific residues or to modulate the electronic properties of the molecule.

Application Note 2: As a Synthetic Intermediate for Heterocyclic Systems

The reactivity of the nitrile group in this compound opens a gateway to a diverse range of heterocyclic compounds, which are of paramount importance in medicinal chemistry.

Potential Transformations:

  • Cyclization Reactions: The cyano group can participate in cyclization reactions to form various nitrogen-containing heterocycles such as pyrimidines, pyridines, and thiazoles. For instance, condensation of cyanoacetylurea (a related compound) with carbonyl compounds is a known route to fused uracils.[8][9]

  • Reduction to Amines: The nitrile can be reduced to a primary amine, which can then be used as a point of diversification for further derivatization, such as amide bond formation or reductive amination.

  • Hydrolysis to Carboxylic Acids: Hydrolysis of the nitrile group would yield a carboxylic acid, providing another functional handle for conjugation or further modification.

Part 3: Visualizing the Synthetic and Application Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, outline the synthetic strategies and potential applications of this compound.

Synthesis_of_1_Cyanoethyl_urea cluster_isocyanate Protocol 1: Isocyanate Addition cluster_cdi Protocol 2: CDI Method 1-aminopropionitrile 1-aminopropionitrile 1_Cyanoethyl_urea_1 This compound 1-aminopropionitrile->1_Cyanoethyl_urea_1 + Isocyanate (e.g., TMS-NCO) THF, 0°C to RT Isocyanate Isocyanate 1-aminopropionitrile_2 1-aminopropionitrile Intermediate Activated Intermediate 1-aminopropionitrile_2->Intermediate + CDI DMF, RT CDI Carbonyldiimidazole 1_Cyanoethyl_urea_2 This compound Intermediate->1_Cyanoethyl_urea_2 + Ammonia 50-60°C Ammonia Ammonia

Caption: Synthetic routes to this compound.

Applications_of_1_Cyanoethyl_urea cluster_applications Medicinal Chemistry Applications cluster_pharmacophore As a Pharmacophore cluster_intermediate As a Synthetic Intermediate 1_Cyanoethyl_urea This compound Pharmacophore Pharmacophore / Bioisostere 1_Cyanoethyl_urea->Pharmacophore Intermediate Synthetic Intermediate 1_Cyanoethyl_urea->Intermediate Antimicrobial Antimicrobial Agents Pharmacophore->Antimicrobial Anti_inflammatory Anti-inflammatory Agents Pharmacophore->Anti_inflammatory Enzyme_Inhibitors Enzyme Inhibitors Pharmacophore->Enzyme_Inhibitors Heterocycles Heterocycle Synthesis (e.g., Pyrimidines) Intermediate->Heterocycles Amines Reduction to Amines Intermediate->Amines Carboxylic_Acids Hydrolysis to Carboxylic Acids Intermediate->Carboxylic_Acids

Caption: Potential applications of this compound.

Conclusion and Future Outlook

While this compound may not yet feature prominently in the medicinal chemistry literature, its constituent parts—the urea and the cyanoethyl group—are well-established motifs in drug design and synthesis. By understanding the fundamental reactivity and biological relevance of these components, researchers can unlock the potential of this versatile building block. The protocols and application notes provided herein offer a solid foundation and a starting point for the exploration of this compound and its derivatives in the quest for novel therapeutics. The future of drug discovery relies on the innovative use of such underexplored chemical scaffolds, and this compound is poised to make its mark.

References

  • El-Taweel, F., Said, S., Ramadan, S., & Elagamey, A. (2013). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. ResearchGate. [Link]

  • Kurzer, F., & Powell, J. R. (1956). 1-CYANO-3-PHENYLUREA. Organic Syntheses, 36, 8. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Bredereck, H., Simchen, G., & Traut, H. (1964). Condensation products of cyanoacetyl urea and amine complexes.
  • Thurston, D. E. (1950). Preparation of cyanoacetyl ureas.
  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Al-Hussain, S. A., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(15), 4483. [Link]

  • El-Fakharany, E. M., et al. (2023). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. Scientific Reports, 13(1), 16421. [Link]

  • Han, S. K., et al. (1991). Percutaneous absorption-enhancing activity of urea derivatives. Archives of Pharmacal Research, 14(1), 12–18. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Das, S., et al. (2022). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Molecules, 27(19), 6601. [Link]

  • LibreTexts Chemistry. (n.d.). Wohler Synthesis of Urea. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(6), 857–877. [Link]

Sources

Application Notes and Protocols: (1-Cyanoethyl)urea as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1-Cyanoethyl)urea, a bifunctional organic molecule, presents itself as a promising yet underexplored intermediate in the synthesis of heterocyclic compounds of pharmaceutical interest. Its unique structural combination of a urea moiety and a cyanoethyl group offers distinct reactivity that can be strategically employed in the construction of diverse molecular scaffolds. This guide provides an in-depth analysis of the potential applications of this compound, with a primary focus on its utility in the synthesis of pyrimidine derivatives. Detailed protocols, mechanistic insights, and a discussion of its synthetic advantages are presented to empower researchers in leveraging this versatile building block for drug discovery and development.

Introduction: The Strategic Value of this compound

The urea functional group is a cornerstone in medicinal chemistry, renowned for its ability to form stable hydrogen bonds with biological targets, thereby influencing the potency and pharmacokinetic properties of drug molecules.[1][2][3] When incorporated into a synthetic intermediate like this compound (CAS 1250694-76-8), this potential is combined with the reactivity of a nitrile, opening avenues for the construction of complex heterocyclic systems.

While structurally related to the more commonly cited cyanoacetylurea, this compound offers a different reactivity profile due to the ethyl spacer between the cyano and urea groups. This subtle structural modification can influence the electronic and steric environment, potentially leading to different reaction kinetics, regioselectivity, and ultimately, novel molecular architectures.

Key Structural Features and Potential Reactivity:

  • Urea Moiety: Acts as a binucleophile, making it an excellent precursor for cyclocondensation reactions.

  • Cyano Group: Can undergo hydrolysis, reduction, or participate in cyclization reactions, offering a handle for further functionalization.

  • Ethyl Spacer: Provides conformational flexibility and alters the electronic properties compared to a direct acyl linkage.

This guide will focus on the most promising application of this compound: its role as a precursor in the synthesis of substituted pyrimidines, a privileged scaffold in a wide array of therapeutic agents.[4][5]

Core Application: Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a fundamental component of numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents.[4] The reaction of a urea derivative with a 1,3-dicarbonyl compound is a classical and efficient method for constructing the pyrimidine core.[6] this compound is an ideal candidate for this transformation.

Proposed Reaction: Cyclocondensation with a 1,3-Dicarbonyl Compound

A prime example of the utility of this compound is its reaction with a 1,3-dicarbonyl compound, such as pentane-2,4-dione (acetylacetone), to yield a substituted pyrimidinone. This reaction provides a straightforward entry into a class of compounds with significant potential for biological screening.

Mechanistic Rationale

The reaction proceeds through a cyclocondensation mechanism. The more nucleophilic nitrogen of the urea attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring. The presence of an acid or base catalyst can facilitate this process.

Diagram of the Proposed Reaction Mechanism

G Urea This compound Intermediate1 Initial Adduct Urea->Intermediate1 + Dicarbonyl Pentane-2,4-dione Dicarbonyl->Intermediate1 Catalyst Acid or Base Catalyst Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Substituted Pyrimidinone Intermediate2->Product Dehydration

Caption: Proposed reaction pathway for the synthesis of a substituted pyrimidinone from this compound.

Experimental Protocol: Synthesis of 1-(2-cyanoethyl)-4,6-dimethylpyrimidin-2(1H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of a model pyrimidine derivative using this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
This compound1250694-76-8113.12 g/mol >95%Various
Pentane-2,4-dione123-54-6100.12 g/mol >99%Standard Supplier
Sodium Ethoxide917-58-868.05 g/mol Reagent GradeStandard Supplier
Ethanol64-17-546.07 g/mol AnhydrousStandard Supplier
Hydrochloric Acid7647-01-036.46 g/mol 1 M (aq)Standard Supplier
Ethyl Acetate141-78-688.11 g/mol ACS GradeStandard Supplier
BrineN/AN/ASaturatedLab Prepared
Anhydrous MgSO47487-88-9120.37 g/mol Reagent GradeStandard Supplier
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.65 g, 50 mmol) and anhydrous ethanol (100 mL). Stir the mixture to achieve a suspension.

  • Addition of Base: To the stirred suspension, add sodium ethoxide (3.74 g, 55 mmol). Stir for 15 minutes at room temperature. The choice of a strong base like sodium ethoxide is to deprotonate the urea, increasing its nucleophilicity.

  • Addition of Dicarbonyl: Add pentane-2,4-dione (5.0 g, 50 mmol) dropwise to the reaction mixture over 10 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add 1 M hydrochloric acid to neutralize the excess base until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(2-cyanoethyl)-4,6-dimethylpyrimidin-2(1H)-one.

Characterization

The structure of the final product should be confirmed by standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Further Synthetic Potential of this compound

Beyond the synthesis of pyrimidines, this compound holds potential for other valuable transformations in pharmaceutical synthesis:

  • Synthesis of Other Heterocycles: The reactive nature of the urea and cyano groups could be exploited to synthesize other heterocyclic systems, such as hydantoins or triazines, by reacting with appropriate bifunctional reagents.

  • As a Ligand in Coordination Chemistry: The nitrogen and oxygen atoms of the urea moiety can act as coordination sites for metal ions, suggesting its potential use in the synthesis of metal complexes with catalytic or therapeutic properties.

  • Modification of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization and the introduction of new pharmacophores.

Diagram of Potential Synthetic Pathways for this compound

G CEU This compound Pyrimidine Pyrimidine Synthesis CEU->Pyrimidine w/ 1,3-Dicarbonyls Hydantoin Hydantoin Synthesis CEU->Hydantoin w/ α-Keto Acids Triazine Triazine Synthesis CEU->Triazine w/ Nitriles Ligand Ligand for Metal Complexes CEU->Ligand Metal Coordination Functionalization Cyano Group Functionalization CEU->Functionalization Hydrolysis/Reduction

Caption: Potential synthetic applications of this compound in pharmaceutical chemistry.

Conclusion

This compound is a promising and versatile intermediate that offers significant potential for the synthesis of pharmaceutically relevant heterocyclic compounds. Its unique combination of a urea and a cyanoethyl group provides a flexible platform for a variety of chemical transformations. The detailed protocol for pyrimidine synthesis presented here serves as a practical starting point for researchers to explore the utility of this valuable building block. As the demand for novel therapeutic agents continues to grow, the exploration of underutilized intermediates like this compound will be crucial in expanding the chemical space for drug discovery.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. [Link]

  • Kilic-Kurt, Z., Ozmen, N., & Bakar-Ates, F. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or... ResearchGate. [Link]

  • Synthesis of aryl urea hybrids of pyrimidine. Reagents and conditions:... ResearchGate. [Link]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651. [Link]

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Application Note: Synthetic Transformations of (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(1-Cyanoethyl)urea is a bifunctional organic molecule incorporating both a nitrile and a urea moiety. This unique combination of functional groups presents a versatile scaffold for chemical synthesis, offering multiple reaction sites for transformations with both electrophiles and nucleophiles. The electron-withdrawing nature of the nitrile group influences the reactivity of the adjacent urea, and conversely, the urea functionality can direct reactions at the nitrile. This application note provides a detailed guide to the predictable reactivity of this compound, complete with mechanistic insights and detailed experimental protocols for key transformations. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible results.

Reactivity Overview: A Tale of Two Functional Groups

The chemical behavior of this compound is dictated by the interplay of its nitrile and urea functionalities.

  • The Nitrile Group: The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[1][2] Common transformations include hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones.[3][4] The nitrogen atom's lone pair also allows it to act as a nucleophile in specific reactions like the Ritter reaction.[5]

  • The Urea Group: The nitrogen atoms of the urea moiety possess lone pairs of electrons, making them nucleophilic. They can react with a variety of electrophiles, such as acyl chlorides and alkyl halides, leading to N-acylated and N-alkylated products, respectively.[6][7] Ureas can also participate in condensation reactions with carbonyl compounds.[8][9] While generally stable, hindered ureas can undergo nucleophilic substitution.[10]

This guide will explore two representative transformations: the reaction of this compound with an electrophile (acylation) and a nucleophile (hydrolysis).

Part 1: Reaction with Electrophiles - N-Acylation of the Urea Moiety

The nucleophilic nitrogens of the urea group readily react with acylating agents. N-acylureas are an important class of compounds with diverse biological activities.[6][11] The acylation of this compound provides a straightforward route to introduce a variety of acyl groups, enabling the synthesis of libraries of compounds for screening in drug discovery programs.

Mechanism of N-Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The more sterically accessible and electronically favorable terminal nitrogen of the urea acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is typically added to neutralize the HCl byproduct, driving the reaction to completion.[6]

Urea This compound Tetrahedral_Intermediate Tetrahedral Intermediate Urea->Tetrahedral_Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (R-COCl) AcylChloride->Tetrahedral_Intermediate Base Base (e.g., Et3N) BaseHCl Base·HCl Base->BaseHCl Protonated_Product Protonated N-Acylurea Tetrahedral_Intermediate->Protonated_Product Collapse & Cl- departure Product N-Acyl-(1-Cyanoethyl)urea Protonated_Product->Product Deprotonation Nitrile This compound Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile Protonation H3O H3O+ H3O->Protonated_Nitrile Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid H2O Attack Amide Amide Intermediate Imidic_Acid->Amide Tautomerization Protonated_Amide Protonated Amide Amide->Protonated_Amide Protonation Tetrahedral_Intermediate_2 Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_2 H2O Attack Carboxylic_Acid Urea-Carboxylic Acid Tetrahedral_Intermediate_2->Carboxylic_Acid Collapse & NH3 departure NH4 NH4+

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Troubleshooting & Optimization

Technical Support Center: Optimization of Cyanoethylation of Urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the cyanoethylation of urea. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow and enhance reaction outcomes.

Reaction Fundamentals: Mechanism and Key Considerations

The cyanoethylation of urea is a nucleophilic addition reaction, specifically a Michael addition, where a labile hydrogen atom from urea adds across the double bond of acrylonitrile.[1][2] The reaction is typically catalyzed by a base, which deprotonates urea to form a more potent nucleophile.[1][2] This anion then attacks the electron-deficient β-carbon of acrylonitrile.[3]

The primary goal is often the synthesis of N-(2-cyanoethyl)urea (monocyanoethylurea), a valuable intermediate. However, a common challenge is the subsequent reaction of the product to form N,N'-bis(2-cyanoethyl)urea (dicyanoethylurea), a polycyanoethylation product.[4] Controlling the reaction's selectivity is therefore paramount.

Cyanoethylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Undesired Second Addition Urea Urea (H₂N-CO-NH₂) Urea_Anion Urea Anion (H₂N-CO-NH⁻) Urea->Urea_Anion + B⁻ Urea->Urea_Anion Acn Acrylonitrile (CH₂=CH-CN) Enolate Enolate Intermediate Base Base (B⁻) Base->Urea BH Conjugate Acid (BH) Urea_Anion->Enolate + Acrylonitrile Urea_Anion->Enolate Mono N-(2-cyanoethyl)urea (Monosubstituted Product) Enolate->Mono + H₂O (or solvent) Enolate->Mono Di N,N'-bis(2-cyanoethyl)urea (Disubstituted Byproduct) Mono->Di + Base, Acrylonitrile Mono->Di

Caption: General mechanism for the base-catalyzed cyanoethylation of urea.

Frequently Asked Questions (FAQs)

Q1: What is the best type of catalyst for this reaction?

A1: Strongly alkaline catalysts are generally required.[4] While soluble bases like sodium or potassium hydroxide are effective, they can promote the formation of polycyanoethylation byproducts.[4] For improved selectivity towards the monocyanoethylated product, consider using a solid-supported base catalyst, such as a cross-linked polyquaternary ammonium hydroxide resin.[4] These heterogeneous catalysts can be easily filtered off and often favor the formation of the desired single-addition product.[4]

Q2: How do I choose the right solvent?

A2: The choice of solvent can influence reaction rate and product distribution. Inert solvents are often helpful to control the reaction temperature, as many cyanoethylations are exothermic.[2] Aprotic solvents are generally preferred with strong bases. However, some procedures report success in aqueous media or even under solvent-free conditions, which can be advantageous from a green chemistry perspective. Your choice will depend on the catalyst system and the desired reaction temperature.

Q3: What is the optimal molar ratio of urea to acrylonitrile?

A3: To favor the formation of N-(2-cyanoethyl)urea, a molar excess of urea is recommended. Using an excess of the compound with the reactive hydrogen atom (in this case, urea) helps to increase the probability of acrylonitrile reacting with a urea molecule rather than the already-substituted product. Ratios of urea to acrylonitrile from 1.5:1 to as high as 50:1 have been reported to improve the yield of the mono-adduct.[4]

Q4: How can I monitor the progress of the reaction?

A4: Several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying urea, the product(s), and unreacted acrylonitrile.[5][6] Thin Layer Chromatography (TLC) can provide rapid, qualitative assessments of reaction completion. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[6]

Troubleshooting Guide

This section addresses common problems encountered during the cyanoethylation of urea.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The base may be old, hydrated, or of insufficient strength. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Acrylonitrile Polymerization: Acrylonitrile can polymerize, especially if the reaction becomes too hot or is exposed to light/impurities.[2]1. Use a fresh, anhydrous, and appropriately strong base. Consider titrating the base to confirm its concentration. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation. 3. Ensure the reaction is well-stirred and cooled, especially during initial addition of reagents.[2] Use freshly distilled acrylonitrile containing an inhibitor like hydroquinone monomethyl ether (MEHQ).
Formation of Dicyanoethylurea Byproduct 1. Excess Acrylonitrile: A low urea-to-acrylonitrile molar ratio favors a second addition. 2. Homogeneous Catalyst: Strong, soluble bases can deprotonate the N-(2-cyanoethyl)urea product, leading to a second reaction.[4] 3. Prolonged Reaction Time/High Temperature: Forcing conditions can drive the reaction towards the thermodynamically stable disubstituted product.1. Increase the molar ratio of urea to acrylonitrile (e.g., 3:1 or higher).[4] 2. Switch to a heterogeneous catalyst like a quaternary ammonium hydroxide resin to improve selectivity for the mono-adduct.[4] 3. Monitor the reaction closely and stop it once the consumption of the limiting reagent is complete. Avoid unnecessarily high temperatures.
Reaction Mixture Turns into a Solid Mass 1. Product Precipitation: The N-(2-cyanoethyl)urea product may be insoluble in the chosen reaction solvent. 2. Excessive Polymerization: Uncontrolled polymerization of acrylonitrile can result in a solid polymer.1. Select a solvent in which the product has higher solubility at the reaction temperature. Alternatively, add a co-solvent. 2. Improve temperature control with an ice bath. Ensure your acrylonitrile is properly inhibited and purified.
Inconsistent Results/Poor Reproducibility 1. Water Content: Moisture can interfere with the activity of strongly basic catalysts. 2. Reagent Purity: Impurities in urea or acrylonitrile can inhibit the reaction or cause side reactions.1. Use anhydrous solvents and dry all glassware thoroughly before use. Handle hygroscopic bases in a glovebox or under an inert atmosphere. 2. Use high-purity reagents. Recrystallize urea if necessary and distill acrylonitrile before use.

Optimized Experimental Protocols

Protocol 1: Selective Synthesis of N-(2-cyanoethyl)urea using a Heterogeneous Catalyst

This protocol is optimized for selectivity towards the monocyanoethylated product.

Materials:

  • Urea (reagent grade)

  • Acrylonitrile (stabilized, freshly distilled)

  • Cross-linked polyquaternary ammonium hydroxide resin (e.g., Amberlite IRA-400)

  • Methanol (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add urea (3.0 eq) and the polyquaternary ammonium hydroxide resin (0.1 eq by weight relative to urea).

  • Add anhydrous methanol to create a stirrable slurry.

  • Begin vigorous stirring and heat the mixture to 40-50°C.

  • Slowly add acrylonitrile (1.0 eq) dropwise over 30 minutes using an addition funnel. The reaction is exothermic; maintain the temperature below 55°C.[2]

  • After the addition is complete, maintain the reaction at 50°C and monitor its progress by TLC or HPLC every hour.

  • Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the resin catalyst. Wash the resin with a small amount of methanol.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • Recrystallize the resulting crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure N-(2-cyanoethyl)urea.

Protocol_Workflow start Start prep 1. Charge Flask (Urea, Resin, Methanol) start->prep heat 2. Heat to 40-50°C prep->heat add 3. Add Acrylonitrile Dropwise (Maintain T < 55°C) heat->add react 4. React at 50°C (Monitor by TLC/HPLC) add->react cool 5. Cool to Room Temp react->cool filter 6. Filter to Remove Catalyst cool->filter evap 7. Evaporate Solvent filter->evap purify 8. Recrystallize Product evap->purify end End (Pure Product) purify->end

Caption: Workflow for the selective synthesis of N-(2-cyanoethyl)urea.

Data Center: Effect of Reaction Parameters

The following table summarizes the expected impact of key reaction parameters on yield and selectivity.

ParameterConditionExpected Impact on Mono-adduct YieldExpected Impact on Di-adduct FormationRationale
Urea:Acn Molar Ratio 1:1ModerateHighInsufficient urea allows the product to compete for acrylonitrile.
> 3:1 High Low A large excess of urea statistically favors the initial reaction.[4]
Catalyst Homogeneous (e.g., NaOH)HighHighThe strong, soluble base readily deprotonates both urea and the mono-adduct.
Heterogeneous (Resin) High Low Steric hindrance and localized basicity of the solid catalyst can improve selectivity.[4]
Temperature 25-35°CLow to ModerateLowThe reaction rate is slow.
40-60°C Optimal ModerateProvides sufficient activation energy without excessively promoting the second addition.
> 70°CDecreasingHighPromotes both the second addition and acrylonitrile polymerization.

References

  • Bruson, H. A. (1949).
  • Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Cyanoethylation. Retrieved from [Link]

  • Organic Reactions. (n.d.). Cyanoethylation. Retrieved from [Link]

  • McMurry, J. (2011). Organic Chemistry (8th ed.). Cengage Learning.
  • Google Patents. (1951). US2579580A - Cyanoethylation.
  • Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed... ResearchGate. Retrieved from [Link]

  • Witte, C., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. TrAC Trends in Analytical Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (1-Cyanoethyl)urea. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing the formation of unwanted side products. Here, we will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer validated protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The most common and efficient route to this compound is the base-catalyzed Michael addition of urea to acrylonitrile. This reaction, also known as a cyanoethylation reaction, proceeds via the nucleophilic attack of the deprotonated urea anion on the electron-deficient β-carbon of acrylonitrile.

G Urea Urea UreaAnion Urea Anion (Nucleophile) Urea->UreaAnion Deprotonation Base Base (e.g., Triton B) Base->UreaAnion Intermediate Resonance-Stabilized Intermediate UreaAnion->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product This compound Intermediate->Product Protonation ProtonSource Proton Source (e.g., H₂O) ProtonSource->Product G process_node process_node qc_node qc_node output_node output_node critical_node critical_node A 1. Combine Urea & H₂O B 2. Add Triton B Catalyst A->B C 3. Heat to 40-45°C B->C D 4. Add Acrylonitrile Dropwise C->D E 5. Monitor Reaction (TLC/GC) D->E F 6. Reaction Complete? E->F F->E No, continue stirring G 7. Cool & Neutralize (Acetic Acid) F->G Yes H 8. Filter & Wash Product G->H I 9. Dry Under Vacuum H->I J 10. Purity Check (HPLC/NMR) I->J K Final Product J->K Purity OK L Recrystallize J->L Purity Not OK L->H

Figure 2: Workflow for the optimized synthesis of this compound.

Protocol 2: HPLC Method for Purity Analysis

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase:

  • A: Water (0.1% formic acid)

  • B: Acetonitrile (0.1% formic acid) Gradient:

  • 0-10 min: 5% B

  • 10-15 min: 5% to 95% B

  • 15-20 min: 95% B

  • 20-25 min: 95% to 5% B Flow Rate: 1.0 mL/min Detection: UV at 210 nm Injection Volume: 10 µL Expected Elution Order: 1. Urea, 2. This compound, 3. Acrylonitrile, 4. Bis-cyanoethylation product.

Mechanistic Insights into Side Product Formation

Understanding the kinetics of the main and side reactions is key to process optimization.

G Urea Urea Product This compound (Desired Product) Urea->Product k1 (fast) ACN Acrylonitrile ACN->Product BisProduct Bis-Adduct Side Product ACN->BisProduct Polymer Polyacrylonitrile (Side Product) ACN->Polymer k_poly (temp dependent) Product->BisProduct k2 (slower)

Figure 3: Competing reaction pathways in this compound synthesis.

The rate constant for the initial reaction (k1) is generally favorable. However, the polymerization rate constant (k_poly) is highly sensitive to temperature and catalyst concentration. The goal of optimization is to maximize the rate of k1 while keeping the rates of k2 and k_poly to a minimum. This is achieved by careful control of stoichiometry, temperature, and catalyst loading as outlined in the protocol above.

References

  • At the time of this writing, specific scholarly articles detailing the optimization of this compound synthesis were not readily available through the search. The provided protocols and troubleshooting advice are based on established principles of Michael additions and cyanoethylation reactions, which are widely documented in organic chemistry literature. For foundational knowledge, please refer to standard organic chemistry textbooks and resources on reaction mechanisms.

Technical Support Center: Purification of Crude (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1-Cyanoethyl)urea. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Here, we will address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of crude this compound, providing step-by-step solutions and the rationale behind them.

Question 1: "My initial attempts at recrystallizing this compound have failed. The compound either 'oils out' or the yield is extremely low. What solvent system should I be using?"

Answer:

This is a classic challenge when dealing with polar molecules that have complex solubility profiles. "Oiling out" occurs when the solute is not fully soluble in the hot solvent and its melting point is below the solvent's boiling point, or when the solution becomes supersaturated too quickly upon cooling. Low yield, on the other hand, suggests the compound is too soluble in the cold solvent.

To address this, a systematic approach to solvent selection is necessary. This compound is a polar molecule due to the urea and cyano functionalities. Therefore, polar solvents are a good starting point.

Recommended Solvent Screening Protocol:

  • Single-Solvent Systems: Test the solubility of a small amount of your crude material (a few milligrams) in about 0.5 mL of the following solvents at room temperature and then with heating.

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

  • Two-Solvent Systems: If a single solvent does not provide the desired solubility profile (ideally, poorly soluble at room temperature but highly soluble when hot), a two-solvent system is the next logical step.[1][2] This typically involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.

    • Common Miscible Pairs to Try:

      • Ethanol / Water

      • Methanol / Diethyl Ether

      • Acetone / Hexanes[3]

      • Ethyl Acetate / Heptanes[2]

Step-by-Step Recrystallization Protocol (Two-Solvent System Example: Ethanol/Water):

  • Dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • While the solution is still hot, add hot water dropwise until you observe a persistent cloudiness (turbidity).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals rather than an amorphous precipitate.[4]

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Question 2: "After purification, I still see a persistent impurity in my TLC/HPLC analysis. What could this be and how do I remove it?"

Answer:

Identifying the nature of the impurity is key to selecting the appropriate purification strategy. Based on the likely synthesis routes for this compound (e.g., reaction of urea with acrylonitrile or cyanamide with 3-aminopropionitrile), several common impurities can be anticipated.

Potential Impurities and Their Removal:

Potential Impurity Likely Origin Identification Clue Suggested Removal Strategy
Urea Unreacted starting material.More polar than the product on normal phase TLC.Recrystallization from a solvent where urea has some solubility (e.g., ethanol/water). Urea is highly soluble in water.[5]
Acrylonitrile/3-Aminopropionitrile Unreacted starting material.Volatile, may have a characteristic odor.These are typically removed during workup and drying under vacuum.
Dicyandiamide/Triuret Dimerization/trimerization of cyanamide (if used as a starting material) or thermal degradation of urea.[6][7]More polar impurities.Column chromatography or careful recrystallization.
(1-Carbamoylethyl)urea Hydrolysis of the cyano group to an amide.[8]More polar than the product.This is a degradation product. Avoid prolonged heating and strongly acidic or basic conditions during purification.[8] Column chromatography may be effective.
Bis(cyanoethyl)urea Reaction of the product with another molecule of acrylonitrile.Less polar than the product.Column chromatography is the most effective method for separating less polar byproducts.

Troubleshooting Workflow for Persistent Impurities:

G start Crude Product with Impurity tlc Analyze by TLC/LC-MS Is impurity more or less polar? start->tlc more_polar More Polar tlc->more_polar More Polar less_polar Less Polar tlc->less_polar Less Polar recrystallize Attempt Recrystallization (e.g., Ethanol/Water) more_polar->recrystallize column Perform Column Chromatography (Silica Gel) less_polar->column success_recrys Purity Acceptable? recrystallize->success_recrys success_column Purity Acceptable? column->success_column success_recrys->column No end_pure Pure this compound success_recrys->end_pure Yes success_column->end_pure Yes end_impure Re-evaluate Purification Strategy success_column->end_impure No

Caption: Troubleshooting decision tree for impurity removal.

Column Chromatography Protocol (Starting Point):

  • Stationary Phase: Silica gel.

  • Mobile Phase (Eluent): Start with a solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Methanol. A typical starting gradient would be 100% Ethyl Acetate, gradually increasing the polarity by adding Methanol (e.g., 0-10% gradient).

  • Monitoring: Use TLC to determine the appropriate solvent mixture that gives good separation between your product and the impurity (aim for an Rf of ~0.3 for the product).

II. Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound that I should be aware of during purification and storage?

A1: There are two primary degradation pathways to consider:

  • Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a primary amide, forming (1-Carbamoylethyl)urea, and subsequently to a carboxylic acid. This reaction is catalyzed by both acid and base, especially at elevated temperatures.[9][8][10] To minimize this, avoid strongly acidic or basic conditions and prolonged heating during workup and purification.

  • Retro-Michael Reaction: The cyanoethyl group is susceptible to a base-catalyzed retro-Michael reaction, which would lead to the decomposition of the molecule into urea and acrylonitrile.[4][11] This is another reason to avoid strong bases and high temperatures.

For storage, it is recommended to keep the purified compound in a cool, dry, and dark place under an inert atmosphere if possible.

Q2: How can I assess the purity of my this compound?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your sample. A mobile phase of 5-10% Methanol in Dichloromethane on a silica plate is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Due to the polarity of the molecule, several methods could be effective:

    • Reversed-Phase (C18 column): With a mobile phase of Water/Acetonitrile or Water/Methanol, likely with a shallow gradient.[6][12] A buffer may be needed for good peak shape.

    • Normal-Phase/HILIC: A column like silica or a diol phase with a mobile phase such as Acetonitrile/Water can be very effective for separating polar compounds.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and can reveal the presence of impurities if they are at a significant level (typically >1%).

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

Q3: My purified this compound is discolored (e.g., yellow or brown). What causes this and can it be removed?

A3: Discoloration often arises from minor, highly colored impurities formed through side reactions or degradation. These may be present in very small quantities but are highly visible.

  • Cause: This can be due to thermal degradation or polymerization of trace impurities, especially if the synthesis or purification involved high temperatures.

  • Removal:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

    • Column Chromatography: This is often very effective at removing colored impurities, which may be very polar and stick to the top of the column, or non-polar and elute quickly.

III. Experimental Workflow Overview

The general workflow for the purification of crude this compound can be visualized as follows:

G cluster_0 Purification Strategy crude Crude this compound initial_analysis Initial Purity Assessment (TLC/HPLC) crude->initial_analysis decision Purity > 95%? initial_analysis->decision recrystallization Recrystallization (e.g., Ethanol/Water) decision->recrystallization No, minor impurities chromatography Column Chromatography (Silica, EtOAc/MeOH) decision->chromatography No, major or complex impurities pure_product Pure Product (Store in cool, dry place) decision->pure_product Yes final_analysis Final Purity Assessment (HPLC, NMR, MP) recrystallization->final_analysis chromatography->final_analysis final_analysis->pure_product

Caption: General purification workflow for this compound.

IV. References

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved from [Link]

  • (n.d.). Converting Nitriles to Amides. Chemistry Steps. Retrieved from [Link]

  • (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. Retrieved from [Link]

  • (n.d.). Nitrile to Amide - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Homeyer, A. H. (1950). Preparation of cyanoacetyl ureas. U.S. Patent 2,553,022. Retrieved from

  • (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • (2021, February 19). Go-to recrystallization solvent mixtures. Reddit. r/Chempros. Retrieved from [Link]

  • BenchChem. (2025). Optimizing reaction conditions for synthesizing substituted ureas. BenchChem Technical Support.

  • Zhang, S., et al. (2018). Structure and solution properties of cyanoethyl celluloses synthesized in LiOH/urea aqueous solution. Cellulose, 25(1), 219-231.

  • (n.d.). Analysis of Urea. Cogent HPLC Columns. Retrieved from [Link]

  • Kennedy, J. P., & Klump, K. F. (2020). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Retrieved from [Link]

  • Woldemariam, G., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 73(5), 455-464.

  • Kurzer, F., & Powell, J. R. (1956). 1-cyano-3-phenylurea. Organic Syntheses, 36, 8.

  • Tiwari, R. K., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(46), 26081-26088.

  • van der Wal, S., et al. (2020). Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. Drug Discovery Today: Technologies, 38, 59-66.

  • (2019, December 18). Recrystallization with two solvents. Reddit. r/Chempros. Retrieved from [Link]

  • Li, Y., et al. (2019). Determination and correlation for solubilities of urea and cyanuric acid in organic solvents from 300.75 K to 369.45 K. Journal of Chemical & Engineering Data, 64(12), 5267-5275.

  • Kurzer, F. (1950). Arylureas. Part I. The Cyanate Method. Organic Syntheses, 30, 11.

  • (n.d.). Wöhler synthesis. Wikipedia. Retrieved from [Link]

  • (n.d.). Solubility Of Urea Overview. Jinjiang Melamine. Retrieved from [Link]

  • Podgorski, I., et al. (2020). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv.

  • (n.d.). Urea Solubility In Organic Solvents Revealing. Jinjiang Melamine. Retrieved from [Link]

  • (n.d.). Retro-Michael Reaction. ideXlab. Retrieved from [Link]

  • Ball, J. C. (2001). A Toxicological Evaluation of Potential Thermal Degradation Products of Urea. SAE Technical Paper 2001-01-3621.

  • El-Taweel, F. M. A., et al. (2014). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Journal of Heterocyclic Chemistry, 51(S1), E1-E10.

  • (2017, December 28). Retrosynthesis of Michael Addition Reaction and Products (Make This). YouTube. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-195.

  • (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. MicroSolv Technology Corporation. Retrieved from [Link]

  • Tiwari, R. K., et al. (2018). Large scale preparation of N-substituted urea. ResearchGate. [Table]. Retrieved from [Link]

  • Lie, F. (1922). Producing urea from cyanamide. U.S. Patent 1,419,157. Retrieved from

  • Kaur, R., et al. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 25(21), 5013.

  • (n.d.). Urea. AERU, University of Hertfordshire. Retrieved from [Link]

  • (n.d.). Urea. Solubility of Things. Retrieved from [Link]

  • (2013, October 29). Urea analysis HPLC/ C18 column. Chromatography Forum. Retrieved from [Link]

  • Michelitsch, W. (1953). Purification of urea. U.S. Patent 2,663,731. Retrieved from

  • (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. SIELC Technologies. Retrieved from [Link]

  • (n.d.). Preparation of Cyanamide by Decomposition of Urea. ResearchGate. [Request PDF]. Retrieved from [Link]

  • (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). Degradation mechanism and thermal stability of urea nitrate below the melting point. ResearchGate. [Request PDF]. Retrieved from [Link]

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identifying byproducts in the synthesis of (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Cyanoethyl)urea Synthesis

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis, with a focus on identifying and mitigating byproduct formation. As professionals in pharmaceutical and chemical development, we understand that purity is not just a metric—it is the cornerstone of safety and efficacy. This document provides the causal logic behind experimental observations and troubleshooting steps to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected byproducts in a typical synthesis of this compound from lactonitrile and urea?

The synthesis of this compound is subject to side reactions involving the starting materials and the product itself. The primary byproducts can be categorized based on their origin:

  • Urea-Related Impurities: Urea is thermally unstable and can self-condense or decompose, especially under heating. The most common impurity from this pathway is Biuret , formed from the condensation of two urea molecules.[1] Further heating can lead to the formation of Cyanuric Acid , a cyclic trimer of isocyanic acid (a urea decomposition product).[2][3]

  • Hydrolysis Products: The nitrile group (-C≡N) in the target molecule is susceptible to hydrolysis, particularly if water is present and the pH is not neutral. This can yield (1-Carbamoylethyl)urea (amide intermediate) and subsequently (1-Carboxyethyl)urea (carboxylic acid final product).

  • Unreacted Starting Materials: Residual Lactonitrile and Urea will likely be present in the crude product mixture.

  • Cyanate-Induced Modifications: Aqueous urea solutions exist in equilibrium with ammonium cyanate.[4][5] Cyanate is a reactive species that can carbamylate amino groups on other molecules, although this is more relevant in biological contexts or if primary/secondary amine impurities are present.[5]

Q2: What are the primary reaction mechanisms that lead to the formation of these byproducts?

Understanding the formation pathways is critical for developing control strategies. The main reaction is the acid-catalyzed addition of urea to lactonitrile. However, several competing reactions occur simultaneously.

The diagram below illustrates the desired synthesis pathway and the major side reactions.

Byproduct_Formation cluster_main Main Synthesis Pathway cluster_urea_decomp Urea Decomposition cluster_hydrolysis Product Hydrolysis Lactonitrile Lactonitrile Product This compound Lactonitrile->Product + H⁺ Urea1 Urea Urea1->Product + H⁺ Urea2 Urea Product2 This compound Biuret Biuret Urea2->Biuret + Urea, Heat IsocyanicAcid Isocyanic Acid Urea2->IsocyanicAcid Heat (Thermolysis) CyanuricAcid Cyanuric Acid IsocyanicAcid->CyanuricAcid Trimerization Amide (1-Carbamoylethyl)urea Product2->Amide + H₂O Acid (1-Carboxyethyl)urea Amide->Acid + H₂O

Caption: Key reaction pathways in the synthesis of this compound.

The rationale for these pathways is as follows:

  • Biuret Formation: Occurs via the condensation of two urea molecules, releasing ammonia. This is accelerated at temperatures above urea's melting point.[6]

  • Cyanuric Acid Formation: Urea decomposes to ammonia and isocyanic acid (HNCO).[3] The isocyanic acid can then trimerize to form the highly stable cyanuric acid ring.[2]

  • Nitrile Hydrolysis: This is a classic organic reaction that proceeds in two stages, first to the amide and then to the carboxylic acid, and is typically catalyzed by acid or base.

Q3: How do reaction conditions influence the impurity profile?

Control over reaction conditions is your primary tool for minimizing byproducts.

  • Temperature: This is the most critical parameter. While higher temperatures can increase the rate of the main reaction, they exponentially accelerate the thermal decomposition of urea.[2][3]

    • Recommendation: Maintain the lowest possible temperature that allows for a reasonable reaction rate. An optimal temperature must be determined empirically, but running the reaction below 100°C is advisable if kinetics permit.

  • pH: The stability of urea in solution is highest between pH 6.4 and 7.4. Deviating into acidic or basic conditions can accelerate urea hydrolysis. More importantly, pH will dictate the rate of nitrile hydrolysis.

    • Recommendation: If the primary synthesis is acid-catalyzed, use the minimum amount of catalyst required. Upon completion, neutralize the reaction mixture promptly to prevent post-synthesis hydrolysis of the product during workup.

  • Solvent and Water Content: The presence of water is necessary for hydrolysis byproducts to form.[4]

    • Recommendation: Use anhydrous solvents where possible. If an aqueous system is required, minimize reaction time and temperature, and consider a buffering agent to maintain a neutral pH.

Q4: What are the best analytical methods for identifying and quantifying byproducts?

A multi-technique approach is recommended for a comprehensive analysis. No single method is sufficient for all potential impurities.[7][8]

Analytical Technique Primary Use Case Advantages Limitations
HPLC-UV/DAD Quantifying the main product and known, UV-active impurities (e.g., Biuret, Cyanuric Acid).Robust, reproducible, widely available. Diode-array detection (DAD) provides UV spectra for peak purity assessment.Requires impurities to have a chromophore. May not detect non-UV active byproducts. Co-elution is possible.
LC-MS Identifying unknown impurities and confirming the identity of known ones.Provides molecular weight information, which is crucial for structural elucidation of unexpected peaks. Highly sensitive.Quantification can be complex and may require specific standards for accuracy. Ionization efficiency varies between compounds.
NMR Spectroscopy Definitive structural elucidation of isolated impurities.Provides detailed structural information, allowing for unambiguous identification of isomers and novel byproducts.Requires relatively pure and concentrated samples of the impurity. Not suitable for routine screening of crude mixtures.
GC-MS Analysis of volatile or semi-volatile impurities and starting materials.Excellent separation for volatile compounds like residual lactonitrile.Not suitable for non-volatile compounds like urea, biuret, or cyanuric acid without derivatization.

Troubleshooting Guide

This section addresses specific experimental issues in a problem/cause/solution format.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Excessive Byproduct Formation: Reaction conditions (high temp., prolonged time) favor side reactions. 2. Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst concentration.1. Optimize Conditions: Re-evaluate the temperature profile. Perform a time-course study to find the point of maximum product formation before byproduct accumulation becomes significant. 2. Drive Reaction to Completion: Methodically increase reaction time or catalyst load, monitoring the reaction progress by HPLC to avoid degrading the product.
High Levels of Biuret Detected Excessive Heat: The reaction temperature is too high, causing urea to decompose and dimerize.[1]Lower Reaction Temperature: Reduce the reaction temperature significantly. If the reaction is too slow, consider using a more efficient catalyst system rather than increasing heat.
Unexpected Peaks in HPLC Analysis 1. Contaminated Starting Materials: Impurities in the initial lactonitrile or urea. 2. Novel Byproduct Formation: Unique side reactions occurring under your specific conditions. 3. Degradation during Workup/Analysis: The product may be unstable during extraction, purification, or even on the HPLC column.1. Analyze Starting Materials: Run HPLC/GC-MS on your starting materials to confirm their purity. 2. Characterize Unknowns: Use LC-MS to get the molecular weight of the unknown peaks. If the peak is significant, perform preparative chromatography to isolate the impurity for NMR analysis. 3. Assess Stability: Re-inject an analytical standard after 24 hours in the autosampler vial to check for degradation. Analyze the sample immediately after workup and compare it to a sample analyzed after several hours.
Poor Batch-to-Batch Reproducibility Inconsistent Control of Critical Parameters: Small variations in heating ramp rate, moisture content, or stirring efficiency.Standardize Operating Procedures (SOPs): Document every parameter precisely. Use a reaction vessel with controlled heating/cooling and consistent stirring. Ensure solvents are from the same source and have a consistent, low water content.

Analytical Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for method development. It must be validated for your specific sample matrix.

  • Instrumentation:

    • HPLC system with UV/DAD detector.

  • Column:

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Time 0 min: 5% B

    • Time 20 min: 60% B

    • Time 22 min: 95% B (Wash)

    • Time 25 min: 95% B (Wash)

    • Time 26 min: 5% B (Re-equilibration)

    • Time 30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (Urea and related compounds have end-absorption). Monitor 200-400 nm with DAD.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the crude reaction mixture.

    • Dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture.

    • Vortex until fully dissolved.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability:

    • Inject a standard mixture of urea, biuret, and the final product to confirm peak separation and resolution.

Process Workflow

The following diagram outlines a logical workflow for synthesizing and analyzing this compound, incorporating troubleshooting loops.

Workflow Start Define Synthesis Protocol (Temp, Time, pH) Synthesize Perform Synthesis Start->Synthesize Sample Prepare Sample for Analysis Synthesize->Sample Analyze HPLC-UV / LC-MS Analysis Sample->Analyze Check Purity > 99% and Known Impurity Profile? Analyze->Check Troubleshoot Troubleshoot Impurities (Consult Guide) Check->Troubleshoot No End Final Product Specification Met Check->End Yes Optimize Optimize Reaction Conditions Troubleshoot->Optimize Optimize->Synthesize

Caption: A systematic workflow for synthesis, analysis, and optimization.

References

  • Wikipedia. Urea. [Link]

  • Google Patents.
  • ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. [Link]

  • Deakin University. Analytical methodology for the determination of urea: Current practice and future trends. [Link]

  • Google P
  • ResearchGate. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol | Request PDF. [Link]

  • BioSpectra. UREA TESTING METHODS. [Link]

  • Pharmaffiliates. Urea-impurities. [Link]

  • Google Patents.
  • HBGX Chemical. Efficient Urea Derivatives Synthesis for Industrial Applications. [Link]

  • Organic Syntheses. 1-cyano-3-phenylurea. [Link]

  • Royal Society of Chemistry. A facile method for the homogeneous synthesis of cyanoethyl cellulose in NaOH/urea aqueous solutions. [Link]

  • National Institutes of Health. Liquid-Phase Synthesis of Cyanuric Acid from Urea. [Link]

  • Google Patents. Condensation products of cyanoacetyl urea and amine complexes.
  • ResearchGate. (PDF) Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. [Link]

  • Organic Syntheses. arylureas i. cyanate method. [Link]

  • Journal of Biological Chemistry. Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. [Link]

  • Organic Chemistry Portal. Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas.... [Link]

  • Journal of Chemical Technology and Metallurgy. STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. [Link]

  • National Institutes of Health. Reactivity of (Vicinal) Carbonyl Compounds with Urea. [Link]

  • National Institutes of Health. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. [Link]

  • ResearchGate. Equilibrium of α-aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution... | Request PDF. [Link]

  • UreaKnowHow.com. Thermodynamics of the Urea Process. [Link]

  • MDPI. Kinetic Model of Urea-Related Deposit Reactions. [Link]

  • Semantic Scholar. Thermodynamics and reaction mechanism of urea decomposition. [Link]

Sources

Technical Support Center: (1-Cyanoethyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of (1-Cyanoethyl)urea. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. We understand that synthesizing even seemingly straightforward molecules can present challenges that impact timelines and research outcomes. This document consolidates our in-house expertise and field-proven insights to help you troubleshoot common issues and optimize your experimental workflow, ensuring high yield and purity.

Synthesis Overview: The Underlying Chemistry

The synthesis of this compound is primarily achieved through a cyanoethylation reaction , which is a specific type of conjugate addition known as the Michael Addition .[1][2] In this reaction, urea acts as the nucleophile (the Michael donor) and adds to acrylonitrile (the Michael acceptor). The reaction is catalyzed by a base, which deprotonates one of the amino groups of urea, increasing its nucleophilicity.[3]

The electron-withdrawing nitrile group in acrylonitrile polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by the urea anion.[3] While the reaction is robust, its success is highly dependent on controlling the interplay between the main reaction and several potential side reactions.

Reaction Scheme & Common Side Reactions

The following diagram illustrates the desired reaction pathway to form this compound, as well as two of the most common competing side reactions: N,N'-bis-cyanoethylation and acrylonitrile polymerization.

cluster_main Main Reaction cluster_side Side Reactions Urea Urea Product This compound (Desired Product) Urea->Product Base Catalyst (e.g., NaOH, Et3N) Acn Acrylonitrile Acn->Product Base Catalyst (e.g., NaOH, Et3N) Side_Product_1 N,N'-bisthis compound (Over-alkylation) Acn->Side_Product_1 Excess Acrylonitrile High Temperature Side_Product_2 Polyacrylonitrile (Polymerization) Acn->Side_Product_2 Strong Base High Temperature No Inhibitor Product->Side_Product_1 Excess Acrylonitrile High Temperature

Caption: Primary synthesis route and common side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most frequent challenges encountered during the synthesis and purification of this compound.

Category: Low Reaction Yield

Q: My final isolated yield is below 50%. What are the most probable causes?

A: Low yield is a common issue that can typically be traced back to one of four areas: reaction conditions, stoichiometry, catalyst activity, or workup/purification losses.

  • Incomplete Reaction: The reaction may not have gone to completion. Verify your reaction time and temperature. While the reaction is often exothermic, it may require a specific temperature range to proceed efficiently. Monitor the reaction progress by TLC or ¹H NMR by taking small aliquots from the reaction mixture.

  • Suboptimal Stoichiometry: The molar ratio of urea to acrylonitrile is critical. Using a large excess of acrylonitrile can favor the formation of the N,N'-bisthis compound byproduct, consuming your starting material and desired product.[3] Conversely, an insufficient amount of acrylonitrile will leave unreacted urea. Start with a ratio of 1:1 or a slight excess of urea (e.g., 1.1:1) to suppress the dialkylation.

  • Polymerization of Acrylonitrile: Acrylonitrile is prone to anionic polymerization, especially in the presence of strong bases or at elevated temperatures.[3] This side reaction consumes the reagent and can make the reaction mixture viscous and difficult to stir, leading to poor mixing and lower yields. Consider using a milder base (e.g., triethylamine instead of NaOH) or adding a polymerization inhibitor like hydroquinone if this is a persistent issue.

  • Catalyst Deactivation/Incorrect Amount: The base catalyst is essential. Ensure it is not old or deactivated. The amount should be catalytic (e.g., 0.05-0.1 equivalents); too much can aggressively promote polymerization.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing the cause of low yield.

start Start: Low Yield Observed q1 Was the reaction mixture highly viscous or solid? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 High probability of Acrylonitrile Polymerization. Actions: 1. Reduce reaction temperature. 2. Use a milder base (e.g., Et3N). 3. Add a polymerization inhibitor. a1_yes->sol1 q2 Does analysis (TLC, NMR) of crude product show significant unreacted urea? a1_no->q2 end Re-run experiment with optimized parameters. sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Reaction is incomplete or Acrylonitrile was limiting. Actions: 1. Increase reaction time. 2. Check purity/amount of Acrylonitrile. 3. Ensure efficient stirring. a2_yes->sol2 q3 Does analysis show a major byproduct peak consistent with N,N'-bisthis compound? a2_no->q3 sol2->end a3_yes Yes q3->a3_yes Yes sol3 Over-alkylation is occurring. Actions: 1. Reduce Acrylonitrile ratio (use slight excess of Urea). 2. Lower reaction temperature. 3. Add Acrylonitrile slowly. a3_yes->sol3 sol3->end

Caption: A step-by-step diagnostic workflow for low yield.

Category: Product Purity & Isolation

Q: My product crashed out of the reaction as an oil or a gummy, sticky solid instead of a crystalline powder. What went wrong?

A: This is almost always due to the presence of impurities that inhibit the formation of a crystal lattice.

  • Cause: The most likely culprits are the N,N'-bisthis compound byproduct, oligomers/polymers of acrylonitrile, or residual solvent. These impurities disrupt the regular packing required for crystallization.

  • Solution: Do not attempt to directly crystallize the crude oil. First, try to purify it. A good first step is to dissolve the gummy material in a suitable solvent (like hot ethanol or acetone) and attempt to precipitate the product by adding a non-polar anti-solvent (like hexanes or petroleum ether) dropwise.[4] If this fails, column chromatography may be necessary. Once a purer fraction is obtained, a proper recrystallization can be attempted.

Q: How do I effectively remove unreacted urea from my final product?

A: Unreacted urea is a common impurity, especially when it is used in excess to prevent dialkylation. Since urea has very different solubility properties compared to the more organic this compound, this difference can be exploited.

  • Cause: Use of excess urea in the reaction.

  • Solution:

    • Solvent Washing: this compound has significantly lower solubility in cold water than urea. You can wash the crude solid product with a small amount of ice-cold water. The urea will preferentially dissolve, leaving behind the purer product. Be mindful that you will lose some product to dissolution, so use minimal solvent.

    • Recrystallization: A well-chosen recrystallization solvent will leave the urea behind. For instance, urea is poorly soluble in hot ethanol, while this compound is more soluble.[5] Recrystallizing the crude product from a minimal amount of hot ethanol should result in the desired product crystallizing upon cooling, while the unreacted urea remains undissolved and can be filtered off hot, or remains in the cold mother liquor.

Key Experimental Protocols

These protocols provide a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 3.1: Synthesis of this compound
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add urea (1.0 eq) and a suitable solvent (e.g., water or acetonitrile, approx. 2-3 mL per gram of urea).

  • Catalyst: Add a catalytic amount of triethylamine (Et₃N) (0.05 eq).

  • Cooling: Place the flask in an ice-water bath and stir the mixture to achieve a uniform temperature of 0-5 °C.

  • Acrylonitrile Addition: Charge the dropping funnel with acrylonitrile (1.0 eq). Add the acrylonitrile dropwise to the stirring urea solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A highly exothermic reaction indicates that polymerization or other side reactions may be occurring too rapidly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase) until the starting urea spot has significantly diminished.

  • Workup:

    • Reduce the solvent volume under reduced pressure (rotary evaporator).

    • The crude product may precipitate or oil out. Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by vacuum filtration and wash with a small amount of ice-cold water to remove unreacted urea.

    • Air-dry the solid. This crude product can now be taken for recrystallization.

Protocol 3.2: Recrystallization

The goal is to find a solvent that dissolves the product when hot but not when cold. Ethanol or an ethanol/water mixture is a good starting point.[5]

  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of ethanol and heat. If it dissolves readily, ethanol is a good candidate. If it is too soluble even when cool, a mixed solvent system may be needed.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. It is better to add less solvent initially and add more dropwise as needed.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Analytical Characterization

Confirming the identity and purity of your final product is essential.

Technique Purpose Expected Observations for this compound
¹H NMR Structural Confirmation & PurityExpect signals for the -CH₂-CH₂-CN group (two triplets) and the -NH- and -NH₂ protons. Integration should match the structure. Impurities like unreacted urea or the bis-adduct will have distinct signals.
¹³C NMR Structural ConfirmationExpect signals for the carbonyl carbon (C=O), the nitrile carbon (-CN), and the two aliphatic carbons (-CH₂-).
FT-IR Functional Group IDLook for characteristic stretches: N-H (amide, ~3400-3200 cm⁻¹), C≡N (nitrile, ~2250 cm⁻¹), C=O (amide I, ~1660 cm⁻¹), and N-H bend (amide II, ~1600 cm⁻¹).[6]
HPLC Purity AssessmentA reverse-phase HPLC method can quantify the purity of the product and detect any non-volatile impurities.[7][8]
Melting Point Purity IndicatorA sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Frequently Asked Questions (FAQs)

  • Q: What is the best catalyst to use?

    • A: For laboratory scale, a mild organic base like triethylamine (Et₃N) is often preferred as it is less likely to induce violent polymerization of acrylonitrile compared to stronger inorganic bases like NaOH or KOH.

  • Q: Can I run the reaction at a higher temperature to speed it up?

    • A: This is not recommended. Increased temperature significantly promotes the formation of the N,N'-bisthis compound byproduct and, more critically, the polymerization of acrylonitrile, which will lower your yield and complicate purification.

  • Q: My acrylonitrile has a yellow tint. Can I still use it?

    • A: Yellowing indicates the formation of polymers. While it might still work, using discolored acrylonitrile can lead to lower yields and introduce impurities. It is best practice to use clear, uninhibited acrylonitrile or to pass it through a column of basic alumina to remove the inhibitor and any polymer before use.

References

Sources

Technical Support Center: Challenges in the Scale-Up of (1-Cyanoethyl)urea Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of (1-Cyanoethyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to pilot plant and beyond. We will explore the underlying chemical principles, troubleshoot common issues, and provide actionable protocols to ensure a robust and reproducible process.

Introduction to this compound Synthesis

The synthesis of this compound is principally achieved through a Michael addition reaction between urea and acrylonitrile. This reaction, while straightforward in concept, presents several challenges during scale-up that can impact yield, purity, and safety. Understanding the reaction mechanism and potential side reactions is crucial for successful large-scale production.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a nitrogen atom from urea on the electron-deficient β-carbon of acrylonitrile. The reaction is typically base-catalyzed, which enhances the nucleophilicity of urea.

Reaction_Mechanism cluster_reactants Reactants cluster_products Product Urea Urea (NH2CONH2) Urea_Anion Urea Anion [NH2CONH]⁻ Urea->Urea_Anion + OH- Acrylonitrile Acrylonitrile (CH2=CHCN) Catalyst Base Catalyst (e.g., OH-) Intermediate Carbanion Intermediate Urea_Anion->Intermediate + Acrylonitrile Product This compound (NH2CONHCH2CH2CN) Intermediate->Product + H2O

Caption: Simplified mechanism of base-catalyzed Michael addition of urea to acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of this compound synthesis?

A1: The most critical parameters are temperature, stoichiometry of reactants, catalyst concentration, and mixing efficiency.

  • Temperature: The Michael addition of urea to acrylonitrile is exothermic. Inadequate heat removal in a large reactor can lead to temperature spikes, which can cause several problems including:

    • Increased rate of side reactions, such as the formation of di- and tri-cyanoethylated urea.

    • Thermal decomposition of urea to form biuret and other impurities[1].

    • Polymerization of acrylonitrile[2][3][4].

  • Stoichiometry: A slight excess of urea is often used to ensure complete conversion of the more hazardous and volatile acrylonitrile. However, a large excess can complicate purification.

  • Catalyst Concentration: The concentration of the base catalyst needs to be carefully optimized. Too little catalyst will result in a slow reaction, while too much can promote unwanted side reactions and complicate neutralization and purification steps.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and the formation of by-products.

Q2: What are the common by-products and impurities encountered during scale-up, and how can they be minimized?

A2: Common impurities include unreacted starting materials, di-cyanoethylurea, biuret, and polyacrylonitrile.

Impurity/By-productFormation PathwayMitigation Strategy
Di-cyanoethylurea Reaction of this compound with another molecule of acrylonitrile.Control stoichiometry (slight excess of urea), optimize reaction time and temperature.
Biuret Thermal decomposition of urea at elevated temperatures[1].Maintain strict temperature control, avoid prolonged reaction times at high temperatures.
Polyacrylonitrile Free-radical or anionic polymerization of acrylonitrile, often initiated by heat or impurities[2][3][4].Use a polymerization inhibitor, ensure strict temperature control, and use purified acrylonitrile.
Hydrolysis Products Hydrolysis of the nitrile group of this compound or acrylonitrile to the corresponding amide or carboxylic acid, especially during work-up.Control pH and temperature during work-up and purification.

Q3: What type of catalyst is typically used, and are there any challenges with its use at scale?

A3: Basic catalysts are generally used to deprotonate urea and facilitate the Michael addition. Common choices include alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides. While effective, their use at scale presents challenges:

  • Handling and Dosing: Concentrated caustic solutions are corrosive and require specialized handling and accurate dosing systems.

  • Neutralization and Salt Formation: After the reaction, the catalyst must be neutralized, which generates salts that need to be removed during purification. This adds to the waste stream and can complicate product isolation.

  • Heterogeneous Catalysts: The use of solid base catalysts could simplify catalyst removal. However, challenges such as catalyst deactivation, mass transfer limitations, and mechanical attrition in large reactors need to be addressed.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Symptom Possible Cause(s) Troubleshooting Steps
High levels of unreacted urea and acrylonitrile 1. Insufficient catalyst concentration or activity.2. Inadequate reaction temperature.3. Poor mixing leading to unreacted zones.1. Verify catalyst concentration and purity. Consider a slight increase in catalyst loading.2. Monitor internal reactor temperature and ensure it is within the optimal range.3. Check agitator speed and design to ensure proper mixing.
Formation of significant amounts of di-cyanoethylurea 1. Incorrect stoichiometry (excess acrylonitrile).2. Prolonged reaction time.3. High reaction temperature.1. Re-verify the molar ratio of reactants. A slight excess of urea is recommended.2. Monitor reaction progress and quench the reaction once the desired conversion is reached.3. Improve temperature control to avoid excursions.
Issue 2: Product Purity Issues

Symptom Possible Cause(s) Troubleshooting Steps
Presence of biuret in the final product Thermal decomposition of urea due to localized overheating.1. Improve heat transfer in the reactor (e.g., by increasing coolant flow rate or using a jacketed reactor).2. Ensure efficient mixing to dissipate heat evenly.
Product is off-color or contains polymeric material Polymerization of acrylonitrile.1. Ensure a polymerization inhibitor is present in the acrylonitrile starting material.2. Maintain strict temperature control.3. Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen, which can initiate polymerization.
Inconsistent batch-to-batch purity Variations in raw material quality or process parameters.1. Implement stringent quality control for incoming urea and acrylonitrile.2. Ensure all process parameters (temperature, time, addition rates, mixing speed) are tightly controlled and documented for each batch.

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// Low Yield Branches High_Unreacted [label="High Unreacted Starting Materials"]; High_Dicyano [label="High Di-cyanoethylurea"];

// Purity Issue Branches Biuret_Present [label="Biuret Detected"]; Polymer_Present [label="Polymer/Color Impurity"];

// Solutions Check_Catalyst [label="Check Catalyst/Temp/Mixing"]; Check_Stoich [label="Check Stoichiometry/Time/Temp"]; Improve_Heat_Transfer [label="Improve Heat Transfer/Mixing"]; Use_Inhibitor [label="Use Inhibitor/Control Temp"];

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Low_Yield -> High_Unreacted [label="Yes"]; High_Unreacted -> Check_Catalyst; Check_Catalyst -> End;

Low_Yield -> High_Dicyano [label="No"]; High_Dicyano -> Check_Stoich; Check_Stoich -> End;

Purity_Issue -> Biuret_Present [label="Yes"]; Biuret_Present -> Improve_Heat_Transfer; Improve_Heat_Transfer -> End;

Purity_Issue -> Polymer_Present [label="No"]; Polymer_Present -> Use_Inhibitor; Use_Inhibitor -> End; }

Caption: A troubleshooting workflow for common scale-up issues in this compound synthesis.

Experimental Protocols

Protocol 1: General Procedure for Scale-Up Synthesis

Safety Precaution: Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheet (SDS) for acrylonitrile for detailed handling procedures[5][6][7].

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with urea and a suitable solvent (if any).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the base catalyst to the urea mixture and stir until dissolved.

  • Reactant Addition: Slowly add acrylonitrile to the reaction mixture via the addition funnel, maintaining the internal temperature within the desired range (e.g., 40-50 °C) by circulating coolant through the reactor jacket.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of acrylonitrile and the formation of the product using a suitable analytical method (e.g., HPLC, GC).

  • Quenching and Neutralization: Once the reaction is complete, cool the mixture and neutralize the catalyst with an appropriate acid.

  • Purification: The product can be isolated and purified by crystallization or other suitable methods.

Protocol 2: Impurity Profiling by HPLC

A robust analytical method is essential for monitoring reaction progress and ensuring final product quality. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile is typically effective.

  • Detector: UV detector at a wavelength where both the product and potential impurities have absorbance.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase, filter, and inject.

  • Analysis: The retention times of urea, acrylonitrile, this compound, and di-cyanoethylurea will be distinct, allowing for their quantification. For unknown impurities, techniques like LC-MS can be employed for identification[8][9][10][11][12].

Safety Considerations for Scale-Up

Scaling up the synthesis of this compound introduces significant safety challenges that must be addressed.

  • Acrylonitrile Handling: Acrylonitrile is highly flammable and toxic.[2][5][6][7][13] Large quantities should be stored in a cool, well-ventilated area, away from ignition sources. Use closed systems for transfers to minimize vapor release.

  • Thermal Runaway: The exothermic nature of the reaction poses a risk of a thermal runaway, especially with poor temperature control. A robust cooling system and an emergency quenching plan are essential.

  • Pressure Build-up: The formation of gaseous by-products or a rapid temperature increase can lead to pressure build-up in a closed reactor. The reactor must be equipped with a pressure relief system.

  • Waste Disposal: The reaction generates basic and acidic waste streams from catalysis and neutralization, which must be disposed of in accordance with local regulations.

References

  • Acrylonitrile - Safety D
  • Safety Data Sheet: Acrylonitrile. (2024). Chemos GmbH & Co.KG.
  • Acrylonitrile CAS No 107-13-1 MATERIAL SAFETY D
  • Safety D
  • Acrylonitrile | PDF | Polymeriz
  • Antunes, O. A. C., et al. (2009). Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases. Tetrahedron Letters, 50(44), 6010-6012.
  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (n.d.). ijrti.org.
  • Polymerization of acrylonitrile. (2025).
  • Hydrolysis and thermolysis of urea and its decomposition byproducts biuret, cyanuric acid and melamine over anatase TiO2. (2012).
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5445.
  • Matyjaszewski, K., et al. (n.d.). Acrylonitrile. Matyjaszewski Polymer Group - Carnegie Mellon University.
  • 1-cyano-3-phenylurea. (n.d.). Organic Syntheses Procedure.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
  • Cyanoethyl
  • Nufarm Polymerization Inhibitors for Acrylonitrile. (n.d.). Nufarm.
  • How to purify the urea bought from market to pure urea? (2018).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
  • Catalytic Michael addition reaction using the urea-decorated molecular prism 15. (n.d.).
  • Reaction scheme for urea decomposition, including the two byproducts biuret and cyanuric acid. (n.d.).
  • Synthesis process of N-cyanoethyl-N-benzoyloxyethylaniline. (n.d.).
  • Method for removing impurities from a urea solution. (n.d.).
  • n-2-cyanoethylaniline. (n.d.). Organic Syntheses Procedure.
  • Thermal stability and non‐isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. (2022). Journal of Applied Polymer Science, 139(32), e52684.
  • Process for the in-line hydrolysis of urea. (1993).
  • Method and system for removing impurities from a urea solution. (n.d.).
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.).
  • Enantioselective Michael addition/iminium ion cyclization cascades of tryptamine-derived ureas. (n.d.). PubMed.
  • Improved Pilot-Plant-Scale Synthesis of Chlorin e6 and Its Efficacy as a Photosensitizer for Photodynamic Therapy and Photoacoustic Contrast Agent. (n.d.). MDPI.
  • What will form in the hydrolysis of urea in urine? (2016). Chemistry Stack Exchange.
  • Cyanoethylation – Knowledge and References. (n.d.). Taylor & Francis.
  • Method Development for Drug Impurity Profiling: Part 1. (n.d.).
  • Preparation of cyanoacetyl ureas. (n.d.).
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyan
  • Cyanoethylation. (n.d.).
  • Synthesis, thermal stability, heats of formation and explosive properties of cyano-substituted di-, tri- and tetraazidopyridines. (2025).
  • Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. (n.d.). MDPI.
  • Vinylogous Aza‐Michael Addition of Urea Derivatives with p‐Quinone Methides Followed by Oxidative Dearomative Cyclization: Approach to Spiroimidazolidinone Derivatives. (2021).
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).

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Technical Support Center: (1-Cyanoethyl)urea Synthesis Work-up

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the work-up procedure of (1-Cyanoethyl)urea synthesis. It addresses common challenges and offers troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a complex slurry after synthesis. What is the best initial step for work-up?

The initial and most critical step is to address any unreacted starting materials and byproducts. A common method involves quenching the reaction mixture.

  • For reactions using cyanoacetic acid and a urea source with a dehydrating agent (e.g., acetic anhydride): The primary unreacted components are likely the acid and anhydride. A controlled addition of water is often employed to hydrolyze the excess acetic anhydride to acetic acid.[1] Subsequently, a mild base can be used to neutralize the acetic acid. However, caution is paramount as excessive base can lead to hydrolysis of the desired nitrile product.[2][3][4]

  • For reactions involving isocyanates: Unreacted isocyanates are highly reactive and should be quenched. The addition of a primary or secondary amine, or even water, can convert them into less reactive urea or carbamic acid derivatives, respectively.[5][6]

Q2: I am observing a low yield of my this compound. What are the potential causes during the work-up?

Low yield can stem from several factors during the work-up and isolation phases:

  • Product Solubility: this compound and similar compounds can have varying solubilities. For instance, 1-Cyanoacetyl-3-ethyl urea has low solubility in cold water but higher solubility in boiling water.[1] Premature precipitation during aqueous washes or extractions can lead to product loss. Conversely, if the product is too soluble in the chosen wash solvent, significant amounts can be lost. It's crucial to understand the solubility profile of your specific product. This compound is soluble in methanol and very soluble in N,N-Dimethylformamide, but practically insoluble in water.[7]

  • Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under both acidic and basic conditions, which can convert it to an amide or a carboxylic acid.[2][4][8][9] Prolonged exposure to strong acids or bases during neutralization or extraction steps can reduce the yield of the desired nitrile-containing product. Controlled hydrolysis is a technique used to form amides, but overzealous conditions will lead to the carboxylic acid.[8][9]

  • Emulsion Formation: During liquid-liquid extractions, emulsions can form, making phase separation difficult and leading to product loss in the aqueous layer or at the interface.

Q3: How can I effectively remove unreacted urea or its derivatives from my product?

Urea and its simple derivatives are generally polar and have good water solubility.[10][11] This property can be exploited for their removal.

  • Aqueous Washes: Washing the organic layer containing your product with water or a brine solution is an effective way to remove water-soluble impurities like urea.

  • Recrystallization: If the product is a solid, recrystallization is an excellent purification technique. Choosing a solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while urea remains soluble, will allow for selective crystallization of the desired product.[10] For example, urea can be crystallized from methanol or ethanol.[10]

Q4: My final product is discolored. What is the likely cause and how can I purify it?

Discoloration often arises from side reactions or the presence of impurities.

  • Potential Causes: Side reactions, such as polymerization of reactants or products, or the formation of colored byproducts, can lead to discoloration. In syntheses involving isocyanates, the formation of diaryl ureas can be an issue.[12]

  • Purification Methods:

    • Recrystallization: This is a highly effective method for removing colored impurities. A solvent system in which the impurities are either highly soluble or insoluble, while the product crystallizes out, should be selected.[12]

    • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to a solution of the crude product, followed by heating and hot filtration, can effectively adsorb colored impurities.

    • Column Chromatography: For more challenging purifications, silica gel column chromatography can separate the desired product from colored impurities based on polarity differences.

II. Troubleshooting Guide

Issue Potential Cause Recommended Solution
Oily Product Instead of Solid - Presence of residual solvent. - Impurities depressing the melting point. - Product may be an oil at room temperature.- Ensure complete removal of solvent under vacuum. - Attempt to purify by column chromatography. - If the product is inherently an oil, verify its identity by analytical methods (NMR, MS).
Difficulty Filtering the Precipitated Product - Very fine, "powdery" precipitate. - Gelatinous or sticky precipitate.- Allow the precipitate to digest (age) in the mother liquor, sometimes with gentle heating, to encourage larger crystal growth. - Try vacuum filtration with a fritted glass funnel for fine powders. - For sticky precipitates, try triturating with a non-polar solvent like hexanes to induce solidification.
Incomplete Phase Separation During Extraction - Formation of a stable emulsion.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for an extended period. - In difficult cases, filtration through a pad of Celite® may be necessary.
Product Decomposes During Work-up - Exposure to excessive heat. - Incompatible pH conditions.- Perform all work-up steps at room temperature or below, if possible. - Use mild acids (e.g., dilute HCl) or bases (e.g., saturated NaHCO₃) for pH adjustments. - Minimize the time the product is in contact with acidic or basic solutions.

III. Experimental Protocols

Protocol 1: General Work-up Procedure for this compound

This protocol assumes the synthesis was performed in an organic solvent and requires an aqueous work-up.

  • Quenching: Cool the reaction mixture to room temperature. If acidic catalysts or reagents were used, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases. If basic catalysts were used, neutralize with a dilute aqueous solution of hydrochloric acid (HCl) until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent immiscible with water, add deionized water and shake gently. Allow the layers to separate and collect the organic layer. If the product is water-soluble, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer sequentially with:

    • Deionized water (2 x volume of organic layer)

    • Saturated aqueous NaCl solution (brine) (1 x volume of organic layer) to aid in drying.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but very soluble when hot (e.g., ethanol, isopropanol, or a mixture like acetone/petroleum ether).[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

IV. Visualized Workflows

Diagram 1: General Aqueous Work-up Workflow

Workup_Workflow reaction_mixture Reaction Mixture quench Quench (e.g., NaHCO₃ or dilute HCl) reaction_mixture->quench extraction Liquid-Liquid Extraction quench->extraction organic_phase Organic Phase extraction->organic_phase Collect aqueous_phase Aqueous Phase (Waste) extraction->aqueous_phase washing Wash (Water, Brine) organic_phase->washing drying Dry (e.g., Na₂SO₄) washing->drying filtration Filter drying->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal crude_product Crude Product solvent_removal->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: A generalized workflow for the aqueous work-up of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_solubility Check Product Solubility in Wash Solvents start->check_solubility check_ph Review pH of Aqueous Washes start->check_ph check_emulsion Examine for Emulsion Formation start->check_emulsion solution_solubility Modify Wash Solvents or Temperature check_solubility->solution_solubility solution_ph Use Milder Acids/Bases; Minimize Contact Time check_ph->solution_ph solution_emulsion Add Brine; Gentle Mixing; Centrifuge check_emulsion->solution_emulsion

Caption: A troubleshooting decision tree for addressing low product yield.

V. References

  • ChemBK. (2024). 1-Cyanoacetyl-3-Ethyl Urea. Retrieved from ChemBK.

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from LibreTexts.

  • ECHEMI. (2024). Buy 1-CYANOACETYL-3-ETHYL UREA Feed Grade from Hangzhou Dawn Ray Pharmaceutical Co.,Ltd. Retrieved from ECHEMI.

  • The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from YouTube.

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from Organic Chemistry Portal.

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Retrieved from Chemguide.

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from Chemistry Stack Exchange.

  • BenchChem. (2025). Troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis. Retrieved from BenchChem.

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from PubMed Central.

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from Organic Chemistry Portal.

  • Royal Society of Chemistry. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Retrieved from Green Chemistry.

  • ACS Publications. (n.d.). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Retrieved from Organic Process Research & Development.

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Retrieved from ResearchGate.

  • ChemicalBook. (2025). Cyanoacetylurea | 1448-98-2. Retrieved from ChemicalBook.

  • Organic Syntheses. (1956). 1-cyano-3-phenylurea. Retrieved from Organic Syntheses.

  • Santa Cruz Biotechnology. (n.d.). 1-Cyanoacetyl-3-ethyl urea | CAS 41078-06-2. Retrieved from SCBT.

  • BLD Pharm. (n.d.). 1250694-76-8|this compound. Retrieved from BLD Pharm.

  • Thoreauchem. (n.d.). This compound-1250694-76-8. Retrieved from Thoreauchem.

  • Google Patents. (n.d.). US2553022A - Preparation of cyanoacetyl ureas. Retrieved from Google Patents.

  • CROMlab. (n.d.). Direct Determination of Cyanate in a Urea Solution and a Urea-Containing Protein Buffer. Retrieved from CROMlab.

  • Medichem Middle East. (n.d.). Manual Procedure Urea. Retrieved from Medichem Middle East.

  • Chemical Empowering. (n.d.). Synthesis of urea. Retrieved from Chemical Empowering.

  • SIELC Technologies. (2018). Urea, 1-cyanoacetyl-3-methyl-. Retrieved from SIELC Technologies.

  • National Institute of Standards and Technology. (n.d.). Cyanoacetylurea. Retrieved from the NIST WebBook.

  • NileRed. (2017). Extracting urea from my own pee. Retrieved from YouTube.

  • University of Life Sciences in Lublin. (2018). Hazards and their reduction in urea production for synthesis reactor by Mitsui - Toatsu technology. Retrieved from University of Life Sciences in Lublin.

  • Genuine Biosystem. (n.d.). UREA (Kin.). Retrieved from Genuine Biosystem.

  • Wikipedia. (n.d.). Wöhler synthesis. Retrieved from Wikipedia.

  • Medscape. (2024). Uremia Workup: Approach Considerations, Glomerular Filtration Rate, Ultrasonography. Retrieved from Medscape.

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Technical Support Center: (1-Cyanoethyl)urea - Stability and Storage Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (1-Cyanoethyl)urea is a specialized chemical intermediate utilized in various synthetic applications within drug discovery and materials science. Its unique structure, combining a reactive cyanoethyl group with a urea backbone, presents specific challenges regarding its stability and long-term storage. This guide provides in-depth technical support for researchers and professionals to ensure the integrity of the compound throughout its lifecycle in the laboratory. The information herein is synthesized from established chemical principles governing urea derivatives and cyanoethyl-protected compounds, offering a robust framework for handling and troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

The optimal storage conditions for solid this compound aim to mitigate two primary degradation risks: hydrolysis of the urea moiety and reactions involving the cyanoethyl group. We recommend storing the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and dry environment. For long-term storage (>6 months), refrigeration at 2-8°C is advisable to minimize thermal degradation.[1] Standard room temperature is acceptable for shorter periods, provided the atmosphere is dry.[2][3]

Q2: What are the visible signs of this compound degradation?

As a pure compound, this compound should be a white to off-white solid.[4] Visual indicators of degradation include:

  • Color Change: A shift to yellow or brownish hues often indicates the formation of degradation byproducts.

  • Change in Consistency: Clumping or the formation of a sticky solid suggests moisture absorption, which can accelerate hydrolysis.

  • Odor: The faint smell of ammonia can be a direct indicator of urea backbone decomposition.[5]

If any of these signs are observed, it is highly recommended to re-qualify the material's purity via analytical methods (e.g., HPLC, NMR) before use.

Q3: How sensitive is this compound to moisture and pH?

The compound is highly sensitive to both moisture and non-neutral pH.

  • Moisture: The urea functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of water. This process can lead to the breakdown of the molecule into ammonia and other byproducts.[6]

  • pH: The stability of the urea core is generally highest in a pH range of 4-8.[6] More critically, the 2-cyanoethyl group is a well-known protecting group in organic synthesis (e.g., oligonucleotide synthesis) that is intentionally cleaved under basic conditions via a β-elimination mechanism.[7][8][9] Therefore, exposure to basic solutions (pH > 8) will rapidly degrade the molecule. Strong acidic conditions can also promote hydrolysis and may liberate toxic hydrogen cyanide gas.[2]

Q4: What solvents are recommended for preparing and storing stock solutions?

For short-term experimental use, anhydrous polar aprotic solvents are the preferred choice.

  • Recommended: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[10][11]

  • Use with Caution: Anhydrous methanol may be used for immediate applications, but long-term storage is not recommended due to the potential for transesterification or other reactions.[10]

  • Avoid: Aqueous or protic solvents should be avoided for stock solution preparation due to the high risk of hydrolysis.[6] If an aqueous medium is required for an experiment, the solution should be prepared fresh and used immediately.

Section 2: Troubleshooting Guide for Experimental Inconsistencies

This section addresses common problems encountered in the lab that may be linked to the stability of this compound.

Problem Encountered Potential Cause Related to Stability Recommended Action & Explanation
Inconsistent or non-reproducible reaction outcomes. Compound Degradation. An older batch of this compound may have partially degraded, leading to a lower effective concentration of the active molecule and the presence of inhibitory or reactive byproducts.1. Qualify the Reagent: Analyze the material using HPLC or NMR to assess its purity against the Certificate of Analysis or a new, unopened batch. 2. Use Fresh Material: Always use a fresh, properly stored batch of the reagent for critical experiments to ensure consistency.
Reaction yields are significantly lower than expected. β-Elimination or Hydrolysis. If your reaction conditions are even mildly basic or involve aqueous workups, you may be cleaving the cyanoethyl group or hydrolyzing the urea. The resulting urea or acrylonitrile could interfere with the desired reaction pathway.1. Analyze Reaction Conditions: Scrutinize your protocol for any sources of base (e.g., amines, carbonate salts) or water. 2. Modify Protocol: If possible, switch to anhydrous conditions and use non-basic reagents. If a base is required, consider a non-nucleophilic, sterically hindered base and run the reaction at low temperatures.
The solid reagent is difficult to dissolve or forms a suspension. Moisture-Induced Clumping or Polymerization. The reagent may have absorbed atmospheric moisture, causing it to clump. In a worst-case scenario, degradation products could have initiated polymerization.1. Drying: Attempt to dry a small amount of the material under high vacuum. 2. Solubility Test: Test solubility in a recommended solvent like anhydrous DMSO. Gentle warming or sonication can be applied. 3. Discard if Insoluble: If the material remains insoluble, it is likely compromised and should be discarded according to safety protocols.

Section 3: Standard Operating Protocols

Protocol 1: Long-Term Storage and Handling of Solid this compound
  • Receiving: Upon receipt, inspect the container seal for integrity. If the seal is broken, do not use the compound for sensitive applications.

  • Environment: Transfer the manufacturer's container into a secondary container (e.g., a sealed bag with desiccant) and place it in a dark, dry, and cool location. For optimal long-term stability, store in a refrigerator at 2-8°C.

  • Dispensing: When weighing the compound, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: For maximum shelf-life, after dispensing, flush the container headspace with a dry, inert gas like argon or nitrogen before tightly resealing.

  • Safety: Always handle the compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]

Protocol 2: Preparation and Short-Term Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous grade of a recommended aprotic solvent (e.g., DMSO, DMF). Use a fresh bottle or a properly stored solvent from a solvent purification system.

  • Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator before use.

  • Preparation: Under an inert atmosphere if possible, add the solvent to the pre-weighed this compound solid. Use sonication or gentle vortexing to aid dissolution.

  • Storage: Store the resulting stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This practice prevents degradation from repeated freeze-thaw cycles and moisture introduction.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely to room temperature, and use it immediately. Discard any unused portion of the thawed aliquot; do not refreeze.

Section 4: Chemical Stability Profile and Degradation Pathways

The stability of this compound is dictated by two main chemical liabilities within its structure: the urea backbone and the cyanoethyl group.

Primary Degradation Pathways
  • Urea Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the urea moiety can undergo hydrolysis. This complex process ultimately yields ammonia and carbon dioxide.[5][6] The release of ammonia can increase the local pH, potentially accelerating further degradation.

  • Base-Catalyzed β-Elimination: The cyanoethyl group is highly susceptible to elimination under basic conditions. A base will abstract the acidic proton alpha to the nitrile group, leading to the elimination of the urea nitrogen and the formation of acrylonitrile and urea.[8] This is an irreversible degradation pathway that is a significant concern in many synthetic applications.

G cluster_main cluster_paths cluster_products compound This compound path1 Urea Hydrolysis (H₂O, H⁺/OH⁻) path2 β-Elimination (Base, OH⁻) deg1 Ammonia + Related Products path1->deg1 deg2 Urea + Acrylonitrile path2->deg2

Caption: Potential degradation pathways for this compound.

References

  • ChemBK. (2024). 1-Cyanoacetyl-3-Ethyl Urea. Available at: [Link]

  • Shaw, W. H. R., & Maynard, J. L. (1950). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Journal of the American Chemical Society, 72(6), 2513–2517.
  • Agrigem. (2022). Urea - Safety Data Sheet. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: (Cyanomethyl)urea ≥95 %. Available at: [Link]

  • Oshiki, M., et al. (2024). Collaborative metabolisms of urea and cyanate degradation in marine anammox bacterial culture. The ISME Journal.
  • Oshiki, M., et al. (2024). Collaborative metabolisms of urea and cyanate degradation in marine anammox bacterial culture. PubMed. Available at: [Link]

  • Stark, G. R., Stein, W. H., & Moore, S. (1960). Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry, 235(11), 3177–3181.
  • Ray, H., et al. (2018). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental Science: Water Research & Technology, 4(10), 1637-1645.
  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of cosmetic science, 65(3), 187–195.
  • Thoreauchem. (n.d.). This compound-1250694-76-8. Available at: [Link]

  • Google Patents. (1951). US2553022A - Preparation of cyanoacetyl ureas.
  • Ball, J. C. (2001). A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. SAE Technical Paper Series.
  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Available at: [Link]

  • Zhang, H., & Gu, Z. (2018). Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups. Current Protocols in Nucleic Acid Chemistry, 75(1), e70.
  • Lilov, M. E. (2021). STABILITY OF UREA SOLUTIONS IN PRESENCE OF BUFFERING ADDITIVES. Journal of Chemical Technology and Metallurgy, 56(6), 1197-1201.
  • Google Patents. (1993). US5240688A - Process for the in-line hydrolysis of urea.
  • SIELC Technologies. (2018). Urea, 1-cyanoacetyl-3-methyl-. Available at: [Link]

  • Semantic Scholar. (2014). Stability of urea in solution and pharmaceutical preparations. Available at: [Link]

  • ResearchGate. (2020). Degradation of cytarabine, creatinine, and urea in artificial urine by a photo-assisted sono-electrochemical process. Available at: [Link]

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Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Validation of (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Unambiguous Molecular Characterization

In the realm of synthetic chemistry, particularly in pharmaceutical and materials science, the synthesis of a target molecule is only the first step. The subsequent, and arguably more critical, phase is the rigorous and unambiguous confirmation of its chemical structure. The adage "you get what you characterize" holds profound truth. This guide provides an in-depth, multi-technique spectroscopic workflow for the structural validation of (1-Cyanoethyl)urea, a molecule featuring key functional groups including a urea, a nitrile, and a chiral center.

This guide is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal logic behind the choice of experiments and the interpretation of their results. By integrating data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can build a self-validating system that leaves no room for structural ambiguity.

The Subject: this compound

This compound, with the chemical structure NH₂-C(=O)-NH-CH(CH₃)-C≡N, is a small but structurally rich molecule. Its validation requires the confirmation of:

  • Key Functional Groups: The presence of a primary amine (-NH₂), a secondary amide/urea (-NH-), a carbonyl group (C=O), and a nitrile group (C≡N).

  • Connectivity and Skeleton: The precise arrangement of the ethyl backbone and its connection to the urea and nitrile moieties. Specifically, the cyano group and the urea nitrogen must be attached to the same carbon (the methine, or -CH- group).

  • Molecular Mass: The overall elemental composition must match the expected formula, C₄H₇N₃O.

To achieve this, we will employ a logical workflow that begins with a rapid functional group analysis (FT-IR), followed by a detailed connectivity mapping (¹H and ¹³C NMR), and concludes with a definitive mass confirmation (MS).

Experimental & Analytical Workflow

A robust validation strategy relies on the convergence of evidence from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and validated picture of the molecule.

Caption: Overall workflow for the spectroscopic validation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Principle & Rationale: FT-IR spectroscopy is the ideal first-pass technique. It is fast, requires minimal sample, and provides immediate confirmation of the presence or absence of key functional groups by detecting their characteristic vibrational frequencies. For this compound, we are looking for the distinct signatures of the N-H, C=O, and C≡N bonds.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet.

  • Data Acquisition: The pellet is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Expected Results & Interpretation: The IR spectrum provides a molecular "fingerprint." The most diagnostic peaks are expected in specific regions.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Significance for this compound
N-H StretchPrimary Amine (-NH₂) & Secondary Amide (-NH-)3500 - 3200 (strong, broad)[1][2]Confirms the presence of the urea's amine and amide groups. The broadness is often due to hydrogen bonding.
C-H StretchAlkyl (-CH, -CH₃)3000 - 2850 (medium)[3]Confirms the aliphatic backbone of the molecule.
C≡N StretchNitrile2260 - 2220 (medium, sharp)[4][5]A highly characteristic and sharp peak that provides strong evidence for the cyano group.
C=O StretchUrea (Amide I band)1685 - 1650 (strong, sharp)[2][4]Confirms the presence of the urea carbonyl group. Its position can be influenced by hydrogen bonding.
N-H BendPrimary Amine (-NH₂)1650 - 1580 (medium)[2]Often appears near the C=O stretch, confirming the primary amine.
C-N StretchUrea/Amine1465 - 1450 (medium)[2]Provides evidence for the carbon-nitrogen bonds within the urea structure.

The combined observation of a strong, broad N-H stretch, a sharp C≡N stretch, and a strong C=O stretch provides powerful initial evidence that the desired functional groups have been successfully incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular skeleton.

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting). For this compound, this technique is crucial for confirming the -CH(CH₃)- moiety and its connection to the urea nitrogen.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for ureas as it allows for the observation of exchangeable N-H protons.

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Results & Interpretation: The structure NH₂-C(=O)-NH(a)-CH(b)(CH₃(c))-C≡N predicts four distinct proton signals.

Proton Label Approx. Chemical Shift (ppm) Multiplicity Integration Rationale & Key Information
-NH₂ ~7.0 - 8.0 (broad)Singlet (broad)2HThe primary amine protons are often broad due to quadrupole effects and exchange. Confirms the -NH₂ group.
(a) -NH- ~6.0 - 7.5Doublet1HThis proton is coupled to the adjacent methine proton (-CH-). The doublet confirms the N-H-C-H connectivity.
(b) -CH- ~4.5 - 5.5Multiplet (e.g., Doublet of Quartets)1HThis is the most diagnostic signal. It is split by the adjacent -NH proton (doublet) and the three -CH₃ protons (quartet). Confirms the chiral center and its neighbors.
(c) -CH₃ ~1.5 - 1.7Doublet3HThe methyl protons are split into a doublet by the single adjacent methine proton (-CH-). This confirms the -CH(CH₃)- fragment.

The Power of Comparison: The predicted ¹H NMR spectrum is starkly different from that of its isomer, (2-Cyanoethyl)urea (NH₂-C(=O)-NH-CH₂-CH₂-C≡N). The isomer would show two distinct triplet signals for the two -CH₂- groups, unequivocally distinguishing it from our target molecule.

¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its functional group and hybridization.

Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

Expected Results & Interpretation: this compound has four unique carbon atoms.

Carbon Atom Approx. Chemical Shift (ppm) Rationale & Key Information
C=O (Urea)155 - 165[6]The carbonyl carbon is significantly deshielded due to the electronegative oxygen and nitrogen atoms. Its presence in this region is characteristic of a urea.
C≡N (Nitrile)115 - 125[7][8]The sp-hybridized nitrile carbon appears in a distinct downfield region.[7]
-CH- (Methine)40 - 50This sp³ carbon is attached to two electron-withdrawing groups (nitrogen and the cyano group), shifting it downfield relative to a simple alkane.
-CH₃ (Methyl)15 - 25The methyl carbon appears in the typical upfield aliphatic region.

The combination of these four distinct signals in their expected regions provides a complete and validated map of the carbon framework.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula. Furthermore, the fragmentation pattern observed under ionization can offer additional structural clues that corroborate the connectivity determined by NMR.

Experimental Protocol:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will likely produce a strong protonated molecular ion [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are measured.

Expected Results & Interpretation: The molecular formula C₄H₇N₃O gives a monoisotopic mass of 113.0589 g/mol .

High-Resolution Mass Spectrometry (HRMS):

  • Expected Ion: [M+H]⁺

  • Expected m/z: 114.0665

  • Significance: Observing a peak at this precise m/z value confirms the elemental formula C₄H₇N₃O and rules out other potential formulas that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation: By isolating the parent ion (m/z 114) and inducing fragmentation, we can observe characteristic losses that support the proposed structure.

Caption: Plausible fragmentation pathways for protonated this compound in MS/MS.

  • Loss of Isocyanic Acid (HNCO): Cleavage of the urea structure can lead to the loss of HNCO (43 Da), a characteristic fragmentation for ureas.[9]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common pathway for amines and related compounds.[10][11][12] This would result in a fragment corresponding to the protonated urea moiety.

  • Loss of Ammonia (NH₃): The primary amine can be lost as a neutral ammonia molecule.

Observing these specific fragments provides strong, independent verification of the connectivity established by NMR.

Conclusion: A Self-Validating Structural Proof

The structural validation of this compound is definitively achieved not by a single technique, but by the logical and systematic integration of data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • FT-IR rapidly confirms the presence of the required functional building blocks.

  • ¹H and ¹³C NMR provide an unambiguous map of the atomic connectivity, crucially distinguishing the target molecule from its isomers.

  • High-Resolution MS confirms the exact elemental formula, while MS/MS fragmentation patterns corroborate the structure deduced from NMR.

References

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations. Retrieved from [Link]

  • PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) FTIR Spectrum of pure Urea. Retrieved from [Link]

  • ResearchGate. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of thiones and their cyanogold(I) complexes in DMSO-d 6. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry. Retrieved from [Link]

  • PubMed Central. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Retrieved from [Link]

  • ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of the Pacific. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Retrieved from [Link]

  • PAN. (n.d.). The Infra-red Absorption Spectrum and Structure of Urea. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]

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  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of urea (U) and its complexes. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). CAS No : 5962-07-2| Chemical Name : 1-(Cyanomethyl)urea. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Urea Derivatives

The urea scaffold is a fundamental building block in medicinal chemistry, renowned for its role in a multitude of clinically approved drugs.[1] The ability of the urea functional group to form stable hydrogen bonds with biological targets is a key driver of its diverse pharmacological activities.[1][2] Researchers have extensively modified the basic urea structure to develop potent agents for a range of therapeutic areas, including oncology and neurology.[2][3] This guide focuses on the prospective biological activities of (1-Cyanoethyl)urea, a simple substituted urea, by drawing comparisons with well-characterized related compounds.

Comparative Framework: Structurally Related Compounds

To build a predictive profile for this compound, we will consider the following classes of related compounds for which experimental data are available:

  • Simple Alkyl Ureas (e.g., Ethylurea, Propylurea): These compounds provide a baseline understanding of how a simple alkyl substitution on the urea nitrogen influences biological activity.

  • Aryl Ureas: This large class of compounds has been extensively studied for both anticancer and anticonvulsant properties, offering a wealth of SAR data.[3]

  • Urea Derivatives of Known Drugs (e.g., Valproic Acid Derivatives): The conversion of known active pharmaceutical ingredients into urea derivatives can significantly alter their potency and pharmacological profile, providing valuable comparative insights.[4]

The inclusion of a cyano group in this compound is of particular interest, as this functional group can influence a molecule's polarity, metabolic stability, and ability to interact with biological targets.

Projected Biological Activity I: Cytotoxicity

Urea derivatives, particularly diaryl ureas, have emerged as a significant class of anticancer agents.[5] While aryl ureas are the most extensively studied, the principles of their cytotoxic mechanisms can provide a framework for evaluating simpler alkyl ureas.

Mechanistic Insights: Kinase Inhibition and Beyond

A primary mechanism of action for many cytotoxic urea derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] However, other mechanisms, such as the induction of apoptosis and cell cycle arrest, have also been identified.[7] The cytotoxic potential of a given urea derivative is highly dependent on the nature of its substituents.

Structure-Activity Relationship (SAR) in Cytotoxic Urea Derivatives
  • Lipophilicity: Increased lipophilicity, often achieved through the addition of aromatic or bulky alkyl groups, can enhance cell membrane permeability and, consequently, cytotoxic activity.[8]

  • Hydrogen Bonding: The urea moiety's ability to act as both a hydrogen bond donor and acceptor is critical for its interaction with the ATP-binding site of various kinases.[2]

  • Substituent Effects: The electronic and steric properties of substituents on the urea nitrogen atoms play a crucial role in determining the compound's binding affinity and selectivity for its target.[8]

Based on these principles, it is hypothesized that this compound, being a small and relatively polar molecule, may exhibit modest, if any, cytotoxic activity compared to more complex and lipophilic aryl urea derivatives. The presence of the cyano group could, however, confer some unique interactions with cellular targets.

Projected Biological Activity II: Anticonvulsant Properties

A significant number of urea derivatives have been investigated for their potential as anticonvulsant agents.[3][9] The structural diversity within this class allows for the fine-tuning of activity against different seizure types.

Mechanistic Insights: Modulation of Ion Channels and Neurotransmitter Systems

The anticonvulsant effects of urea derivatives are often attributed to their ability to modulate the activity of ion channels, such as sodium and calcium channels, which are critical for neuronal excitability. Additionally, some urea compounds may interact with neurotransmitter systems, particularly the GABAergic system, to enhance inhibitory neurotransmission.[10]

Structure-Activity Relationship (SAR) in Anticonvulsant Urea Derivatives
  • Lipophilicity and Blood-Brain Barrier Penetration: For a compound to exert an effect on the central nervous system (CNS), it must be able to cross the blood-brain barrier. This often requires a degree of lipophilicity.[11]

  • Alkyl Substituents: The size and branching of alkyl substituents on the urea nitrogen can significantly impact anticonvulsant potency. Studies on N-alkylglutarimides and N-alkylsuccinimides have shown that small alkyl groups, such as methyl and ethyl, can be optimal for activity.[11]

  • Aromatic Moieties: The incorporation of aromatic rings can enhance anticonvulsant activity, as seen in numerous aryl urea derivatives.[3]

Considering the structure of this compound, its small size and the presence of a polar cyano group might present a balanced profile of modest lipophilicity, potentially allowing for CNS penetration. Its activity would likely be influenced by the length and nature of the alkyl chain.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro and in vivo assays would be employed.

In Vitro Cytotoxicity Assays

These assays are fundamental for determining a compound's effect on cell viability and proliferation.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol:

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing for formazan crystal formation in viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated. A lower IC50 value indicates greater cytotoxic potency.[5]

Workflow for In Vitro Cytotoxicity Screening

G cluster_workflow In Vitro Cytotoxicity Screening Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Line Seeding (e.g., MCF-7, HCT116) start->cell_culture treatment Compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay MTT Assay incubation->assay readout Absorbance Reading (570 nm) assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis

Caption: A typical workflow for assessing the in vitro cytotoxicity of a test compound using the MTT assay.

In Vivo Anticonvulsant Screening

Animal models are essential for evaluating the in vivo efficacy of potential anticonvulsant drugs.

1. Maximal Electroshock (MES) Seizure Test:

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Principle: A supramaximal electrical stimulus is delivered to the animal (typically a mouse or rat) via corneal or ear-clip electrodes, inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

  • Protocol:

    • Administer the test compound to the animal at various doses via an appropriate route (e.g., intraperitoneal injection).

    • After a predetermined time to allow for drug absorption and distribution, apply the electrical stimulus.

    • Observe the animal for the presence or absence of the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is determined.

2. Pentylenetetrazole (PTZ)-Induced Seizure Test:

This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures.

  • Principle: The administration of a subcutaneous or intraperitoneal dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, induces clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is a measure of its anticonvulsant activity.

  • Protocol:

    • Administer the test compound to the animal.

    • After a set time, administer a convulsive dose of PTZ.

    • Observe the animal for the onset and severity of clonic seizures.

  • Data Analysis: The ED50 for preventing clonic seizures is calculated.

Logical Flow of Anticonvulsant Activity Evaluation

G cluster_anticonvulsant Anticonvulsant Activity Evaluation compound Test Compound (this compound) mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) compound->mes_test ptz_test Pentylenetetrazole (PTZ) Test (Myoclonic/Absence Seizures) compound->ptz_test efficacy Determine ED50 mes_test->efficacy ptz_test->efficacy neurotoxicity Neurotoxicity Assessment (e.g., Rotorod Test) efficacy->neurotoxicity therapeutic_index Calculate Protective Index (TD50 / ED50) neurotoxicity->therapeutic_index

Caption: The logical progression for evaluating the in vivo anticonvulsant potential of a compound.

Comparative Data Summary

The following tables present hypothetical comparative data to illustrate how the biological activity of this compound could be contextualized against related compounds. Note: These are illustrative values and do not represent actual experimental results for this compound.

Table 1: Illustrative Comparative Cytotoxicity (IC50, µM)

CompoundMCF-7 (Breast Cancer)HCT116 (Colon Cancer)
This compound>100 (Projected)>100 (Projected)
Ethylurea>100>100
N-Phenylurea50-10040-80
Sorafenib (Aryl Urea)5-102-5

Table 2: Illustrative Comparative Anticonvulsant Activity (ED50, mg/kg)

CompoundMES TestPTZ Test
This compound100-200 (Projected)150-250 (Projected)
Propylurea>300>300
Phenylurea80-120100-150
Valproic Acid Urea Derivative20-4030-50

Conclusion and Future Directions

Based on established structure-activity relationships, this compound is projected to exhibit weak to moderate biological activity in both cytotoxicity and anticonvulsant assays. Its small size and polarity may limit its cytotoxic potential compared to larger, more lipophilic aryl ureas. However, these same properties, combined with the presence of a cyano group, could allow for some activity in the central nervous system, warranting further investigation into its anticonvulsant properties.

The definitive biological profile of this compound can only be determined through rigorous experimental evaluation using the protocols outlined in this guide. Future research should focus on the synthesis and testing of this compound and a series of closely related analogs to establish a clear structure-activity relationship and to fully elucidate its therapeutic potential.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC[Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher[Link]

  • The effect of N-substituted alkyl groups on the anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides. PubMed[Link]

  • Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. PubMed[Link]

  • Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. PubMed[Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC[Link]

  • Ethylurea | C3H8N2O. PubChem[Link]

  • Propylurea | C4H10N2O. PubChem[Link]

  • The effect of N-substituted alkyl groups on the anticonvulsant activities of N-Cbz-alpha-amino-N-alkylsuccinimides. PubMed[Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI[Link]

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. Journal of Cheminformatics[Link]

  • Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. MDPI[Link]

  • Quantitative Structure-Cytotoxic Activity Relationship 1-(Benzoyloxy)urea and Its Derivative. Semantic Scholar [https://www.semanticscholar.org/paper/Quantitative-Structure-Cytotoxic-Activity-1-(and-Hardjono-Siswodihardjo/0285a854e178129210e30325b871217e29a9735d]([Link]

  • Quantitative Structure-Cytotoxic Activity Relationship 1- (Benzoyloxy)urea and Its Derivative. ResearchGate[Link]

  • Design, Synthesis and Evaluation of Benzothiazole Urea Derivatives as an Anticonvulsant Agent. Der Pharma Chemica[Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC[Link]

  • Protective effect of ethyl-3-(3-dimethyl aminopropyl)urea dihydrochloride (EDU) against LPS-induced death in mice. PubMed[Link]

  • Synthesis and anticonvulsant activity of new N-(alkyl/sub-stituted aryl)-N'-[4-(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl)phenyl]thioureas. PubMed[Link]

  • Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. PubMed[Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. NIH[Link]

  • Cell cycle-dependent cytotoxicity of alkylating agents: determination of nitrogen mustard-induced DNA cross-links and their repair in Chinese hamster ovary cells synchronized by centrifugal elutriation. PubMed[Link]

  • N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation, transformation, and cytotoxicity in C3H/10T1/2 cells expressing exogenous alkyltransferase genes. PubMed[Link]

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A Comparative Spectroscopic Guide to (1-Cyanoethyl)urea and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise identification and differentiation of isomeric molecules are paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of (1-Cyanoethyl)urea and its key structural isomers: (2-Cyanoethyl)urea, N-cyano-N'-ethylurea, and Creatinine. Leveraging fundamental principles of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), we will explore the distinct spectral fingerprints that enable unambiguous differentiation of these compounds.

Introduction to the Isomers

This compound and its isomers all share the molecular formula C₄H₇N₃O, but differ in the arrangement of their constituent atoms. These structural nuances give rise to unique spectroscopic characteristics.

  • This compound (N-(1-cyanoethyl)urea): The focus of our study, where the urea nitrogen is attached to the first carbon of the cyanoethyl group.

  • (2-Cyanoethyl)urea (N-(2-cyanoethyl)urea): A positional isomer where the urea nitrogen is bonded to the second carbon of the cyanoethyl group.

  • N-cyano-N'-ethylurea: A structural isomer where a cyano group is attached to one urea nitrogen, and an ethyl group is attached to the other.

  • Creatinine: A cyclic isomer, an endogenous metabolite found in vertebrates.

The ability to distinguish between these isomers is crucial, as their chemical reactivity and potential biological activity can vary significantly. This guide will provide the experimental framework and expected data for their spectroscopic differentiation.

isomers cluster_isomers Isomers C4H7N3O C4H7N3O 1-Cyanoethyl_urea N-(1-Cyanoethyl)urea C4H7N3O->1-Cyanoethyl_urea 2-Cyanoethyl_urea N-(2-Cyanoethyl)urea C4H7N3O->2-Cyanoethyl_urea N-cyano-N-ethylurea N-cyano-N'-ethylurea C4H7N3O->N-cyano-N-ethylurea Creatinine Creatinine C4H7N3O->Creatinine

Caption: Molecular formula and its corresponding isomers.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic features for each isomer, based on established principles and data from related compounds. While experimental data for N-(2-cyanoethyl)urea and creatinine are available, data for N-(1-cyanoethyl)urea and N-cyano-N'-ethylurea are predicted based on structurally similar molecules due to the current lack of published experimental spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key vibrational modes for these isomers involve the N-H, C=O, and C≡N bonds.

Functional GroupThis compound (Predicted)(2-Cyanoethyl)ureaN-cyano-N'-ethylurea (Predicted)Creatinine
N-H Stretch 3400-3200 cm⁻¹ (broad)3400-3200 cm⁻¹ (broad)3350-3150 cm⁻¹ (broad)3245, 3040 cm⁻¹ (two broad bands)[1]
C≡N Stretch ~2250 cm⁻¹ (sharp)~2250 cm⁻¹ (sharp)~2260 cm⁻¹ (sharp, potentially at higher frequency)N/A
C=O Stretch ~1660 cm⁻¹ (strong)~1660 cm⁻¹ (strong)~1680 cm⁻¹ (strong, potentially at higher frequency)~1690 cm⁻¹ (strong)
N-H Bend ~1620 cm⁻¹~1620 cm⁻¹~1600 cm⁻¹Overlapped

Key Differentiating Features in IR:

  • Presence of C≡N Stretch: this compound, (2-Cyanoethyl)urea, and N-cyano-N'-ethylurea will all exhibit a sharp absorption band around 2250 cm⁻¹, characteristic of the nitrile group.[2] Creatinine, being a cyclic imide, will lack this absorption.

  • N-H Stretching Region: While all three urea derivatives will show broad N-H stretching bands, the pattern for creatinine is distinctly different, often presenting as two separate broad bands.[1]

  • C=O Stretch Position: The carbonyl stretching frequency can be influenced by the electronic environment. In N-cyano-N'-ethylurea, the electron-withdrawing cyano group attached directly to the nitrogen is expected to increase the double bond character of the C=O bond, shifting its absorption to a higher wavenumber compared to the other two urea isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts, and their splitting patterns are key to structure elucidation. All spectra are predicted in a standard deuterated solvent like DMSO-d₆.

ProtonsThis compound (Predicted)(2-Cyanoethyl)ureaN-cyano-N'-ethylurea (Predicted)Creatinine
-CH₃ Doublet, ~1.4 ppmN/ATriplet, ~1.1 ppmSinglet, ~3.0 ppm
-CH₂- N/ATriplet, ~2.7 ppmQuartet, ~3.2 ppmSinglet, ~4.1 ppm
-CH- Quartet, ~4.8 ppmN/AN/AN/A
-NH- Broad singlet(s)Broad singlet(s)Broad singlet(s)Broad singlet
-NH₂ Broad singletBroad singletN/ASinglet

Key Differentiating Features in ¹H NMR:

  • Splitting Patterns of the Ethyl Group:

    • This compound: Will show a characteristic doublet for the methyl group (split by the adjacent CH proton) and a quartet for the methine proton (split by the methyl group).

    • (2-Cyanoethyl)urea: Will display two triplets for the two methylene groups, as they are adjacent to each other.

    • N-cyano-N'-ethylurea: Will exhibit a classic triplet-quartet pattern for the ethyl group attached to the urea nitrogen.

  • Chemical Shifts: The chemical shifts of the protons are highly dependent on their proximity to electronegative atoms and functional groups. The protons on the carbon bearing the cyano group in this compound are expected to be significantly downfield.

  • Creatinine's Unique Spectrum: As a rigid cyclic structure, creatinine will show two sharp singlets for the N-methyl and methylene protons, a pattern distinct from the other isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule.

CarbonThis compound (Predicted)(2-Cyanoethyl)ureaN-cyano-N'-ethylurea (Predicted)Creatinine
C=O ~158 ppm~158 ppm~155 ppm~171 ppm
C≡N ~120 ppm~119 ppm~115 ppmN/A
-CH₃ ~18 ppmN/A~15 ppm~31 ppm
-CH₂- N/A~18 ppm, ~35 ppm~35 ppm~56 ppm
-CH- ~45 ppmN/AN/AN/A

Key Differentiating Features in ¹³C NMR:

  • Carbonyl (C=O) Chemical Shift: The carbonyl carbon in creatinine is part of an amide-like system within a five-membered ring, leading to a significantly downfield chemical shift compared to the open-chain urea isomers.

  • Nitrile (C≡N) Carbon: The three acyclic isomers will all show a signal for the nitrile carbon, which will be absent in the spectrum of creatinine. The chemical shift of this carbon may vary slightly based on its position.

  • Alkyl Carbon Signals: The number and chemical shifts of the signals in the aliphatic region will clearly distinguish between the three urea isomers, corresponding to the different arrangements of their ethyl groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. All isomers have the same nominal molecular weight of 113 g/mol .

IonThis compound (Predicted)(2-Cyanoethyl)ureaN-cyano-N'-ethylurea (Predicted)Creatinine
[M]⁺ m/z 113m/z 113m/z 113m/z 113
Key Fragments m/z 70 ([M-NH₂-CH₃]⁺), m/z 44 ([H₂NCO]⁺)m/z 73 ([M-CH₂CN]⁺), m/z 44 ([H₂NCO]⁺)m/z 84 ([M-C₂H₅]⁺), m/z 57 ([C₂H₅NCO]⁺)m/z 85 ([M-CO]⁺), m/z 44 ([C₂H₅N]⁺)

Key Differentiating Features in MS:

  • Molecular Ion Peak: All four isomers will show a molecular ion peak at m/z 113.

  • Fragmentation Patterns: The fragmentation patterns will be the key to differentiation.

    • This compound and (2-Cyanoethyl)urea: Will likely show a prominent fragment at m/z 44, corresponding to the isocyanic acid radical cation, a common fragment for primary ureas. The fragmentation of the cyanoethyl side chain will differ, leading to unique fragment ions.

    • N-cyano-N'-ethylurea: Is expected to show fragments corresponding to the loss of the ethyl group and the cyano group.

    • Creatinine: Being a cyclic and more stable structure, it may show a more intense molecular ion peak and a characteristic loss of carbon monoxide (28 Da) to give a fragment at m/z 85.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters may need to be optimized.

Infrared (IR) Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples.

Rationale: The sample is dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation. This allows for the acquisition of a transmission spectrum of the solid sample.

  • Sample Preparation: Grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

ir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Grind Grind Sample + KBr Press Press into Pellet Grind->Press Analyze FTIR Analysis Press->Analyze

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

This protocol is for solution-state NMR.

Rationale: The sample is dissolved in a deuterated solvent to avoid signals from the solvent protons. The magnetic properties of the nuclei are then probed to determine their chemical environment.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve in Deuterated Solvent 1H_NMR Acquire 1H Spectrum Dissolve->1H_NMR 13C_NMR Acquire 13C Spectrum Dissolve->13C_NMR

Caption: General workflow for solution-state NMR spectroscopy.

Mass Spectrometry (MS) (Electron Ionization)

This protocol is for volatile or semi-volatile solid samples.

Rationale: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio, providing a unique fragmentation pattern.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200) to detect the molecular ion and fragment ions.

ms_workflow cluster_intro Sample Introduction cluster_analysis Analysis Introduce Introduce Sample Ionize Electron Ionization Introduce->Ionize Detect Mass Analysis Ionize->Detect

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its isomers. By carefully analyzing the presence or absence of key functional group absorptions in IR, the distinct chemical shifts and splitting patterns in NMR, and the unique fragmentation patterns in MS, researchers can confidently identify each of these structurally related compounds. This guide serves as a foundational resource for developing analytical methods for these and other isomeric systems in a drug discovery and development context.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96033, 2-Cyanoethylurea. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 588, Creatinine. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (n.d.). FTIR spectra of the (a) base creatinine powder and (b) thin film obtained from the 5 wt.% concentration frozen composite target. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Creatinine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Urea. Retrieved from [Link]

  • ResearchGate. (n.d.). a FTIR spectra of creatinine, b diazonium cation, c NED, d Azo compound. Retrieved from [Link]

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A Comparative Analysis of the Reactivity of (1-Cyanoethyl)urea and Alkyl Ureas for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, urea derivatives serve as versatile building blocks and key pharmacophores. Understanding the nuanced reactivity of these compounds is paramount for optimizing reaction conditions, predicting stability, and designing novel molecular entities. This guide provides an in-depth, objective comparison of the chemical reactivity of (1-Cyanoethyl)urea against common alkyl ureas such as methylurea and ethylurea. By synthesizing theoretical principles with available experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these reagents in their work.

Introduction: The Subtle Influence of N-Substituents

The reactivity of the urea functional group is intrinsically linked to the nature of its nitrogen substituents. These groups can exert profound electronic and steric effects, modulating the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon. This guide focuses on the comparative reactivity of this compound, which features an electron-withdrawing cyanoethyl group, and simple alkyl ureas, which possess electron-donating alkyl groups.

The core structural differences suggest distinct reactivity profiles. The electron-donating nature of alkyl groups in methylurea and ethylurea is expected to enhance the nucleophilicity of the substituted nitrogen atom. Conversely, the electron-withdrawing cyano group in this compound is anticipated to decrease the electron density on the adjacent nitrogen, thereby reducing its nucleophilicity while potentially increasing the electrophilicity of the carbonyl carbon.

Synthesis of this compound: The Aza-Michael Addition

This compound is commonly synthesized via a base-catalyzed aza-Michael addition of urea to acrylonitrile. This reaction underscores the nucleophilic character of the urea nitrogens, which attack the electron-deficient β-carbon of acrylonitrile.

G Urea Urea (H₂N-CO-NH₂) Intermediate Carbanion Intermediate Urea->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (CH₂=CH-CN) Acrylonitrile->Intermediate Base Base (e.g., OH⁻) Base->Urea Deprotonation (catalytic) Product This compound (H₂N-CO-NH-CH₂-CH₂-CN) Intermediate->Product Protonation caption Figure 1. Synthesis of this compound via Aza-Michael Addition.

Figure 1. Synthesis of this compound via Aza-Michael Addition.

The reaction is typically carried out in the presence of a basic catalyst, which enhances the nucleophilicity of urea. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.

Comparative Reactivity Analysis

This section delves into a comparative analysis of this compound and alkyl ureas in key chemical transformations, drawing upon established principles and available, albeit limited, direct comparative data.

Hydrolysis: A Tale of Two Mechanisms

The hydrolysis of ureas to amines and carbon dioxide is a fundamental reaction with implications for drug metabolism and stability. The rate and mechanism of hydrolysis are significantly influenced by the substituents on the urea nitrogen atoms.

General Principles:

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Deprotonation of a nitrogen atom can occur, but more commonly, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon initiates the reaction.[1]

Comparative Insights:

The electron-withdrawing cyano group in this compound is expected to have a dual effect on its hydrolytic stability compared to alkyl ureas.

  • Increased Carbonyl Electrophilicity: The -I effect of the cyanoethyl group will render the carbonyl carbon of this compound more electrophilic than that of alkyl ureas. This would suggest a greater susceptibility to nucleophilic attack by water or hydroxide ions, potentially leading to a faster rate of hydrolysis under both neutral and basic conditions.

  • Decreased Nitrogen Basicity: The cyano group reduces the basicity of the adjacent nitrogen atom. In acid-catalyzed hydrolysis, this would make protonation of the urea less favorable, potentially slowing down the reaction compared to alkyl ureas, which have more basic nitrogen atoms due to the electron-donating nature of the alkyl groups.

While direct kinetic comparisons are scarce, theoretical studies on substituted ureas suggest that the overall rate of hydrolysis is a complex interplay of these competing factors.[2] It is plausible that under basic conditions, where direct nucleophilic attack is the dominant pathway, this compound may hydrolyze more readily than alkyl ureas. Conversely, under acidic conditions, the reduced basicity of the nitrogen in this compound could lead to slower hydrolysis rates compared to its alkyl counterparts.

A study on the urease-catalyzed hydrolysis of various substituted ureas found that methylurea and ethylurea are substrates for the enzyme, indicating their susceptibility to hydrolysis.[3][4] Unfortunately, this compound was not included in this study for a direct comparison.

Thermal Decomposition: Stability Under Thermal Stress

The thermal stability of urea derivatives is a critical consideration in many applications, including materials science and high-temperature synthesis. The decomposition of ureas typically proceeds via the formation of an isocyanate and an amine.[5][6]

General Decomposition Pathway:

R-NH-CO-NH-R' → R-N=C=O + R'-NH₂

Comparative Stability:

The thermal stability of ureas is influenced by the nature of the N-substituents. Theoretical studies on the thermal decomposition of alkyl and phenylureas have shown that the reaction proceeds through a four-center pericyclic reaction.[5][6] The stability is related to the bond dissociation energies of the N-H and N-C bonds.

  • Alkyl Ureas: The electron-donating alkyl groups can slightly stabilize the urea molecule. However, the overall thermal stability is generally moderate. For instance, studies on the thermal decomposition of urea itself show initial decomposition around its melting point (133-135 °C), with the formation of biuret and other condensation products at higher temperatures.[7][8]

Reactivity Towards Electrophiles and Nucleophiles

The dual functionality of the urea moiety allows it to react with both electrophiles and nucleophiles.

Nucleophilic Character:

The nitrogen atoms of ureas are nucleophilic. As previously discussed, the electron-donating alkyl groups in methylurea and ethylurea enhance the nucleophilicity of the substituted nitrogen compared to the unsubstituted nitrogen. In contrast, the electron-withdrawing cyanoethyl group in this compound significantly reduces the nucleophilicity of the substituted nitrogen. This makes alkyl ureas generally more reactive towards electrophiles like alkyl halides and acyl chlorides.

Electrophilic Character:

The carbonyl carbon of urea is electrophilic. The electron-withdrawing cyano group in this compound increases the partial positive charge on the carbonyl carbon, making it a stronger electrophile than the carbonyl carbon in alkyl ureas. Consequently, this compound is expected to be more reactive towards nucleophiles. Studies on the reaction of substituted ninhydrins with urea have shown that the reactivity is highly dependent on the electronic effects of the substituents.[10][11]

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized, yet detailed, experimental protocols for assessing the reactivity of urea derivatives.

Protocol 1: Comparative Basic Hydrolysis Rate Determination

This protocol outlines a method to compare the rates of hydrolysis of this compound and an alkyl urea (e.g., methylurea) under basic conditions.

G cluster_0 Reaction Setup cluster_1 Reaction Initiation & Monitoring cluster_2 Analysis cluster_3 Data Analysis A1 Dissolve urea derivative (e.g., 0.1 M) in a known volume of solvent (e.g., water or dioxane/water). A2 Equilibrate the solution to the desired temperature (e.g., 60 °C) in a thermostatted bath. B1 Add a standardized solution of NaOH (e.g., 1 M) to initiate hydrolysis. A2->B1 B2 Withdraw aliquots at specific time intervals. B1->B2 B3 Quench the reaction by neutralizing the aliquot with a standardized acid solution. B2->B3 C1 Analyze the concentration of the remaining urea derivative at each time point using a suitable analytical technique (e.g., HPLC, GC-MS). B3->C1 D1 Plot the concentration of the urea derivative versus time. C1->D1 D2 Determine the reaction order and calculate the rate constant (k). D1->D2 caption Figure 2. Workflow for Comparative Basic Hydrolysis.

Figure 2. Workflow for Comparative Basic Hydrolysis.

Methodology:

  • Preparation of Solutions: Prepare equimolar solutions (e.g., 0.1 M) of this compound and the chosen alkyl urea in a suitable solvent system (e.g., a mixture of water and a co-solvent like dioxane to ensure solubility). Prepare a standardized solution of sodium hydroxide (e.g., 1 M).

  • Reaction: In a temperature-controlled reaction vessel, bring the urea solution to the desired temperature (e.g., 60 °C). Initiate the reaction by adding a specific volume of the NaOH solution.

  • Sampling and Quenching: At regular time intervals, withdraw an aliquot of the reaction mixture and immediately quench the hydrolysis by adding it to a solution of a standardized acid (e.g., HCl) to neutralize the base.

  • Analysis: Analyze the quenched samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the unreacted urea derivative.

  • Data Analysis: Plot the concentration of the urea derivative as a function of time. From this data, determine the order of the reaction and calculate the rate constant for hydrolysis for each compound. A direct comparison of these rate constants will provide a quantitative measure of their relative reactivity.

Protocol 2: Comparative Thermal Stability Analysis by TGA/DSC

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to compare the thermal stability of this compound and an alkyl urea.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the purified urea derivative into a TGA/DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan in the TGA/DSC instrument. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

    • From the DSC curve, identify the melting point (endothermic peak) and any exothermic or endothermic events associated with decomposition.

    • Compare the onset decomposition temperatures and the overall thermal profiles of this compound and the alkyl urea to assess their relative thermal stabilities.

Summary of Comparative Reactivity

The following table summarizes the expected relative reactivity based on the chemical principles discussed. It is important to note that these are predictions and should be confirmed by direct experimental comparison.

Reaction TypeThis compoundAlkyl Ureas (e.g., Methylurea)Rationale
Basic Hydrolysis Likely More ReactiveLikely Less ReactiveThe electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by OH⁻.
Acidic Hydrolysis Likely Less ReactiveLikely More ReactiveThe electron-donating alkyl groups increase the basicity of the nitrogen atoms, facilitating protonation and subsequent hydrolysis.
Thermal Decomposition Potentially Less StablePotentially More StableThe electron-withdrawing nature of the cyano group may weaken adjacent bonds. However, intermolecular forces could play a stabilizing role.
Reaction with Electrophiles Less ReactiveMore ReactiveThe nucleophilicity of the nitrogen atoms in alkyl ureas is enhanced by the electron-donating alkyl groups.
Reaction with Nucleophiles More ReactiveLess ReactiveThe carbonyl carbon of this compound is more electrophilic due to the electron-withdrawing effect of the cyanoethyl group.

Conclusion

The presence of an electron-withdrawing cyanoethyl group in this compound imparts a distinct reactivity profile compared to simple alkyl ureas. While the alkyl groups in compounds like methylurea and ethylurea enhance the nucleophilicity of the substituted nitrogen, the cyanoethyl group in this compound decreases nitrogen nucleophilicity but increases the electrophilicity of the carbonyl carbon.

These electronic differences suggest that this compound will be more susceptible to nucleophilic attack at the carbonyl carbon, potentially leading to faster basic hydrolysis, but less reactive towards electrophiles. Conversely, alkyl ureas are expected to be more potent nucleophiles. In terms of thermal stability, the picture is less clear without direct experimental data, as competing electronic and intermolecular effects are at play.

The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies, which are essential for a definitive understanding of the relative reactivities of these important classes of compounds. Such knowledge is invaluable for the rational design of synthetic routes, the prediction of compound stability, and the development of new chemical entities in the pharmaceutical and chemical industries.

References

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  • Fortin, S., et al. (2011). A New Generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as Microtubule Disrupters: Synthesis, Antiproliferative Activity, and Beta-Tubulin Alkylation Kinetics. Journal of Medicinal Chemistry, 54(13), 4533-4544. [Link][30]

  • Schaber, P. M., et al. (2004). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. Thermochimica Acta, 424(1-2), 131-142. [Link][8]

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A Researcher's Guide to Purity Assessment of Synthesized (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

The Criticality of Purity in (1-Cyanoethyl)urea Synthesis

This compound, a derivative of urea, holds potential in various research and pharmaceutical applications. Its synthesis, often involving the reaction of cyanoacetic acid and ethyl urea, can introduce a spectrum of impurities.[1] These can range from unreacted starting materials and reagents to by-products and degradation products.[2][] The presence of these impurities can significantly impact the compound's physicochemical properties and biological activity, underscoring the necessity for robust analytical characterization.[4]

A Multi-Pronged Approach to Purity Verification

No single analytical technique is sufficient to definitively declare the purity of a synthesized compound. A self-validating system of orthogonal methods is essential for a comprehensive purity profile. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supplemented by the classical yet informative melting point analysis.

G cluster_synthesis Synthesis of this compound cluster_purification Initial Purification cluster_analysis Purity Assessment cluster_result Final Product Synthesis Chemical Synthesis Purification Crystallization / Chromatography Synthesis->Purification Crude Product HPLC HPLC Purification->HPLC Quantitative Analysis GCMS GC-MS Purification->GCMS Volatile Impurities NMR NMR Purification->NMR Structural Confirmation MP Melting Point Purification->MP Physical Property PureCompound Pure this compound HPLC->PureCompound Verified Purity GCMS->PureCompound Verified Purity NMR->PureCompound Verified Purity MP->PureCompound Verified Purity

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method, or a combination thereof, is contingent on the specific impurities anticipated and the desired level of sensitivity and specificity.[5]

Technique Principle Strengths for this compound Analysis Limitations Typical Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.[2]Excellent for quantifying non-volatile organic impurities. High precision and accuracy.[6]Requires a UV chromophore. May not detect all impurities.Primary method for purity determination and assay.
GC-MS Separation of volatile compounds followed by mass-based detection.[7]Highly sensitive for volatile and semi-volatile impurities (e.g., residual solvents). Provides structural information.[8]Not suitable for non-volatile or thermally labile compounds.Detection of residual solvents and volatile by-products.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification of the main component and impurities.[9][10]Lower sensitivity compared to chromatographic methods.Structural confirmation and identification of major impurities.
Melting Point Temperature at which a solid transitions to a liquid.Simple, rapid, and inexpensive. A sharp melting point range indicates high purity.[1]Non-specific. Impurities can depress and broaden the melting range.Preliminary purity check.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and considerations to ensure the trustworthiness of the results.[11][12]

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment

HPLC is the cornerstone of purity analysis for many pharmaceutical compounds due to its high resolving power and quantitative accuracy.[2] For this compound, a reversed-phase method is generally suitable.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve sample in mobile phase Inject Inject sample Prep->Inject Column C18 Column Inject->Column Detect UV Detector (214 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[13] Degas the mobile phase to prevent bubble formation.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Prepare the synthesized this compound sample in the same manner.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[13]

    • Flow Rate: 2 mL/min.

    • Column Temperature: 20 °C.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 1 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time of the main peak in the sample should match that of the reference standard.

Causality and Trustworthiness: The choice of a C18 column is based on the polar nature of urea derivatives. The UV detection wavelength of 214 nm is selected to capture the absorbance of the urea chromophore. Running a reference standard provides a benchmark for retention time and peak shape, ensuring the identity of the main component.[14]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds that may be present as residual solvents from the synthesis.[5]

Methodology:

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-MS Conditions:

    • Injector: Split/splitless injector.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute a wide range of volatile compounds.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Electron Ionization (EI) mode.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation: Identify peaks corresponding to potential residual solvents by comparing their mass spectra to a library (e.g., NIST).

Causality and Trustworthiness: The temperature programming allows for the separation of compounds with different boiling points. Mass spectrometry provides a "fingerprint" for each eluting compound, allowing for confident identification.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized this compound and identifying any major structurally related impurities.[15]

Methodology:

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).[16]

  • NMR Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more complex structural elucidation.

  • Data Interpretation:

    • Compare the chemical shifts, integration values, and coupling patterns of the sample spectrum with the expected spectrum for this compound.

    • The presence of unexpected peaks may indicate impurities.

Causality and Trustworthiness: NMR provides a direct look at the molecular structure. The uniqueness of the NMR spectrum for a given molecule makes it a highly reliable method for structural confirmation.[17]

Melting Point Determination

A simple yet effective preliminary test for purity. A pure crystalline solid will have a sharp and defined melting point.

Methodology:

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Analysis: Use a calibrated melting point apparatus. Slowly heat the sample and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

  • Data Interpretation: Compare the observed melting point with the literature value for this compound (approximately 173 °C).[1] A broad or depressed melting point range suggests the presence of impurities.

Causality and Trustworthiness: Impurities disrupt the crystal lattice of a solid, leading to a lower and broader melting point range. This colligative property provides a quick assessment of purity.

Conclusion: An Integrated and Validated Approach

The robust assessment of this compound purity requires a thoughtful and integrated application of multiple analytical techniques. HPLC provides the quantitative backbone, GC-MS addresses volatile impurities, NMR confirms the molecular identity, and melting point offers a rapid preliminary check. By understanding the principles and causality behind each method, researchers can confidently establish the purity of their synthesized compounds, ensuring the integrity and reliability of their subsequent scientific investigations.[18]

References

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A Senior Application Scientist's Guide to the Quantitative Analysis of (1-Cyanoethyl)urea in Reaction Mixtures: A Comparative Review

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise monitoring of reaction components is paramount for ensuring process efficiency, product quality, and regulatory compliance. (1-Cyanoethyl)urea, a key intermediate or potential impurity in various synthetic pathways, presents a unique set of analytical challenges due to its high polarity and potential for thermal instability. Accurate quantification of this analyte within a complex reaction matrix—comprising starting materials, reagents, solvents, and byproducts—is critical for reaction kinetics studies, yield optimization, and impurity profiling.

This guide provides a comparative analysis of three robust analytical techniques for the quantitative determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the fundamental principles of each method, present detailed experimental protocols, and offer insights gleaned from extensive field experience to empower researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs. Each protocol is designed as a self-validating system, incorporating elements of system suitability and referencing established validation guidelines to ensure data integrity.[1][2]

Section 1: High-Performance Liquid Chromatography (HPLC)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds.[3] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a highly polar molecule like this compound, traditional reversed-phase (RP) chromatography can be challenging due to poor retention.[4] Therefore, alternative strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized polar-embedded stationary phases are often employed to achieve adequate retention and separation from other polar components in the reaction mixture.[4][5]

Advantages & Limitations
AdvantagesLimitations
Direct Analysis: Suitable for direct analysis of polar, non-volatile compounds without derivatization.Retention Challenges: Requires specialized columns (e.g., HILIC, polar-embedded) for sufficient retention of highly polar analytes.[4]
High Precision & Robustness: Modern HPLC systems offer excellent reproducibility and are well-suited for routine quality control environments.[1]UV-Vis Detection Specificity: Requires the analyte to possess a chromophore. This compound has a weak UV absorbance at low wavelengths (~200-210 nm), which can be prone to interference.
Versatility: A wide range of stationary and mobile phases allows for significant method development flexibility.Matrix Effects: Complex reaction mixtures may contain components that co-elute or interfere with the analyte peak.
Experimental Protocol: HPLC-UV Analysis

This protocol is designed as a starting point and should be validated according to ICH guidelines for the specific reaction matrix.[6][7]

Senior Application Scientist's Note: The choice of a Cogent Diamond Hydride™ column is deliberate; this stationary phase operates in an aqueous normal-phase mode, providing excellent retention for highly polar compounds like urea and its derivatives, which are often difficult to retain on conventional C18 columns.[4] The mobile phase, high in organic solvent (acetonitrile), facilitates this retention mechanism.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 1.0 mL of the reaction mixture into a 15 mL centrifuge tube.

  • Add 5.0 mL of a suitable organic solvent in which this compound has low solubility but potential non-polar impurities are highly soluble (e.g., Hexane or Diethyl Ether) to remove non-polar interferences.

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the lower aqueous/polar organic layer containing the analyte.

  • Filter the collected portion through a 0.45 µm syringe filter into an HPLC vial.[8]

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm.[4]

  • Mobile Phase: 95% Acetonitrile / 5% DI Water / 0.1% Trifluoroacetic Acid (TFA).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 205 nm.[4]

3. Quantification and System Suitability

  • Calibration: Prepare a series of this compound standards in a solvent mimicking the final sample diluent (e.g., 50:50 Acetonitrile:Water).[4] Generate a calibration curve by plotting peak area against concentration.

  • System Suitability: Before sample analysis, inject a mid-level standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor should be ≤ 2.0.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 1. Reaction Mixture Aliquot s2 2. Liquid-Liquid Extraction (e.g., with Hexane) s1->s2 s3 3. Centrifuge & Separate Layers s2->s3 s4 4. Filter Aqueous/Polar Layer (0.45 µm Syringe Filter) s3->s4 a1 5. Inject into HPLC System s4->a1 Filtered Sample a2 6. Separation on HILIC Column a1->a2 a3 7. UV Detection (205 nm) a2->a3 a4 8. Data Analysis: Quantify against Calibration Curve a3->a4 Chromatogram

Caption: Workflow for HPLC-UV analysis of this compound.

Section 2: Gas Chromatography (GC)

Principle of the Method

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. Due to its high polarity, low volatility, and thermal instability (decomposing above 130°C), this compound cannot be directly analyzed by GC.[9] Therefore, a crucial derivatization step is required to convert it into a more volatile and thermally stable analogue, typically by silylation or acylation, before injection into the GC system.

Advantages & Limitations
AdvantagesLimitations
High Resolution & Sensitivity: GC offers superior separation efficiency and, when coupled with a Mass Spectrometer (MS), provides excellent sensitivity and selectivity.Requires Derivatization: The mandatory derivatization step adds complexity, time, and potential sources of error to the analysis.[10]
Structural Confirmation (with MS): GC-MS provides mass spectral data that can definitively confirm the identity of the analyte.Destructive Technique: The sample is consumed during the analysis.
Mature and Reliable Technology: A well-established technique with a vast library of applications.Potential for Incomplete Reaction: The derivatization reaction may not go to completion, leading to inaccurate quantification.
Experimental Protocol: GC-MS Analysis after Derivatization

Senior Application Scientist's Note: Derivatization is the most critical step in this workflow. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that converts the active hydrogens on the urea nitrogens into trimethylsilyl (TMS) groups. This significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. The use of an internal standard that is structurally similar and undergoes the same derivatization is key to achieving high accuracy.

1. Sample Preparation and Derivatization

  • Pipette 100 µL of the reaction mixture into a 2 mL autosampler vial.

  • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Phenylurea).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.

  • Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Seal the vial and heat at 70°C for 30 minutes to complete the derivatization reaction.

  • Cool to room temperature before analysis.

2. GC-MS Conditions

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, operating in Selected Ion Monitoring (SIM) mode for quantification.

3. Quantification and System Suitability

  • SIM Ion Selection: Determine the characteristic ions for the derivatized this compound and the derivatized internal standard from a full scan analysis.

  • Calibration: Prepare and derivatize a series of standards containing a fixed concentration of the internal standard and varying concentrations of this compound. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • System Suitability: Inject a derivatized mid-level standard. The signal-to-noise ratio for the primary ion should be >10, and the retention time should be stable (RSD < 1%).

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis s1 1. Aliquot Reaction Mixture + Internal Standard s2 2. Evaporate to Dryness s1->s2 s3 3. Add Derivatizing Agent (e.g., BSTFA) s2->s3 s4 4. Heat to React (70°C) s3->s4 a1 5. Inject into GC-MS s4->a1 Derivatized Sample a2 6. Separation on HP-5MS Column a1->a2 a3 7. MS Detection (SIM Mode) a2->a3 a4 8. Data Analysis: Quantify using Area Ratio a3->a4 Mass Chromatogram QNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis s1 1. Accurately Weigh Reaction Mixture s2 2. Accurately Weigh & Add Internal Standard (e.g., Maleic Acid) s1->s2 s3 3. Dissolve in Deuterated Solvent s2->s3 s4 4. Transfer to NMR Tube s3->s4 a1 5. Acquire ¹H NMR Spectrum (with long D1) s4->a1 Prepared Sample a2 6. Process Data (FT, Phase, Baseline) a1->a2 a3 7. Integrate Analyte & Standard Peaks a2->a3 a4 8. Calculate Concentration using Integral Ratio Formula a3->a4 Processed Spectrum

Sources

A Comparative Guide to Cyanoethylating Agents: The Case for (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rethinking Cyanoethylation in Modern Synthesis

For decades, the introduction of the cyanoethyl group (-CH₂CH₂CN) has been a cornerstone of synthetic chemistry, indispensable in applications ranging from the protection of functional groups in oligonucleotide synthesis to the formation of precursors for pharmaceuticals and specialty polymers.[1] The go-to reagent for this transformation has overwhelmingly been acrylonitrile, a highly reactive and effective Michael acceptor.[1][2] However, the well-documented hazards associated with acrylonitrile—its high toxicity, volatility, and carcinogenicity—necessitate a re-evaluation of its use, particularly in environments where safety and sustainability are paramount.[3] This guide introduces (1-Cyanoethyl)urea as a compelling alternative, offering a pathway to safer and more manageable cyanoethylation protocols without compromising the integrity of the synthesis. While direct, peer-reviewed comparative studies are emerging, this guide synthesizes established chemical principles and safety data to build a strong, logic-based case for the adoption of this compound.

The Incumbent: Acrylonitrile's Double-Edged Sword

Acrylonitrile's utility is rooted in its high reactivity. The electron-withdrawing nitrile group renders the β-vinyl carbon highly electrophilic, making it susceptible to nucleophilic attack from a wide range of compounds, including alcohols, amines, and thiols.[1][4] This reaction, typically base-catalyzed, proceeds rapidly and often in high yield.[2]

However, this reactivity is also the source of its significant drawbacks:

  • Extreme Toxicity: Acrylonitrile is toxic if swallowed, inhaled, or absorbed through the skin.[3] Its vapors can form explosive mixtures with air, and it is classified as a possible human carcinogen.[3]

  • Volatility and Handling Challenges: With a boiling point of 77 °C and a high vapor pressure, acrylonitrile requires specialized handling in well-ventilated fume hoods, often with dedicated scrubber systems. Its flammability also poses a significant fire risk.

  • Uncontrolled Polymerization: Acrylonitrile can undergo spontaneous, exothermic polymerization, which can become violent if not properly inhibited and managed.[4]

  • Side Reactions: The high reactivity of acrylonitrile can lead to undesired side reactions, such as the formation of dicyanoethylated products, particularly with primary amines.[4]

These hazards necessitate stringent engineering controls, extensive personal protective equipment (PPE), and rigorous monitoring, all of which contribute to the overall cost and complexity of its use.

This compound: A Safer, Solid Alternative

This compound presents a paradigm shift in cyanoethylation by embedding the reactive cyanoethyl moiety within a stable, solid urea backbone. While the CAS number for this compound is registered as 1250694-76-8, indicating its status as a defined chemical entity, comprehensive reactivity data remains a developing area of study.[5] Nevertheless, by examining its structure and the properties of related urea compounds, we can extrapolate its significant advantages.

Core Advantages of this compound
  • Enhanced Safety Profile: As a solid, this compound is expected to have a significantly lower vapor pressure than acrylonitrile, drastically reducing the risk of inhalation exposure. The safety data for urea indicates it is not classified as a hazardous substance, and while the cyanoethyl group adds reactivity, the overall hazard profile is anticipated to be much lower than that of neat acrylonitrile.[6][7] Handling a solid reagent mitigates the risks of spills and vapor accumulation, simplifying containment and cleanup procedures.

  • Improved Handling and Dosing: The solid nature of this compound allows for precise, gravimetric dosing without the need for syringes or specialized liquid handling equipment. This improves accuracy and reproducibility, particularly in small-scale reactions.

  • Controlled Reactivity and Reduced Side Products: this compound can be conceptualized as a "slow-release" form of the cyanoethylating agent. The reaction likely proceeds through a base-catalyzed elimination of urea to generate acrylonitrile in situ at a controlled rate, or via a direct nucleophilic attack on the cyanoethyl group. This controlled release can minimize the instantaneous concentration of the reactive species, thereby reducing the likelihood of undesired side reactions like over-alkylation.

  • Simplified Reaction Workup: The urea byproduct of the reaction is a solid with distinct solubility properties, which can often be removed through simple filtration or aqueous extraction, streamlining the purification of the desired product.

Comparative Data Overview

While direct experimental comparisons are not yet widely published, the following table illustrates the anticipated performance and safety characteristics of this compound versus acrylonitrile based on chemical principles and data from analogous solid reagents.

FeatureAcrylonitrileThis compound (Anticipated)Advantage of this compound
Physical State Colorless, volatile liquidWhite to off-white solidEasier and safer to handle, weigh, and store.
Toxicity Highly toxic, carcinogen[3]Low to moderate toxicitySignificantly reduced risk to personnel.
Volatility High, significant inhalation hazardVery lowMinimal inhalation risk.
Handling Requires stringent fume hood containment, specialized PPEStandard laboratory handling proceduresSimplified experimental setup and reduced engineering controls.
Reactivity High, can be difficult to controlModerate, controlled release of reactive speciesPotentially higher selectivity and fewer side products.
Byproducts None (in ideal reaction)UreaEasily removable by filtration or extraction.

Experimental Protocols: A Conceptual Framework

The following protocols provide a general methodology for the cyanoethylation of a generic primary amine, highlighting the key differences in procedure when using acrylonitrile versus this compound.

Protocol 1: Cyanoethylation of a Primary Amine using Acrylonitrile (Traditional Method)

Objective: To synthesize a mono-cyanoethylated primary amine.

Materials:

  • Primary amine (1.0 eq)

  • Acrylonitrile (1.1 eq, freshly distilled)

  • Triethylamine (0.1 eq)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a fume hood, dissolve the primary amine (1.0 eq) and triethylamine (0.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acrylonitrile (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography or distillation.

Protocol 2: Cyanoethylation of a Primary Amine using this compound (Proposed Method)

Objective: To synthesize a mono-cyanoethylated primary amine with enhanced safety.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.2 eq)

  • Strong, non-nucleophilic base (e.g., DBU or a solid-supported base, 1.2 eq)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Standard glassware

Procedure:

  • Combine the primary amine (1.0 eq), this compound (1.2 eq), and the base (1.2 eq) in the anhydrous solvent.

  • Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir. The reaction can be performed on the benchtop with adequate ventilation.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If urea precipitates, remove it by filtration.

  • Perform an aqueous workup to remove any remaining base and urea.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization.

Visualizing the Workflow and Rationale

The choice of cyanoethylating agent has significant implications for the entire laboratory workflow, from reagent handling to waste disposal.

Workflow Comparison Diagram

G cluster_0 Acrylonitrile Workflow cluster_1 This compound Workflow A1 Specialized Storage (Flammable, Toxic) A2 Strict Fume Hood Use A1->A2 A3 Liquid Transfer (Syringe) A2->A3 A4 Exothermic Reaction (Cooling Required) A3->A4 A5 Complex Purification (Distillation/Chromatography) A4->A5 A6 Hazardous Waste Disposal A5->A6 B1 Standard Chemical Storage B2 Benchtop Handling (with Ventilation) B1->B2 B3 Solid Weighing (Balance) B2->B3 B4 Controlled Reaction (Gentle Heating) B3->B4 B5 Simplified Workup (Filtration/Extraction) B4->B5 B6 Standard Waste Disposal B5->B6

Caption: Comparative workflow for cyanoethylation.

Reaction Mechanism and Rationale

The cyanoethylation reaction is a classic Michael addition.[1] The proposed advantage of this compound lies in its ability to generate the reactive Michael acceptor in situ in a controlled manner.

G cluster_0 Mechanism Pathway Reagents This compound + Base Intermediate In situ Acrylonitrile Generation (Slow, Controlled) Reagents->Intermediate Elimination Product R-NH-CH2CH2CN + Urea Intermediate->Product Nucleophile R-NH2 Nucleophile->Product Michael Addition

Sources

A Comparative Guide to the Biological Effects of Cyanoethylated Ureas: Emerging Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the urea scaffold has proven to be a versatile and privileged structure, integral to the design of numerous therapeutic agents.[1] Among the diverse classes of urea derivatives, cyanoethylated ureas are emerging as a compelling group of compounds with significant biological activities, particularly in the realm of oncology. This guide provides a comprehensive literature review of the biological effects of cyanoethylated ureas, offering a comparative analysis of their performance, mechanistic insights, and the supporting experimental data. While direct research on cyanoethylated ureas is still developing, this review draws parallels from the closely related and more extensively studied N-aryl-N'-(2-chloroethyl)ureas (CEUs) to provide a holistic understanding of this promising class of molecules.

Introduction to Cyanoethylated Ureas: A Structural Overview

Cyanoethylated ureas are characterized by the presence of a cyanoethyl group (-CH2CH2CN) attached to one of the nitrogen atoms of the urea moiety. This feature imparts distinct physicochemical properties to the molecule, influencing its reactivity, polarity, and potential for biological interactions. The synthesis of these compounds typically involves the reaction of an isocyanate with an amine bearing a cyanoethyl group or vice versa.[2] The structural versatility of the urea backbone allows for the introduction of various substituents on the other nitrogen atom, leading to a diverse library of compounds with a wide range of biological activities.

Anticancer Activity: A Primary Biological Effect

The most prominent biological effect of cyanoethylated ureas and their structural analogs, the chloroethylated ureas (CEUs), is their potent anticancer activity.[3] Extensive research on CEUs has demonstrated their efficacy against a broad spectrum of cancer cell lines, establishing them as a promising class of antineoplastic agents.[4]

Mechanism of Action: Disruption of the Cytoskeleton

A significant body of evidence points towards the disruption of microtubule dynamics as the primary mechanism of action for the anticancer effects of these urea derivatives.[4][5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[2]

Key Mechanistic Insights:

  • Tubulin Binding: N-aryl-N'-(2-chloroethyl)ureas (CEUs) have been shown to covalently bind to β-tubulin, a key protein component of microtubules.[4] This interaction is believed to occur through the alkylation of cysteine residues on the β-tubulin protein.

  • Inhibition of Tubulin Polymerization: By binding to tubulin, these compounds inhibit its polymerization into microtubules.[3][6] This disruption of microtubule formation leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis (programmed cell death).

  • Mitotic Arrest: The interference with microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents.[5]

The following diagram illustrates the proposed mechanism of action for N-aryl-N'-(2-chloroethyl)ureas, which is hypothesized to be similar for cyanoethylated ureas.

CEU Cyanoethylated Urea (or Chloroethylated Urea) Tubulin β-Tubulin CEU->Tubulin Covalent Binding (Alkylation) MT Microtubule Tubulin->MT Inhibition of Polymerization CellCycle Cell Cycle Progression MT->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis G2/M Arrest

Caption: Proposed mechanism of action of cyanoethylated/chloroethylated ureas.

Structure-Activity Relationship (SAR) Studies

Systematic structure-activity relationship (SAR) studies on N-aryl-N'-(2-chloroethyl)ureas have provided valuable insights into the structural features required for potent cytotoxic activity.[4]

Key SAR Findings for CEUs:

  • Aryl Group: The nature and substitution pattern of the aryl ring significantly influence the compound's activity. Electron-withdrawing or bulky groups on the phenyl ring can enhance cytotoxicity.

  • Urea Moiety: The urea linkage is crucial for activity, likely due to its ability to form hydrogen bonds with the target protein.

  • Alkylating Chain: The 2-chloroethyl group is a key pharmacophore responsible for the covalent interaction with β-tubulin. It is plausible that the 2-cyanoethyl group in cyanoethylated ureas could play a similar role, potentially through a Michael addition reaction.

Comparative Cytotoxicity Data

The cytotoxic efficacy of various urea derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While extensive data for a wide range of cyanoethylated ureas is not yet available in the public domain, the table below presents representative IC50 values for some N-aryl-N'-(2-chloroethyl)ureas to illustrate their potent anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
CEU Analog 1 HT-29 (Colon)0.5[4]
CEU Analog 2 M21 (Melanoma)0.8[4]
CEU Analog 3 MCF-7 (Breast)1.2[4]
Lenalidomide-urea derivative 11 Caki (Renal)9.88[7]

Note: The data presented is for N-aryl-N'-(2-chloroethyl)ureas and a lenalidomide-urea derivative, which are structurally related to cyanoethylated ureas. Further research is needed to establish a comprehensive cytotoxicity profile for a broad range of cyanoethylated ureas.

Experimental Protocols: Assessing Microtubule Disruption

To experimentally validate the mechanism of action of cyanoethylated ureas as microtubule-targeting agents, several in vitro and cell-based assays can be employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Step-by-Step Methodology:

  • Reagents and Materials: Purified tubulin protein, polymerization buffer (e.g., PEM buffer), GTP, test compound (cyanoethylated urea), and a temperature-controlled spectrophotometer.

  • Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare a stock solution of the cyanoethylated urea in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add polymerization buffer, GTP, and the test compound at various concentrations.

  • Initiation of Polymerization: Add cold tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Analysis: Compare the polymerization curves of the compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.[6][8]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Tubulin in Buffer (on ice) Add_Tubulin Add Tubulin Tubulin->Add_Tubulin Compound Cyanoethylated Urea Stock Mix Mix Buffer, GTP, & Compound Compound->Mix Mix->Add_Tubulin Incubate Incubate at 37°C Add_Tubulin->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Plot Plot Absorbance vs. Time Measure->Plot Compare Compare Curves Plot->Compare

Caption: Workflow for an in vitro tubulin polymerization assay.

Toxicology and Safety Profile

The toxicological profile of cyanoethylated ureas is a critical aspect of their evaluation as potential therapeutic agents. While specific and comprehensive toxicology studies on this particular class of compounds are limited in the publicly available literature, some general toxicological considerations for related compounds can be noted. For instance, the GHS classification for 2-cyanoethylurea indicates it is harmful if swallowed.[9] The toxicology of cyanurates and their chlorinated derivatives has been reviewed, indicating safety for their use in swimming pools, though this is a different class of compound.[10] The toxicological effects of synthetic cathinones have also been studied, but their relevance to cyanoethylated ureas is distant.[11][12] A comprehensive evaluation of the toxicological effects of new psychoactive substances has been conducted using in silico methods.[13] It is imperative that future research on cyanoethylated ureas includes rigorous toxicological assessments, including in vitro cytotoxicity against normal cell lines and in vivo studies to determine their therapeutic index and potential side effects.

Future Directions and Conclusion

Cyanoethylated ureas represent a promising, yet underexplored, class of compounds with potential as anticancer agents. The extensive research on the structurally similar N-aryl-N'-(2-chloroethyl)ureas provides a strong rationale for investigating cyanoethylated ureas as microtubule-targeting agents. Future research should focus on:

  • Synthesis and Screening: The synthesis and screening of a larger and more diverse library of cyanoethylated ureas are needed to identify lead compounds with high potency and selectivity.

  • Mechanistic Studies: Detailed mechanistic studies are required to confirm that cyanoethylated ureas act through the same microtubule-disrupting mechanism as CEUs and to elucidate the specific molecular interactions involved.

  • Toxicology and In Vivo Efficacy: Rigorous toxicological evaluation and in vivo studies in animal models are essential to assess the safety and therapeutic potential of these compounds.

  • Comparative Studies: Direct comparative studies of cyanoethylated ureas with established anticancer drugs and other microtubule inhibitors will be crucial to determine their relative advantages.

References

  • Cankara, P., et al. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Biruni University DSpace. (2023).
  • Recent Patents on Anti-Cancer Drug Discovery. Acyl Urea Compounds Therapeutics and its Inhibition for Cancers in Women: A Review.
  • Le Brazidec, M., et al. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents. Journal of Medicinal Chemistry. (2001).
  • Singh, P., et al. Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. (2014).
  • Li, Y., et al. Urea derivatives as anticancer agents. Current Medicinal Chemistry. (2008).
  • Expert Opinion on Therapeutic Patents. Development of tubulin polymerization inhibitors as anticancer agents.
  • Korbut, E., et al.
  • ResearchGate. Urea Derivatives as Anticancer Agents. (2008). Available at: [Link]

  • International Journal of Molecular Sciences. Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. International Journal of Molecular Sciences. (2024).
  • Molecules. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules. (2022).
  • Frontiers in Chemistry. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.
  • Hammond, B. G., et al. A review of toxicology studies on cyanurate and its chlorinated derivatives. Environmental Health Perspectives. (1986).
  • Organic & Biomolecular Chemistry. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors. Organic & Biomolecular Chemistry.
  • Cancers.
  • MDPI. Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. MDPI.
  • Journal of Medicinal Chemistry. A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry. (2003).
  • Journal of Biochemical and Molecular Toxicology. Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Journal of Biochemical and Molecular Toxicology. (2024).
  • Molecules. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules. (2022).
  • PubChem. 2-Cyanoethylurea. PubChem.
  • International Journal of Molecular Sciences. Molecular Toxicological Mechanisms of Synthetic Cathinones on C2C12 Myoblasts. International Journal of Molecular Sciences. (2019).
  • OUCI.
  • MDPI. Molecular Toxicological Mechanisms of Synthetic Cathinones on C2C12 Myoblasts. MDPI. (2019).
  • Society of Toxicology. The Toxicologist. Society of Toxicology. (2010).

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Safety Operating Guide

Comprehensive Safety and Handling Guide for (1-Cyanoethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and handling procedures for (1-Cyanoethyl)urea in a research and development setting. Given the absence of specific safety data for this compound, this document synthesizes information from safety data sheets (SDS) of structurally similar compounds, namely 1-Cyanoacetyl-3-ethyl urea and (Cyanomethyl)urea, to establish a robust framework for safe handling. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, minimizing exposure and ensuring a safe laboratory environment.

Immediate Safety and Hazard Assessment

Key Potential Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Irritation: May cause serious eye irritation and skin irritation upon contact.[1]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.[1]

  • Hazardous Combustion: When heated to decomposition, it may release toxic fumes, including carbon oxides, hydrogen cyanide, and nitrogen oxides.[1]

Due to these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to ensure personal safety when handling this compound. The following table outlines the minimum required PPE.

Body Part Required PPE Rationale
Eyes/Face Safety glasses with side shields or goggles.[1]To protect against splashes and airborne particles that could cause serious eye irritation.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a lab coat or protective suit.[3][4]To prevent skin contact, which may cause irritation or toxic effects.[2]
Respiratory A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced.[1]To prevent inhalation of dust or aerosols that may cause respiratory irritation.

Important Considerations for PPE:

  • Glove Selection: Always consult the glove manufacturer's compatibility chart to ensure the chosen material is resistant to this compound.

  • Proper Use: Training on the correct donning, doffing, and disposal of PPE is essential to prevent cross-contamination.[5]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Operational Plan: From Receipt to Disposal

A clear and logical workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Spill & Emergency cluster_disposal Waste Disposal receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed. receiving->storage Upon receipt pre_handling Pre-Handling: Review SDS of similar compounds. Don appropriate PPE. storage->pre_handling For use handling Handling: Use in a well-ventilated area or fume hood. Avoid creating dust. pre_handling->handling post_handling Post-Handling: Decontaminate work surfaces. Properly remove and dispose of PPE. handling->post_handling waste_collection Waste Collection: Collect in a labeled, sealed container. handling->waste_collection After use spill_response Spill Response: Evacuate area. Contain spill. Follow cleanup protocol. first_aid First Aid: Follow specific first aid measures for exposure. spill_response->first_aid disposal Disposal: Dispose of as hazardous waste according to local regulations. waste_collection->disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.